molecular formula C39H76N2O19 B3325257 N-(Boc-PEG5)-N-bis(PEG4-acid) CAS No. 2093152-87-3

N-(Boc-PEG5)-N-bis(PEG4-acid)

Cat. No.: B3325257
CAS No.: 2093152-87-3
M. Wt: 877.0 g/mol
InChI Key: VGFYGSVGACOQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Boc-PEG5)-N-bis(PEG4-acid) is a useful research compound. Its molecular formula is C39H76N2O19 and its molecular weight is 877.0 g/mol. The purity is usually 95%.
The exact mass of the compound N-(Boc-PEG5)-N-bis(PEG4-acid) is 876.50422820 g/mol and the complexity rating of the compound is 921. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(Boc-PEG5)-N-bis(PEG4-acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Boc-PEG5)-N-bis(PEG4-acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76N2O19/c1-39(2,3)60-38(46)40-6-12-49-18-24-55-30-34-59-35-33-58-27-21-52-15-9-41(7-13-50-19-25-56-31-28-53-22-16-47-10-4-36(42)43)8-14-51-20-26-57-32-29-54-23-17-48-11-5-37(44)45/h4-35H2,1-3H3,(H,40,46)(H,42,43)(H,44,45)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFYGSVGACOQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76N2O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201100483
Record name 5,8,11,14,17,23,26,29,32-Nonaoxa-2,20-diazapentatriacontanedioic acid, 20-(14-carboxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

877.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093152-87-3
Record name 5,8,11,14,17,23,26,29,32-Nonaoxa-2,20-diazapentatriacontanedioic acid, 20-(14-carboxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2093152-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14,17,23,26,29,32-Nonaoxa-2,20-diazapentatriacontanedioic acid, 20-(14-carboxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(Boc-PEG5)-N-bis(PEG4-acid): A Branched Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Boc-PEG5)-N-bis(PEG4-acid), a versatile heterobifunctional linker. This document is intended to serve as a valuable resource for researchers and scientists engaged in bioconjugation, drug delivery, and the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

N-(Boc-PEG5)-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative that features a central tertiary amine functionalized with three distinct arms. One arm consists of a five-unit PEG chain capped with a tert-butyloxycarbonyl (Boc)-protected amine. The other two arms are identical, each comprising a four-unit PEG chain terminating in a carboxylic acid.

The unique trifurcated structure of this linker allows for the conjugation of multiple molecules. The Boc-protected amine provides a stable, yet readily cleavable, protecting group that can be removed under acidic conditions to reveal a primary amine. The two terminal carboxylic acids are available for conjugation to primary amines on target molecules, such as proteins, peptides, or small molecule ligands, through the formation of stable amide bonds. This is typically achieved using carbodiimide (B86325) chemistry with activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or more efficient coupling reagents like (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU).[1]

The inclusion of PEG chains enhances the solubility and bioavailability of the resulting conjugate, making it a valuable tool in drug development.

Table 1: Physicochemical Properties of N-(Boc-PEG5)-N-bis(PEG4-acid)

PropertyValueReference
Chemical Formula C39H76N2O19[1][2]
Molecular Weight 877.0 g/mol [1][2]
CAS Number 2093152-87-3[1][2]
Appearance White to off-white solid or viscous oil
Purity Typically ≥95%[2]
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents
Storage Conditions Store at -20°C for long-term stability[1]

Key Applications in Research and Drug Development

The primary application of N-(Boc-PEG5)-N-bis(PEG4-acid) is as a linker in the synthesis of complex bioconjugates. Its branched nature is particularly advantageous for creating molecules with multivalent binding capabilities or for assembling tripartite molecules like PROTACs.

PROTACs and Targeted Protein Degradation

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. N-(Boc-PEG5)-N-bis(PEG4-acid) can serve as a versatile scaffold for PROTAC synthesis. For instance, one of the carboxylic acid arms can be conjugated to a ligand for the target protein, while the other carboxylic acid arm is attached to a ligand for an E3 ligase. The Boc-protected amine can be deprotected to attach a third functionality, such as a fluorescent probe or an imaging agent.

PROTAC_Assembly cluster_linker N-(Boc-PEG5)-N-bis(PEG4-acid) cluster_conjugation Conjugation Steps cluster_protac PROTAC Molecule Linker Central Amine Boc_PEG5 Boc-NH-PEG5- Linker->Boc_PEG5 PEG4_Acid1 -PEG4-COOH Linker->PEG4_Acid1 PEG4_Acid2 -PEG4-COOH Linker->PEG4_Acid2 Deprotection Boc Deprotection (TFA) Boc_PEG5->Deprotection Target_Ligand Target Protein Ligand (with -NH2) PEG4_Acid1->Target_Ligand Amide Bond Formation (EDC/HATU) E3_Ligase_Ligand E3 Ligase Ligand (with -NH2) PEG4_Acid2->E3_Ligase_Ligand Amide Bond Formation (EDC/HATU) PROTAC Functional PROTAC Target_Ligand->PROTAC E3_Ligase_Ligand->PROTAC Deprotection->PROTAC Further Functionalization

PROTAC Synthesis Workflow
Drug Delivery and Bioconjugation

The hydrophilic PEG chains of this linker can improve the pharmacokinetic properties of conjugated drugs by increasing their solubility and circulation time. The two carboxylic acid functionalities allow for the attachment of two drug molecules or a combination of a drug and a targeting ligand, enabling the development of targeted drug delivery systems.

Experimental Protocols

The following sections provide detailed methodologies for the key chemical transformations involving N-(Boc-PEG5)-N-bis(PEG4-acid). These are general protocols and may require optimization for specific substrates and applications.

Boc Deprotection of the Terminal Amine

This protocol describes the removal of the Boc protecting group to yield a free primary amine.

Materials:

  • N-(Boc-PEG5)-N-bis(PEG4-acid)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-(Boc-PEG5)-N-bis(PEG4-acid) in anhydrous DCM (e.g., 10 mL per 100 mg of substrate) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.

Boc_Deprotection Start N-(Boc-PEG5)-N-bis(PEG4-acid) in DCM Step1 Cool to 0°C Start->Step1 Step2 Add Trifluoroacetic Acid (TFA) Step1->Step2 Step3 Stir at Room Temperature (1-2 hours) Step2->Step3 Step4 Evaporate Solvent and excess TFA Step3->Step4 Step5 Aqueous Workup (NaHCO3, Brine) Step4->Step5 Step6 Dry and Concentrate Step5->Step6 End Deprotected Linker (Amine-PEG5-N-bis(PEG4-acid)) Step6->End

Boc Deprotection Workflow
Amide Bond Formation with a Primary Amine

This protocol outlines the conjugation of the carboxylic acid functionalities to a molecule containing a primary amine using EDC and HATU as coupling agents.

Materials:

  • N-(Boc-PEG5)-N-bis(PEG4-acid)

  • Amine-containing molecule (e.g., a peptide or small molecule ligand)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N-(Boc-PEG5)-N-bis(PEG4-acid) (1 equivalent) and the amine-containing molecule (2.2 equivalents) in anhydrous DMF.

  • Add HATU (2.2 equivalents) and DIPEA (4.4 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add EDC (2.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • The crude product can be purified by preparative high-performance liquid chromatography (HPLC) to isolate the desired conjugate.

Amide_Coupling Start Linker and Amine-Molecule in DMF Step1 Add HATU and DIPEA Start->Step1 Step2 Add EDC Step1->Step2 Step3 Stir at Room Temperature (12-24 hours) Step2->Step3 Step4 Quench with Water Step3->Step4 Step5 Purify by HPLC Step4->Step5 End Conjugated Product Step5->End

References

"N-(Boc-PEG5)-N-bis(PEG4-acid)" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties of N-(Boc-PEG5)-N-bis(PEG4-acid), a key reagent in modern drug development and bioconjugation. Tailored for researchers, scientists, and professionals in the field, this document outlines the molecule's characteristics and potential applications.

Core Molecular Data

N-(Boc-PEG5)-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative. Its structure is characterized by a central nitrogen atom to which a Boc-protected PEG5 amine and two PEG4-acid arms are attached. This arrangement provides a versatile platform for conjugation chemistries.

It is crucial to distinguish between two similarly named compounds. This guide focuses on the molecule with a PEG5 chain attached to the amine. A related compound, N-Boc-N-bis(PEG4-acid), has a different molecular structure and properties.

PropertyN-(Boc-PEG5)-N-bis(PEG4-acid)
Molecular Formula C39H76N2O19[1][2]
Molecular Weight 877.0 g/mol [1][2]
CAS Number 2093152-87-3[1][2]
Purity >96%[1]

Chemical Reactivity and Applications

N-(Boc-PEG5)-N-bis(PEG4-acid) is a valuable tool in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[3]. Its utility stems from its distinct functional groups:

  • Two Terminal Carboxylic Acids: These groups can be activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds. This conjugation is typically facilitated by activating agents like EDC or HATU[2].

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the PEG5 arm can be removed under acidic conditions[2]. This reveals a primary amine that can be used for further functionalization, allowing for the sequential attachment of different molecules.

This dual functionality makes the molecule a versatile linker, enabling the precise assembly of multi-component systems.

General Experimental Protocol: Amide Bond Formation

While specific protocols are application-dependent, a general methodology for conjugating the carboxylic acid groups of N-(Boc-PEG5)-N-bis(PEG4-acid) to a primary amine-containing molecule is as follows:

  • Dissolution: Dissolve N-(Boc-PEG5)-N-bis(PEG4-acid) and the amine-containing substrate in a suitable anhydrous organic solvent (e.g., DMF or DMSO).

  • Activation: Add an activating agent (e.g., EDC and NHS, or HATU) to the solution to convert the carboxylic acids to a more reactive species. The reaction is typically stirred at room temperature for a defined period.

  • Conjugation: Introduce the amine-containing molecule to the activated linker solution. The reaction mixture is then stirred for several hours to overnight to allow for the formation of the amide bond.

  • Purification: The final conjugate is purified from unreacted starting materials and byproducts using an appropriate chromatographic technique, such as reversed-phase HPLC.

  • Characterization: The purified product is characterized by analytical techniques like LC-MS and NMR to confirm its identity and purity.

Logical Relationship of N-(Boc-PEG5)-N-bis(PEG4-acid)

The following diagram illustrates the key functional components of the molecule and their general reactivity.

G Logical Diagram of N-(Boc-PEG5)-N-bis(PEG4-acid) Functionality cluster_molecule N-(Boc-PEG5)-N-bis(PEG4-acid) cluster_reactants Reactants / Conditions cluster_products Products / Intermediates mol Carboxylic Acid (PEG4 Arm) Central Nitrogen Carboxylic Acid (PEG4 Arm) Boc-Protected Amine (PEG5 Arm) activator Activating Agent (e.g., EDC, HATU) mol:c1->activator Reacts with mol:c2->activator Reacts with acid Acidic Conditions mol:p->acid Reacts with amide_bond Amide Bond Formation activator->amide_bond primary_amine Primary Amine (e.g., Protein, Peptide) primary_amine->amide_bond Reacts with activated acid deprotected_amine Deprotected Primary Amine acid->deprotected_amine Results in

Caption: Functional groups of N-(Boc-PEG5)-N-bis(PEG4-acid) and their reactions.

References

An In-depth Technical Guide to the Synthesis and Purification of Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of branched polyethylene (B3416737) glycol (PEG) linkers, essential tools in modern drug development and bioconjugation. Branched PEG linkers offer significant advantages over their linear counterparts, including increased hydrodynamic size, enhanced stability, and a higher payload capacity for drug delivery applications. This document details the experimental protocols for creating various branched PEG architectures and the analytical techniques for their thorough characterization.

Introduction to Branched PEG Linkers

Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and water-soluble polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation, the covalent attachment of PEG chains to drugs or biologics, can enhance solubility, prolong circulation half-life, and reduce immunogenicity.[1] Branched PEG linkers, which feature multiple PEG arms extending from a central core, offer a more compact and globular structure compared to linear PEGs of similar molecular weight.[2][3] This unique architecture allows for the attachment of a higher density of therapeutic agents or targeting moieties, a critical advantage in the development of next-generation antibody-drug conjugates (ADCs) and other targeted therapies.[2]

The most common branched PEG architectures include multi-arm (star-shaped), Y-shaped, and comb-like polymers. The choice of architecture depends on the specific application and the desired properties of the final conjugate.

Synthesis of Branched PEG Linkers

The synthesis of branched PEG linkers typically involves a multi-step process starting from a multifunctional core molecule. The following sections detail the synthesis of three common types of branched PEG linkers.

Synthesis of 4-Arm PEG-NHS Ester

4-arm PEG-NHS esters are versatile linkers for conjugating to primary amines on proteins and other biomolecules. The synthesis starts from a pentaerythritol (B129877) core.

Experimental Protocol:

  • Ethoxylation of Pentaerythritol: Pentaerythritol is reacted with ethylene (B1197577) oxide in the presence of a base catalyst to grow four PEG arms. The length of the PEG arms is controlled by the stoichiometry of the ethylene oxide. This step is typically performed in a high-pressure reactor.

  • Activation of Terminal Hydroxyl Groups: The terminal hydroxyl groups of the 4-arm PEG-OH are activated for subsequent functionalization. A common method is tosylation, where the 4-arm PEG-OH is reacted with p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine.

  • Conversion to Carboxylic Acid: The tosylated 4-arm PEG is then reacted with a protected amino acid, such as Boc-glycine, followed by deprotection to yield a 4-arm PEG with terminal carboxylic acid groups.

  • NHS Ester Formation: The terminal carboxylic acid groups are activated by reacting the 4-arm PEG-COOH with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl(dimethylaminopropyl) carbodiimide (EDC) to yield the final 4-arm PEG-NHS ester.[4]

Logical Workflow for the Synthesis of 4-Arm PEG-NHS Ester

G start Pentaerythritol Core ethoxylation Ethoxylation (Ethylene Oxide, Base Catalyst) start->ethoxylation peg_oh 4-Arm PEG-OH ethoxylation->peg_oh activation Activation (e.g., Tosylation) peg_oh->activation peg_ots 4-Arm PEG-OTs activation->peg_ots carboxylation Carboxylation (e.g., with Boc-glycine, then deprotection) peg_ots->carboxylation peg_cooh 4-Arm PEG-COOH carboxylation->peg_cooh nhs_esterification NHS Esterification (NHS, DCC/EDC) peg_cooh->nhs_esterification peg_nhs 4-Arm PEG-NHS Ester nhs_esterification->peg_nhs

Caption: Synthesis of 4-Arm PEG-NHS Ester.

Synthesis of Y-Shaped PEG Linkers

Y-shaped PEG linkers consist of two linear PEG chains linked to a central core, with a single functional group for conjugation. A common synthetic route involves using a lysine (B10760008) core.

Experimental Protocol:

  • Protection of Lysine: The α-amino and carboxyl groups of lysine are protected, leaving the ε-amino group available for reaction.

  • PEGylation of ε-Amino Group: Two equivalents of an activated methoxy-PEG (mPEG), such as mPEG-succinimidyl carbonate (mPEG-SC), are reacted with the ε-amino group of the protected lysine.

  • Deprotection: The protecting groups on the α-amino and carboxyl groups are removed.

  • Functionalization: The desired functional group is introduced at the α-amino or carboxyl position. For example, to create a Y-shaped PEG-NHS ester, the carboxyl group is reacted with NHS and a coupling agent.[5][6]

Experimental Workflow for Y-Shaped PEG Linker Synthesis

G start Lysine protection Protection of α-amino and carboxyl groups start->protection protected_lysine Protected Lysine protection->protected_lysine pegylation PEGylation of ε-amino group (2 eq. mPEG-SC) protected_lysine->pegylation peg_lysine Protected Y-shaped PEG pegylation->peg_lysine deprotection Deprotection peg_lysine->deprotection y_peg Y-shaped PEG deprotection->y_peg functionalization Functionalization (e.g., NHS ester formation) y_peg->functionalization final_product Functionalized Y-shaped PEG functionalization->final_product

Caption: Synthesis of a Y-Shaped PEG Linker.

Synthesis of Comb-Like PEG Polymers

Comb-like PEG polymers are synthesized by grafting PEG side chains onto a polymer backbone. The "grafting to" and "grafting from" methods are two common strategies.[7]

Experimental Protocol ("Grafting To" Method):

  • Backbone Synthesis: A polymer backbone with reactive functional groups is synthesized. For example, poly(acrylic acid) or poly(maleic anhydride).[8]

  • Side Chain Preparation: Pre-made PEG chains with a complementary reactive group are prepared (e.g., amine-terminated PEG).

  • Grafting Reaction: The PEG side chains are covalently attached to the polymer backbone. For a poly(acrylic acid) backbone and amine-terminated PEG, a carbodiimide coupling reaction can be used.[8]

Purification of Branched PEG Linkers

Purification is a critical step to remove unreacted starting materials, byproducts, and polymers with incorrect arm numbers or molecular weights. A combination of techniques is often employed.

Purification Techniques
  • Precipitation: The desired PEG derivative is often precipitated from the reaction mixture by adding a non-solvent, such as diethyl ether or isopropanol. This is an effective method for removing low molecular weight impurities.

  • Dialysis: Dialysis is used to remove small molecules, such as salts and unreacted reagents, from the polymer solution.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. It is a powerful technique for separating branched PEGs of different sizes and for removing unreacted linear PEG chains.[9][10]

  • Ion Exchange Chromatography (IEC): IEC separates molecules based on their charge. It is particularly useful for purifying functionalized PEG linkers that carry a charge, such as those with carboxyl or amine groups.[9][10]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC offers high-resolution separation and is often used as a final polishing step to obtain highly pure branched PEG linkers.[11][12]

Experimental Protocol for Purification of 4-Arm PEG-NHS by Preparative HPLC:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA), is employed.

  • Detection: UV detection at 214 nm or 280 nm is commonly used.

  • Fraction Collection: Fractions corresponding to the desired product peak are collected, and the solvent is removed by lyophilization.

Characterization of Branched PEG Linkers

Thorough characterization is essential to ensure the quality, purity, and structural integrity of the synthesized branched PEG linkers.

Characterization Techniques
  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution (polydispersity index, PDI) of the polymer. A narrow PDI is indicative of a well-defined polymer. For 4-arm PEGs, the PDI is typically between 1.02 and 1.05.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the PEG linker, including the presence of the core molecule, the PEG chains, and the terminal functional groups.[15]

  • Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique for determining the absolute molecular weight of the polymer and confirming the number of arms.[15][16]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and characterization of branched PEG linkers.

Table 1: Synthesis Yields of Branched PEG Intermediates

Synthesis StepBranched PEG TypeTypical Yield (%)Reference
Ethoxylation of CoreMulti-arm> 90[17]
Tosylation of PEG-OHMulti-arm> 95[18]
NHS Ester FormationMulti-arm80 - 90[14]
PEGylation of Lysine CoreY-shaped70 - 85[19]
"Grafting To" ReactionComb-like60 - 80[20]

Table 2: Characterization Data for Branched PEG Linkers

Parameter4-Arm PEGY-Shaped PEGComb-Like PEGReference
Polydispersity Index (PDI)1.02 - 1.05< 1.11.2 - 1.5[13][14]
Purity by HPLC (%)> 95> 95> 90[9]
Molecular Weight (Da)2,000 - 40,0005,000 - 40,00010,000 - 100,000[6][8][13]

Applications and Workflows

Branched PEG linkers are instrumental in various bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Bioconjugation Workflow for Antibody-Drug Conjugates (ADCs)

G antibody Antibody conjugation2 Antibody-Linker Conjugation antibody->conjugation2 linker Branched PEG Linker (e.g., with Maleimide) conjugation1 Linker-Drug Conjugation linker->conjugation1 drug Cytotoxic Drug (e.g., with Thiol) drug->conjugation1 linker_drug Linker-Drug Construct conjugation1->linker_drug linker_drug->conjugation2 adc Antibody-Drug Conjugate (ADC) conjugation2->adc purification Purification (e.g., SEC, IEC) adc->purification characterization Characterization (e.g., MS, HPLC) purification->characterization G protac PROTAC (Target Binder - PEG Linker - E3 Ligase Ligand) target Target Protein protac->target Binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase ubiquitination Ubiquitination of Target Protein target->ubiquitination e3_ligase->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome degraded_protein Degraded Protein Fragments proteasome->degraded_protein

References

Boc deprotection protocol for PEGylated compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Boc Deprotection of PEGylated Compounds

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. It can extend circulation half-life, improve stability, and reduce immunogenicity. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in the synthesis of these complex molecules due to its stability in various conditions and its susceptibility to cleavage under specific acidic conditions.

This technical guide provides a comprehensive overview of the protocols for the deprotection of Boc-protected PEGylated compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data, and logical workflows to ensure the successful and efficient removal of the Boc group, yielding the desired amine-functionalized PEG conjugate.

Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process known as acidolysis.[1] The reaction proceeds through a three-step mechanism involving protonation of the carbamate (B1207046) oxygen, cleavage of the tert-butyl group to form a stable tert-butyl cation, and subsequent decarboxylation of the resulting unstable carbamic acid to yield the free amine.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Amine Boc-NH-PEG Protonated_Boc Boc(H+)-NH-PEG Boc_Amine->Protonated_Boc + H+ (from Acid) Proton H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-butyl cation Protonated_Boc->tBu_Cation Loss of Deprotected_Amine H2N-PEG Carbamic_Acid->Deprotected_Amine CO2 CO2 Carbamic_Acid->CO2 Loss of Boc_Deprotection_Workflow cluster_prep I. Preparation cluster_reaction II. Deprotection Reaction cluster_workup III. Work-up & Isolation Start Dissolve Boc-PEG Compound in DCM (0.1-0.2 M) Cool Cool solution to 0°C Start->Cool Add_TFA Add TFA (20-50% v/v) [+ Scavengers if needed] Stir_0C Stir at 0°C for 30 min Add_TFA->Stir_0C Stir_RT Warm to RT and stir for 1-2h Stir_0C->Stir_RT Monitor Monitor reaction by TLC or LC-MS Stir_RT->Monitor Concentrate Concentrate under reduced pressure Precipitate Precipitate with diethyl ether Concentrate->Precipitate Aqueous_Wash Neutralize with NaHCO3(aq) & perform aqueous wash Concentrate->Aqueous_Wash Final_Product Deprotected PEG Compound Precipitate->Final_Product Aqueous_Wash->Final_Product Protocol_Selection_Workflow Start Start: Select Deprotection Protocol Check_Acid_Sensitivity Other acid-sensitive groups (e.g., t-butyl esters)? Start->Check_Acid_Sensitivity Standard_TFA Use Standard Protocol: 20-50% TFA in DCM Check_Acid_Sensitivity->Standard_TFA No Mild_Conditions Consider milder or more selective conditions Check_Acid_Sensitivity->Mild_Conditions Yes Check_Hindrance High MW PEG or sterically hindered substrate? Standard_TFA->Check_Hindrance HCl_Dioxane 4M HCl in Dioxane: (More selective) Mild_Conditions->HCl_Dioxane Oxalyl_Chloride Oxalyl Chloride/MeOH: (Very mild, for highly sensitive substrates) Mild_Conditions->Oxalyl_Chloride HCl_Dioxane->Check_Hindrance End Proceed and Monitor Reaction Oxalyl_Chloride->End Increase_Conditions Increase reaction time or acid concentration Check_Hindrance->Increase_Conditions Yes Check_Hindrance->End No Increase_Conditions->End

References

A Deep Dive into N-(Boc-PEG5)-N-bis(PEG4-acid): A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern therapeutics is rapidly evolving, with targeted protein degradation (TPD) emerging as a powerful modality to address diseases driven by aberrant proteins. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component of any PROTAC is the linker, a chemical bridge that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. This guide provides a comprehensive technical overview of a specific, branched heterobifunctional linker, N-(Boc-PEG5)-N-bis(PEG4-acid) (CAS Number: 2093152-87-3), designed for the synthesis of sophisticated PROTACs and other advanced bioconjugates.

This document will delve into the core attributes of this linker, its synthesis, its role in the mechanism of PROTAC action, and the experimental protocols essential for its application in drug discovery and development.

Core Concepts: The Role of the Linker in PROTAC Technology

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy.

N-(Boc-PEG5)-N-bis(PEG4-acid) is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are widely employed in PROTAC design due to their favorable physicochemical properties. They can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds, thereby improving cell permeability and oral absorption.[1][2] The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[1]

The branched nature of this particular linker, with its two carboxylic acid functional groups, offers the potential for multivalent conjugation or the attachment of additional functionalities, such as imaging agents or targeting moieties. The Boc-protected amine provides a stable, orthogonal handle for sequential conjugation strategies.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of N-(Boc-PEG5)-N-bis(PEG4-acid) is presented in the table below. These properties are crucial for predicting the behavior of PROTACs incorporating this linker in biological systems.

PropertyValueSource
CAS Number 2093152-87-3[3]
Molecular Formula C₃₉H₇₆N₂O₁₉[3]
Molecular Weight 877.02 g/mol [3]
Appearance Solid at room temperature[3]
LogP -4.2[3]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 20[3]
Rotatable Bond Count 50[3]

Synthesis of N-(Boc-PEG5)-N-bis(PEG4-acid)

While a specific, detailed synthesis protocol for N-(Boc-PEG5)-N-bis(PEG4-acid) is not publicly available, a representative synthesis can be conceptualized based on established methods for creating branched, heterobifunctional PEG linkers. The synthesis would likely involve a multi-step process utilizing commercially available PEG building blocks.

A plausible synthetic route would involve the sequential alkylation of a primary amine-containing PEG unit with a protected carboxylic acid-terminated PEG unit. The Boc-protected amine serves as the starting point, and the two PEG4-acid chains are introduced via nucleophilic substitution reactions.

Below is a generalized experimental protocol for the synthesis of a similar branched PEG linker, which can be adapted for the specific synthesis of N-(Boc-PEG5)-N-bis(PEG4-acid).

Representative Synthesis Protocol for a Branched Heterobifunctional PEG Linker

Materials:

  • Boc-NH-PEG5-amine

  • mesylate-PEG4-tert-butyl ester

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable solvent

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Alkylation:

    • Dissolve Boc-NH-PEG5-amine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C and add NaH portion-wise. Stir for 30 minutes.

    • Slowly add a solution of mesylate-PEG4-tert-butyl ester (2.2 equivalents) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with water.

    • Extract the product with an organic solvent like DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the protected branched linker.

  • Deprotection:

    • Dissolve the purified, protected linker in a mixture of DCM and TFA.

    • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • Remove the solvent and excess TFA under reduced pressure to yield the final product, N-(Boc-PEG5)-N-bis(PEG4-acid).

Application in PROTAC Development and Experimental Evaluation

The primary application of N-(Boc-PEG5)-N-bis(PEG4-acid) is in the assembly of PROTAC molecules. The two carboxylic acid groups can be activated (e.g., using EDC or HATU) to form stable amide bonds with amine-functionalized ligands for a target protein and an E3 ligase.[4] The Boc-protected amine can be deprotected under acidic conditions to allow for further modification.

The following sections detail key experimental protocols used to evaluate the efficacy of PROTACs constructed with this linker.

Experimental Workflow for PROTAC Evaluation

The evaluation of a novel PROTAC is a multi-step process designed to assess its ability to induce the degradation of the target protein.

G cluster_0 PROTAC Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Downstream Analysis synthesis Synthesis of PROTAC using N-(Boc-PEG5)-N-bis(PEG4-acid) characterization Characterization (LC-MS, NMR) synthesis->characterization cell_treatment Cell Treatment with PROTAC characterization->cell_treatment western_blot Western Blot for Protein Degradation (DC50 & Dmax Determination) cell_treatment->western_blot ternary_complex Ternary Complex Formation Assay cell_treatment->ternary_complex viability Cell Viability/Apoptosis Assays western_blot->viability off_target Off-Target Analysis (Proteomics) western_blot->off_target G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ub Ubiquitin POI->Ub Proteasome 26S Proteasome POI->Proteasome Recognition PROTAC->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ub Transfer Degradation Degraded Peptides Proteasome->Degradation

References

An In-depth Technical Guide to the Physicochemical Properties of Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are macromolecules that possess two distinct reactive terminal groups, allowing for the covalent conjugation of two different molecules.[1][2] These linkers are integral in the field of bioconjugation, particularly in drug delivery, due to the unique combination of the PEG spacer's properties and the versatility of their functional ends.[][4] The PEG backbone, a flexible, hydrophilic polyether chain, imparts favorable physicochemical properties to the resulting conjugate, such as increased water solubility, reduced immunogenicity, and improved pharmacokinetic profiles.[1][5] The heterobifunctional nature of these linkers enables the precise and controlled assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), where a targeting antibody is linked to a potent cytotoxic drug.[1][]

Core Physicochemical Properties

The efficacy and in vivo behavior of a heterobifunctional PEG linker and its subsequent conjugate are dictated by a set of key physicochemical properties. Careful consideration and characterization of these properties are paramount in the design and development of novel therapeutics.

Data Presentation of Physicochemical Properties

The following table summarizes key physicochemical properties for a selection of commonly utilized heterobifunctional PEG linkers. These values are representative and can vary based on the specific PEG chain length and supplier.

Linker StructureMolecular Weight ( g/mol )Polydispersity Index (PDI)Aqueous SolubilityStability Characteristics
NHS-PEG-Maleimide 500 - 5,000Typically < 1.05Soluble in water and most aqueous buffers up to ~10 mM.[7] Solubility may decrease with increasing salt concentrations.[7]The NHS ester is susceptible to hydrolysis, with the rate increasing with pH.[7] The maleimide (B117702) group is more stable but can also hydrolyze at pH > 7.5.[7]
Azide-PEG-NHS Ester 500 - 5,000Typically < 1.05Generally soluble in aqueous solutions.The NHS ester is prone to hydrolysis. The azide (B81097) group is stable under most physiological conditions.
Alkyne-PEG-NHS Ester 500 - 5,000Typically < 1.05Good solubility in aqueous media.The NHS ester is the primary site of hydrolytic instability. The alkyne group is generally stable.
Amine-PEG-Carboxylic Acid 500 - 5,000Typically < 1.05Highly soluble in aqueous solutions across a range of pH values.Both the amine and carboxylic acid groups are stable under physiological conditions.
Thiol-PEG-Amine 500 - 5,000Typically < 1.05Soluble in aqueous buffers.The thiol group is susceptible to oxidation, forming disulfide bonds.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of heterobifunctional PEG linkers and their conjugates.

Synthesis of NHS-PEG-Maleimide

This protocol outlines a general two-step synthesis for NHS-PEG-Maleimide, a commonly used heterobifunctional linker.

  • PEGylation of Maleimide:

    • Dissolve N-maleoyl-β-alanine in anhydrous N,N-dimethylformamide (DMF).

    • Add a solution of α-amino-ω-hydroxy PEG in anhydrous DMF to the maleimide solution.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Precipitate the product by adding cold diethyl ether and collect the solid.

  • Activation of the Terminal Hydroxyl Group:

    • Dissolve the maleimide-PEG-alcohol in anhydrous dichloromethane.

    • Add succinic anhydride (B1165640) and triethylamine (B128534) and stir at room temperature for 24 hours.

    • Wash the organic layer with dilute HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

    • Dissolve the resulting maleimide-PEG-acid in anhydrous DMF.

    • Add NHS and DCC and stir at room temperature overnight.

    • Filter the reaction mixture and precipitate the final NHS-PEG-Maleimide product with cold diethyl ether.

Characterization Protocols

NMR is used to confirm the structure and purity of the synthesized linker.

  • Sample Preparation: Dissolve 5-10 mg of the PEG linker in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Integrate the characteristic peaks corresponding to the functional groups (e.g., maleimide protons at ~6.7 ppm, NHS ester protons) and the PEG backbone (a broad multiplet around 3.6 ppm).

    • The ratio of the integrations can be used to confirm the successful incorporation of the end groups.

  • ¹³C NMR Analysis:

    • Acquire a ¹³C NMR spectrum to further confirm the carbon skeleton of the linker.

HPLC is employed to assess the purity of the PEG linker.

  • System: A reversed-phase HPLC system equipped with a C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both often containing 0.1% trifluoroacetic acid (TFA), is a typical mobile phase.

  • Detection: As PEGs lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is preferred over a UV detector for accurate quantification.[8]

  • Procedure:

    • Dissolve the PEG linker in the initial mobile phase composition.

    • Inject the sample onto the equilibrated column.

    • Run the gradient method to elute the compound and any impurities.

    • The purity is determined by the relative area of the main peak.

MS is used to determine the molecular weight and molecular weight distribution (polydispersity) of the PEG linker.

  • Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is well-suited for the analysis of polymers like PEG.[1][9]

  • Sample Preparation:

    • Prepare a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in acetonitrile/water).[10]

    • Prepare a solution of the PEG linker in a suitable solvent.

    • Mix the matrix solution and the analyte solution.

    • Spot the mixture onto the MALDI target plate and allow it to dry.[10]

  • Analysis:

    • Acquire the mass spectrum. The resulting spectrum will show a distribution of peaks, each corresponding to a PEG chain of a different length.

    • The peak-to-peak mass difference should correspond to the mass of the ethylene (B1197577) glycol repeating unit (44 Da).

    • The average molecular weight (Mw and Mn) and the PDI (Mw/Mn) can be calculated from the distribution.

  • Method: The shake-flask method is a common technique.

    • Add an excess amount of the PEG linker to a known volume of water or buffer in a sealed container.

    • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Centrifuge or filter the suspension to remove the undissolved solid.

    • Quantify the concentration of the dissolved PEG linker in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-ELSD).

  • Hydrolytic Stability:

    • Prepare a solution of the PEG linker in a buffer at a relevant pH (e.g., pH 5.5 and pH 7.4).

    • Incubate the solution at a controlled temperature (e.g., 37°C).

    • At various time points, withdraw aliquots and analyze the concentration of the intact linker by HPLC.

    • The degradation rate and half-life can be determined from the decrease in concentration over time.

  • Thermal Stability:

    • Thermogravimetric analysis (TGA) can be used to determine the thermal degradation profile of the PEG linker.

    • Heat a sample of the linker at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

    • The TGA thermogram will show the temperature at which weight loss occurs, indicating thermal decomposition.[11]

Mandatory Visualizations

Synthesis Workflow for NHS-PEG-Maleimide

G cluster_synthesis Synthesis of NHS-PEG-Maleimide start Starting Materials: α-amino-ω-hydroxy PEG N-maleoyl-β-alanine step1 Step 1: PEGylation of Maleimide (DCC, NHS in DMF) start->step1 intermediate Intermediate: Maleimide-PEG-Alcohol step1->intermediate step2 Step 2: Activation of Hydroxyl Group (Succinic Anhydride, then DCC/NHS) intermediate->step2 product Final Product: NHS-PEG-Maleimide step2->product

Caption: A simplified workflow for the two-step synthesis of an NHS-PEG-Maleimide heterobifunctional linker.

Experimental Workflow for Linker Characterization

G cluster_characterization Characterization of Heterobifunctional PEG Linker sample Synthesized PEG Linker nmr NMR Spectroscopy (Structure & Purity) sample->nmr hplc HPLC-ELSD/CAD (Purity) sample->hplc ms MALDI-TOF MS (MW & PDI) sample->ms solubility Solubility Test (Aqueous Solubility) sample->solubility stability Stability Study (Hydrolytic & Thermal) sample->stability data Physicochemical Properties Data nmr->data hplc->data ms->data solubility->data stability->data

Caption: A logical workflow for the comprehensive physicochemical characterization of a heterobifunctional PEG linker.

EGFR Signaling Pathway Targeted by an ADC

G cluster_pathway EGFR Signaling Pathway Inhibition by ADC ADC Anti-EGFR ADC (Antibody-PEG-Drug) EGFR EGFR ADC->EGFR Binds to Internalization Internalization EGFR->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Linker Cleavage Drug Cytotoxic Drug DrugRelease->Drug DNA DNA Damage Drug->DNA Apoptosis Apoptosis DNA->Apoptosis

Caption: Mechanism of action for an anti-EGFR antibody-drug conjugate (ADC) utilizing a PEG linker.[][13][14]

References

A Deep Dive into Branched vs. Linear PEG Linker Architectures: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene glycol (PEG) linkers are integral to modern bioconjugation and drug delivery, offering a means to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a drug's solubility, stability, and pharmacokinetic profile.[1] The architecture of the PEG linker—whether it is a single, straight chain (linear) or a multi-armed structure (branched)—plays a pivotal role in modulating these effects. This in-depth technical guide provides a comprehensive comparison of branched and linear PEG linker architectures, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers and drug development professionals in selecting the optimal linker strategy for their specific applications.

Core Principles: Structural and Functional Distinctions

Linear PEG linkers are the simplest form, consisting of a single, unbranched chain of ethylene (B1197577) glycol units.[2] They are characterized by their predictable behavior, ease of synthesis, and ability to provide a specific distance between the conjugated molecules.[3]

Branched PEG linkers, in contrast, feature multiple PEG arms extending from a central core, which is often a molecule like lysine (B10760008) or glycerin.[4] This "umbrella-like" structure provides a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, which can lead to more effective shielding of the conjugated molecule from enzymatic degradation and the host's immune system.[5][6]

Data Presentation: A Quantitative Comparison

The choice between a linear and branched PEG linker architecture can have a profound impact on the physicochemical and biological properties of a bioconjugate. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.

Table 1: Impact of PEG Architecture on Hydrodynamic Radius

ProteinLinker TypeTotal PEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
α-lactalbuminLinear20~5.2
α-lactalbuminBranched (2-arm)20~5.1
Bovine Serum AlbuminLinear40~7.8
Bovine Serum AlbuminBranched (2-arm)40~7.6

Data adapted from studies on PEGylated proteins using size exclusion chromatography. Note that while branched PEGs are often perceived as being larger, studies have shown that for the same total molecular weight, the hydrodynamic radii of linear and branched PEG-protein conjugates can be quite similar.[5]

Table 2: Pharmacokinetic Parameters of PEGylated Bioconjugates

BioconjugateLinker ArchitectureTotal PEG Molecular Weight (kDa)Elimination Half-life (t½)
rhTIMP-1Linear2028 hours
Unmodified rhTIMP-1N/AN/A1.1 hours
Interferon alfa-2bLinear1227.2–39.3 hours
Interferon alfa-2aBranched (2-arm)4061–110 hours

This table highlights the significant extension in circulation half-life achieved through PEGylation. Notably, the branched PEG architecture on interferon alfa-2a resulted in a substantially longer half-life compared to the linear PEG on interferon alfa-2b, albeit with a higher molecular weight PEG.[1][7]

Table 3: Comparative Immunogenicity of PEGylated Proteins

ProteinLinker ArchitectureAnti-PEG Antibody Titer
UricaseLinear mPEGLower
UricaseBranched mPEGLowest
Native UricaseN/AHighest

This data suggests that while all forms of PEGylation reduce the immunogenicity of the parent protein, branched PEG architectures may offer superior shielding, leading to the lowest induction of anti-PEG antibodies.[8]

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for the successful synthesis, conjugation, and characterization of PEGylated bioconjugates. The following section provides representative protocols for key experiments.

Protocol 1: Synthesis of a Heterobifunctional Linear PEG Linker (NHS-PEG-Maleimide)

This protocol outlines the synthesis of a common linear PEG linker with an NHS ester for reaction with primary amines and a maleimide (B117702) group for reaction with thiols.

Materials:

  • α-Amino-ω-carboxyl-PEG

  • Maleic anhydride (B1165640)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Synthesis of Maleimido-PEG-acid:

    • Dissolve α-Amino-ω-carboxyl-PEG and a molar excess of maleic anhydride in anhydrous DCM.

    • Add TEA and stir the reaction at room temperature overnight.

    • Wash the reaction mixture with dilute acid and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the maleimido-PEG-acid.[9]

  • Activation of the Carboxylic Acid with NHS:

    • Dissolve the maleimido-PEG-acid and NHS in anhydrous DMF.

    • Add DCC and stir the reaction at room temperature for 4-6 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Precipitate the NHS-PEG-Maleimide product in cold diethyl ether and dry under vacuum.[9]

Protocol 2: Synthesis of a 2-arm Branched PEG Linker with a Lysine Core

This protocol describes the synthesis of a branched PEG linker using lysine as the central branching point.

Materials:

Procedure:

  • PEGylation of the Lysine Core:

    • Dissolve Fmoc-Lys(Fmoc)-OH, Amino-PEG-OH (2.2 equivalents), DCC (2.2 equivalents), and HOBt (2.2 equivalents) in anhydrous DMF.

    • Stir the reaction at room temperature for 24 hours.

    • Filter the reaction mixture and precipitate the product, Fmoc-Lys(Fmoc)-(PEG-OH)₂, in cold diethyl ether.

  • Deprotection of the Fmoc Groups:

    • Dissolve the Fmoc-protected branched PEG in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 1 hour.

    • Precipitate the deprotected branched PEG, H₂N-Lys-(PEG-OH)₂, in cold diethyl ether and purify by dialysis.

Protocol 3: Antibody Conjugation and Characterization

This protocol outlines a general procedure for conjugating a PEG linker to an antibody and characterizing the resulting conjugate.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Activated PEG linker (e.g., NHS-PEG-Maleimide)

  • Thiol-containing payload

  • Reaction buffers (e.g., borate (B1201080) buffer, pH 8.5 for NHS reaction; phosphate (B84403) buffer, pH 7.0 for maleimide reaction)

  • Size-Exclusion Chromatography (SEC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Antibody Modification with PEG Linker:

    • Buffer exchange the mAb into the appropriate reaction buffer.

    • Add the NHS-activated PEG linker to the mAb solution at a defined molar ratio (e.g., 10:1 linker-to-mAb).

    • Incubate the reaction at 4°C for 2-4 hours.

    • Remove excess, unreacted linker using a desalting column or tangential flow filtration.

  • Payload Conjugation:

    • To the PEGylated antibody, add the thiol-containing payload at a slight molar excess to the maleimide groups.

    • Incubate at room temperature for 2 hours.

    • Purify the final antibody-drug conjugate (ADC) using SEC to remove any unreacted payload and aggregates.[9]

  • Characterization of the ADC:

    • Size-Exclusion Chromatography (SEC):

      • Inject the purified ADC onto an SEC column (e.g., Agilent AdvanceBio SEC).

      • Use an aqueous mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).

      • Monitor the elution profile at 280 nm to assess the purity and quantify the percentage of monomer, aggregate, and fragment.[]

    • LC-MS for Drug-to-Antibody Ratio (DAR) and Site of PEGylation:

      • For DAR determination, the intact or reduced ADC is analyzed by LC-MS. The mass difference between the conjugated and unconjugated antibody allows for the calculation of the average DAR.[11]

      • To identify the PEGylation sites, the ADC is digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS. The PEGylated peptides are identified by their characteristic fragmentation patterns.[12][13]

Protocol 4: In Vitro Stability Assay

This protocol is for assessing the stability of an ADC in plasma.

Materials:

  • Purified ADC

  • Human plasma

  • Incubator at 37°C

  • Affinity capture beads (e.g., Protein A)

  • LC-MS system

Procedure:

  • Incubate the ADC in human plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 96 hours), take an aliquot of the plasma-ADC mixture.

  • Capture the ADC from the plasma using Protein A beads.

  • Wash the beads to remove plasma proteins.

  • Elute the ADC from the beads.

  • Analyze the eluted ADC by LC-MS to determine the change in DAR and identify any linker-drug catabolites.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts, workflows, and signaling pathways relevant to the understanding and application of branched and linear PEG linkers.

G Structural Comparison of Linear and Branched PEG Linkers cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker A1 A2 A1->A2 A3 A2->A3 A4 A3->A4 A5 A4->A5 A6 A5->A6 A_end Functional Group B A6->A_end B_core Core B1_1 B_core->B1_1 B2_1 B_core->B2_1 B1_2 B1_1->B1_2 B1_3 B1_2->B1_3 B_end1 Functional Group B B1_3->B_end1 B2_2 B2_1->B2_2 B2_3 B2_2->B2_3 B_end2 Functional Group B B2_3->B_end2 A_start Functional Group A A_start->A1 B_start Functional Group A B_start->B_core

Caption: Structural comparison of linear and branched PEG linkers.

G Experimental Workflow for ADC Development and Characterization cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization Linker_Synthesis Linker Synthesis (Linear or Branched) Conjugation Conjugation (Antibody + Linker + Payload) Linker_Synthesis->Conjugation Antibody_Production Antibody Production Antibody_Production->Conjugation Payload_Synthesis Payload Synthesis Payload_Synthesis->Conjugation Purification Purification (SEC) Conjugation->Purification DAR_Analysis DAR Analysis (LC-MS) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purification->Aggregation_Analysis Binding_Affinity Binding Affinity (SPR) Purification->Binding_Affinity In_Vitro_Stability In Vitro Stability (Plasma Assay) Purification->In_Vitro_Stability In_Vivo_PK In Vivo Pharmacokinetics In_Vitro_Stability->In_Vivo_PK

Caption: Experimental workflow for ADC development and characterization.

G Pegfilgrastim (Branched PEG-G-CSF) Signaling Pathway Pegfilgrastim Pegfilgrastim (Branched PEG-G-CSF) GCSF_Receptor G-CSF Receptor Pegfilgrastim->GCSF_Receptor Binds to JAK JAK GCSF_Receptor->JAK Activates PI3K PI3K GCSF_Receptor->PI3K Activates RAS RAS GCSF_Receptor->RAS Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation Proliferation Nucleus->Proliferation Differentiation Differentiation Nucleus->Differentiation

Caption: Pegfilgrastim (Branched PEG-G-CSF) signaling pathway.[14][15]

Conclusion

The decision to employ a linear or branched PEG linker architecture is a critical consideration in the design of bioconjugates. Branched PEG linkers can offer significant advantages in terms of enhanced stability, prolonged circulation half-life, and reduced immunogenicity, which are particularly beneficial for systemic drug delivery.[6][16] However, the increased steric bulk of branched linkers may in some cases negatively impact the biological activity of the conjugated molecule.[1] Linear PEG linkers, being structurally simpler, may provide more predictable behavior and less steric hindrance, making them a suitable choice for applications where maintaining high specific activity is paramount.[3] The optimal linker architecture is ultimately dependent on the specific therapeutic agent, its intended application, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a foundational framework for making an informed decision in the selection of PEG linker architecture for the development of next-generation biotherapeutics.

References

Technical Guide: Solubility Profile of N-(Boc-PEG5)-N-bis(PEG4-acid) in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(Boc-PEG5)-N-bis(PEG4-acid), a branched polyethylene (B3416737) glycol (PEG) linker. Due to the absence of publicly available, quantitative solubility data for this specific molecule, this guide leverages information from structurally analogous compounds to predict its solubility profile. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility in their solvents of choice.

Molecular Structure and its Influence on Solubility

N-(Boc-PEG5)-N-bis(PEG4-acid) is a heterobifunctional, branched PEG derivative with the chemical formula C39H76N2O19 and a molecular weight of approximately 877.0 g/mol .[1][2][3] Its solubility is governed by the interplay of its distinct structural components:

  • tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group enhances the molecule's affinity for lipophilic and nonpolar organic solvents.

  • Polyethylene Glycol (PEG) Chains: The PEG5 and two PEG4 chains are flexible and hydrophilic, imparting significant solubility in a wide array of polar organic solvents. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, facilitating interactions with protic and aprotic polar solvents.

  • Terminal Carboxylic Acids: The two terminal carboxylic acid groups are polar and capable of hydrogen bonding, further contributing to solubility in polar solvents, particularly those that can act as hydrogen bond donors or acceptors.

The combination of these features suggests that N-(Boc-PEG5)-N-bis(PEG4-acid) is an amphiphilic molecule with broad solubility in many common organic solvents.

Inferred Solubility Data

While direct experimental data for N-(Boc-PEG5)-N-bis(PEG4-acid) is not available, the solubility of structurally similar Boc-protected and acid-terminated PEG linkers provides a strong basis for inference. For instance, related compounds such as N-Boc-N-bis(PEG8-acid) and t-Boc-N-amido-PEG8-acid are reported to be soluble in water, DMSO, DCM, and DMF.[4][5] Based on these analogs, the following solubility profile for N-(Boc-PEG5)-N-bis(PEG4-acid) can be predicted.

Solvent Classification Predicted Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dimethylformamide (DMF)Polar AproticSoluble
Dichloromethane (DCM)ChlorinatedSoluble
ChloroformChlorinatedSoluble
Acetonitrile (ACN)Polar AproticSoluble
Tetrahydrofuran (THF)EtherSoluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
WaterAqueousSoluble
TolueneNonpolar AromaticSparingly Soluble
HexanesNonpolar AliphaticInsoluble
Diethyl EtherEtherInsoluble

Disclaimer: This data is inferred from structurally similar compounds and should be used as a guideline. For applications requiring precise concentrations, experimental verification is strongly recommended.

Logical Relationship of Structure to Solubility

The solubility of N-(Boc-PEG5)-N-bis(PEG4-acid) in different solvent classes is a direct consequence of its chemical structure. The following diagram illustrates this relationship.

G cluster_molecule N-(Boc-PEG5)-N-bis(PEG4-acid) Structure cluster_solvents Organic Solvent Classes Molecule N-(Boc-PEG5)-N-bis(PEG4-acid) Boc_Group Boc Group (Nonpolar) Molecule->Boc_Group PEG_Chains PEG Chains (Polar/Flexible) Molecule->PEG_Chains Acid_Groups Carboxylic Acids (Polar/H-Bonding) Molecule->Acid_Groups Chlorinated Chlorinated (e.g., DCM) Boc_Group->Chlorinated Favorable Interaction Nonpolar Nonpolar (e.g., Hexanes) Boc_Group->Nonpolar Favorable Interaction Polar_Aprotic Polar Aprotic (e.g., DMSO, DMF) PEG_Chains->Polar_Aprotic Strong Favorable Interaction Polar_Protic Polar Protic (e.g., Methanol) PEG_Chains->Polar_Protic Favorable Interaction PEG_Chains->Nonpolar Unfavorable Interaction Acid_Groups->Polar_Aprotic Favorable Interaction Acid_Groups->Polar_Protic Strong Favorable Interaction Acid_Groups->Nonpolar Strong Unfavorable Interaction

Structure-Solubility Relationship Diagram

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol is recommended.

Objective: To determine the approximate solubility of N-(Boc-PEG5)-N-bis(PEG4-acid) in a selection of organic solvents at a specified temperature (e.g., room temperature, 25°C).

Materials:

  • N-(Boc-PEG5)-N-bis(PEG4-acid)

  • Selected organic solvents (e.g., DMSO, DMF, DCM, Acetonitrile, Methanol)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer (for quantification)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of N-(Boc-PEG5)-N-bis(PEG4-acid) (e.g., 5-10 mg) into a series of small, sealable vials.

    • Add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials using a vortex mixer for 1-2 minutes to facilitate dissolution.

    • Place the vials on a shaker or rotator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a chemically compatible syringe filter into a clean vial.

    • Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

    • A calibration curve should be prepared using standard solutions of N-(Boc-PEG5)-N-bis(PEG4-acid) of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

The following workflow diagram outlines the experimental process for determining solubility.

G start Start add_excess Add excess N-(Boc-PEG5)-N-bis(PEG4-acid) to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48 hours with agitation) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute a known volume of filtered supernatant filter->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate original concentration (Solubility) quantify->calculate end_node End calculate->end_node

Experimental Workflow for Solubility Determination

Conclusion

While direct, published quantitative solubility data for N-(Boc-PEG5)-N-bis(PEG4-acid) is lacking, a strong inference based on its structural components and the known solubility of analogous compounds suggests it is readily soluble in a wide range of polar organic solvents. The Boc group provides some affinity for less polar environments, while the extensive PEGylation and terminal carboxylic acids ensure high solubility in polar media. For applications where precise solubility is critical, it is imperative that researchers perform their own quantitative analysis using a robust protocol such as the one detailed in this guide.

References

Characterization of PEG Derivatives: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene (B3416737) glycol (PEG) and its derivatives are indispensable polymers in the pharmaceutical and biotechnology industries. Their unique properties, including biocompatibility, solubility in aqueous and organic solvents, and lack of toxicity, have made them central to drug delivery systems, protein modification (PEGylation), and the development of advanced biomaterials.[1][2] The process of covalently attaching PEG chains to therapeutic proteins or peptides, known as PEGylation, can significantly improve their pharmacokinetic and pharmacodynamic properties by increasing their hydrodynamic size, shielding them from proteolytic enzymes, and reducing their immunogenicity.[3][4]

Given the critical role of PEG derivatives in drug development, their thorough characterization is paramount to ensure product quality, efficacy, and safety. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques for the detailed structural elucidation and quantification of these polymers. This technical guide provides an in-depth overview of the application of NMR and MS for the characterization of PEG derivatives, aimed at researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy for PEG Derivative Characterization

NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical structure, molecular weight, and purity of PEG derivatives.[5][6] Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

¹H NMR Spectroscopy

¹H NMR is particularly useful for determining the structure and degree of functionalization of PEG derivatives. The repeating ethylene (B1197577) glycol units of the PEG backbone produce a characteristic, intense signal around 3.6 ppm in most deuterated solvents.[7]

A key aspect of ¹H NMR analysis is the identification and integration of signals from the terminal (end-group) protons, which differ in chemical shift from the backbone protons. By comparing the integral of the end-group signals to that of the repeating monomer units, the number-average molecular weight (Mn) of the polymer can be calculated.[6][8]

For underivatized PEG, the terminal hydroxyl protons can be observed. However, their chemical shift is often variable and can exchange with residual water in the solvent. The use of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the NMR solvent is highly recommended as it reveals a distinct hydroxyl triplet at approximately 4.56 ppm, which does not shift significantly with concentration or water content, making it a reliable marker for quantification.[9][10]

A subtle but important feature in the ¹H NMR spectra of high molecular weight PEGs are the ¹³C satellite peaks. Due to the natural abundance of ¹³C (1.1%), a small fraction of the protons in the PEG backbone are coupled to a ¹³C nucleus, resulting in satellite peaks flanking the main -OCH₂CH₂- signal.[8][11] The integration of these satellite peaks can be used for a more accurate determination of the molecular weight.[12]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides complementary information to ¹H NMR. The carbon backbone of PEG gives a strong signal at approximately 70 ppm.[7] Functionalization of the terminal hydroxyl groups leads to the appearance of new signals at chemical shifts characteristic of the specific end-group, allowing for unambiguous confirmation of the modification. For example, the carbon of a terminal carboxylic acid group in a monocarboxylated PEG appears around 172 ppm.[7]

Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful application for determining the absolute concentration of PEG derivatives in solution without the need for a calibration curve, provided a certified internal standard is used.[13] This technique is particularly valuable for quantifying PEGylated species in complex biological fluids, with detection limits as low as 10 µg/mL in blood having been reported.[14][15]

Mass Spectrometry (MS) for PEG Derivative Characterization

Mass spectrometry is an essential tool for determining the molecular weight, molecular weight distribution (polydispersity), and end-group functionalities of PEG derivatives.[16] The two most common ionization techniques for analyzing these polymers are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[3]

MALDI-TOF Mass Spectrometry

MALDI-Time-of-Flight (TOF) MS is a preferred method for the analysis of synthetic polymers like PEG due to the generation of predominantly singly charged ions, leading to simpler spectra.[16][17] In MALDI-TOF MS, the polymer is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) and a cationizing agent (e.g., sodium trifluoroacetate (B77799) - NaTFA) is often added to promote the formation of sodiated molecular ions [M+Na]⁺.[16][18] The resulting spectrum shows a distribution of peaks, with each peak corresponding to a different oligomer length, separated by the mass of the repeating monomer unit (44 Da for ethylene glycol).[16] This allows for the calculation of the average molecular weight and the polydispersity index (PDI).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is another powerful technique, often coupled with liquid chromatography (LC) for the analysis of complex mixtures, including PEGylated proteins.[19] ESI tends to produce multiply charged ions, which can lead to complex spectra, especially for high molecular weight and polydisperse PEGs.[20] The convolution of the charge state distribution with the polymer's molecular weight distribution can make spectral interpretation challenging.[20]

To simplify the spectra of PEG derivatives in ESI-MS, a post-column addition of a charge-stripping agent, such as triethylamine (B128534) (TEA) or diethylmethylamine (DEMA), can be employed.[21][22][23] This reduces the charge state of the PEG molecules, resulting in a less convoluted and more easily interpretable mass spectrum.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of selected precursor ions, providing valuable structural information. The fragmentation of deprotonated PEG ions, [PEG-H]⁻, is dominated by intramolecular Sₙ2 reactions involving the terminal oxide anion, leading to the loss of C₂H₄O monomer units.[24] In-source fragmentation combined with collision-induced dissociation (CID) MS/MS can be a powerful tool to elucidate the specific sites of PEGylation on peptides and proteins.[25][26]

Data Presentation

The following tables summarize key quantitative data for the characterization of PEG derivatives by NMR and MS.

Table 1: Characteristic ¹H NMR Chemical Shifts of PEG and Derivatives

ProtonsChemical Shift (ppm)SolventNotes
-OCH₂CH₂ - (backbone)~3.64CDCl₃Intense, sharp singlet.
-CH₂ OH (terminal)~3.7CDCl₃Triplet.
-CH₂OH (terminal)4.56 (±0.02)DMSO-d₆Triplet, well-resolved and concentration-independent.[9][10]
-OCH₃ (methoxy-terminated)~3.38CDCl₃Singlet.[8]
-CH₂ COOH (carboxymethyl)~4.1CDCl₃Singlet.[7]
Methacrylate vinyl protons~5.57 and ~6.13CDCl₃Upon reaction with PEG.[17]
Protons adjacent to methacrylate~4.30CDCl₃Upon reaction with PEG.[17]

Table 2: Characteristic ¹³C NMR Chemical Shifts of PEG and Derivatives

CarbonChemical Shift (ppm)SolventNotes
-OCH₂CH₂ - (backbone)~70CDCl₃Intense signal.[7]
-CH₂ OH (terminal)~61CDCl₃[7]
-CH₂ CH₂OH (terminal)~72CDCl₃[7]
-CH₂ COOH (carboxymethyl)~69CDCl₃[7]
-C OOH (carboxymethyl)~172CDCl₃[7]

Table 3: Key Parameters from Mass Spectrometry of PEG Derivatives

ParameterTechniqueInformation Obtained
Molecular Weight (MW)MALDI-TOF, ESI-MSAverage molecular weight (Mn, Mw).[16][27]
Molecular Weight Distribution (MWD) / Polydispersity Index (PDI)MALDI-TOF, ESI-MSBreadth of the distribution of polymer chain lengths.[17][18]
End-group analysisMALDI-TOF, ESI-MS/MSConfirmation of the chemical nature of the terminal groups.[27][28]
Mass of repeating unitMALDI-TOF, ESI-MS44.026 Da for ethylene glycol.
Fragmentation patternESI-MS/MSStructural elucidation and identification of modification sites.[24][25]

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the PEG derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. For quantitative analysis, accurately weigh both the sample and a certified internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the end-group signals.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Carefully integrate the signals corresponding to the polymer backbone and the end groups.

    • Calculate the number-average molecular weight (Mn) using the following formula for a linear PEG with two end groups: Mn = (Integral of backbone protons / Number of backbone protons per monomer) * (Molecular weight of monomer) + Molecular weight of end groups

MALDI-TOF MS Sample Preparation and Analysis
  • Matrix Solution Preparation: Prepare a saturated solution of the matrix (e.g., 10 mg/mL of α-cyano-4-hydroxycinnamic acid (CHCA)) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).[18]

  • Cationizing Agent Preparation: Prepare a solution of the cationizing agent (e.g., 5 mg/mL of sodium trifluoroacetate (NaTFA)) in a solvent compatible with the matrix solution.[16]

  • Analyte Solution Preparation: Dissolve the PEG derivative in a suitable solvent (e.g., water or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Sample Spotting: Mix the analyte, matrix, and cationizing agent solutions in a specific ratio (e.g., 1:10:1 v/v/v). Spot a small volume (e.g., 0.5-1 µL) of the mixture onto the MALDI target plate and allow it to air-dry to form crystals.

  • Data Acquisition: Acquire the mass spectrum in positive ion reflector mode. The laser power should be adjusted to the minimum necessary to obtain a good signal and avoid fragmentation.

  • Data Analysis: Calibrate the mass spectrum using a known standard. Determine the peak-to-peak mass difference to confirm the repeating unit. Use the instrument's software to calculate the number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn).

Mandatory Visualizations

experimental_workflow cluster_sample Sample cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis peg_derivative PEG Derivative Sample nmr_prep Sample Preparation (Dissolution in Deuterated Solvent) peg_derivative->nmr_prep ms_prep Sample Preparation (Matrix, Cationizing Agent) peg_derivative->ms_prep nmr_acq ¹H and ¹³C NMR Data Acquisition nmr_prep->nmr_acq nmr_proc Data Processing and Integration nmr_acq->nmr_proc nmr_results Structure Confirmation Mn Determination Purity Assessment nmr_proc->nmr_results final_report Comprehensive Characterization Report nmr_results->final_report ms_acq MALDI-TOF or ESI-MS Data Acquisition ms_prep->ms_acq ms_proc Data Analysis ms_acq->ms_proc ms_results Mn, Mw, PDI Determination End-group Confirmation ms_proc->ms_results ms_results->final_report

Caption: Experimental workflow for PEG derivative characterization.

fragmentation_pathway parent [HO-(CH₂CH₂O)n-H + Na]⁺ Precursor Ion loss1 - C₂H₄O parent->loss1 fragment1 [HO-(CH₂CH₂O)n-1-CH₂CH₂ + Na]⁺ loss2 - C₂H₄O fragment1->loss2 fragment2 [HO-(CH₂CH₂O)n-2-CH₂CH₂ + Na]⁺ dots ... fragment2->dots loss1->fragment1 loss2->fragment2

Caption: Simplified MS/MS fragmentation of a sodiated PEG molecule.

Conclusion

The comprehensive characterization of PEG derivatives is a critical aspect of drug development and quality control. NMR spectroscopy and mass spectrometry are indispensable and complementary techniques that provide a wealth of information regarding the structure, molecular weight, polydispersity, and purity of these important polymers. By employing the methodologies outlined in this guide, researchers can ensure a thorough understanding of their PEG derivatives, ultimately contributing to the development of safer and more effective therapeutics.

References

A Deep Dive into Bioconjugation Chemistry with PEG Reagents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of Poly(ethylene glycol) (PEG) chains to biomolecules, a process known as PEGylation, has become a cornerstone in the development of biopharmaceuticals and other advanced therapeutics. This powerful bioconjugation technique offers a multitude of advantages, including enhanced pharmacokinetic profiles, improved stability, and reduced immunogenicity of the conjugated molecule.[1][2] This in-depth technical guide explores the core principles of bioconjugation chemistry utilizing PEG reagents, providing detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to illuminate key processes.

Fundamentals of PEGylation: Enhancing Therapeutic Potential

PEG is a biocompatible, non-toxic, and highly soluble polymer that, when conjugated to a biomolecule, imparts several beneficial physicochemical properties.[3] The hydrophilic nature of PEG creates a hydration shell around the conjugated molecule, which sterically hinders interactions with other molecules, such as proteolytic enzymes and antibodies.[3][4]

The primary advantages of PEGylation include:

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of PEGylated molecules reduces their renal clearance, leading to a significantly longer circulation time in the bloodstream.[5][6]

  • Increased Stability: PEG chains can protect the conjugated molecule from enzymatic degradation and proteolysis, thereby enhancing its stability in biological environments.[3]

  • Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, diminishing the likelihood of an immune response.[3]

  • Improved Solubility: PEGylation can enhance the solubility of hydrophobic molecules, which is particularly beneficial for drug formulation and delivery.[2]

The general workflow for bioconjugation with PEG reagents involves a series of well-defined steps, from the selection of the appropriate PEG reagent to the final characterization of the purified conjugate.

G A Biomolecule Selection (Protein, Peptide, etc.) B PEG Reagent Selection (Functional Group, MW) A->B C Reaction Condition Optimization (pH, Temp, Ratio) B->C D Bioconjugation Reaction C->D E Quenching of Reaction D->E F Purification of Conjugate (SEC, IEX) E->F G Characterization of Conjugate (SDS-PAGE, MS) F->G H Final Product G->H

Figure 1: General workflow for protein PEGylation.

The PEG Reagent Toolkit: Chemistry of Bioconjugation

The versatility of PEGylation stems from the wide array of functional groups that can be incorporated onto the PEG polymer, allowing for targeted conjugation to specific amino acid residues on a protein or other biomolecule. The choice of reactive group is critical and depends on the available functional groups on the target molecule and the desired properties of the final conjugate.[7]

Amine-Reactive PEGylation

Targeting the primary amines of lysine (B10760008) residues and the N-terminus is the most common PEGylation strategy due to the abundance of these groups on the surface of most proteins.[3]

PEG-NHS esters are widely used for their reactivity towards primary amines, forming stable amide bonds under mild conditions (pH 7-9).[7][8] However, the NHS-ester moiety is susceptible to hydrolysis in aqueous solutions, which can compete with the aminolysis reaction and reduce conjugation efficiency.[9]

G cluster_0 PEG-NHS + Protein-NH2 -> PEG-Protein + NHS PEG_NHS PEG-NHS Ester Protein_NH2 Protein-NH2 PEG_NHS->Protein_NH2 pH 7-9 PEG_Protein PEG-Protein (Amide Bond) Protein_NH2->PEG_Protein NHS NHS

Figure 2: Amine-reactive PEGylation using an NHS ester.
Thiol-Reactive PEGylation

Thiol-reactive PEGylation targets the sulfhydryl group of cysteine residues. This approach can offer greater site-specificity, as free cysteine residues are often less abundant than lysine residues.[10]

PEG-maleimide reagents react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether linkage.[8] This reaction is highly efficient and does not produce side products.[8]

G cluster_0 PEG-Maleimide + Protein-SH -> PEG-Protein PEG_Maleimide PEG-Maleimide Protein_SH Protein-SH PEG_Maleimide->Protein_SH pH 6.5-7.5 PEG_Protein PEG-Protein (Thioether Bond) Protein_SH->PEG_Protein

Figure 3: Thiol-reactive PEGylation using a maleimide.
Click Chemistry

Click chemistry offers a highly specific and efficient method for bioconjugation. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, where a PEG-azide reacts with a biomolecule functionalized with an alkyne to form a stable triazole linkage.[11][12] This bio-orthogonal reaction proceeds with high yield and specificity in aqueous buffers.[11]

G cluster_0 PEG-Azide + Alkyne-Protein -> PEG-Protein PEG_Azide PEG-Azide Alkyne_Protein Alkyne-Protein PEG_Azide->Alkyne_Protein Cu(I) catalyst PEG_Protein PEG-Protein (Triazole Linkage) Alkyne_Protein->PEG_Protein

Figure 4: PEGylation via Click Chemistry.

Quantitative Insights into PEGylation Chemistry

The efficiency and outcome of a PEGylation reaction are influenced by several factors, including the choice of PEG reagent, reaction conditions, and the properties of the biomolecule. The following tables summarize key quantitative data to aid in the selection and optimization of PEGylation strategies.

Table 1: Comparison of Common PEGylation Chemistries

FeatureNHS EsterMaleimideClick Chemistry (CuAAC)
Target Residue Primary Amines (Lys, N-terminus)Thiols (Cys)Azide/Alkyne
Reaction pH 7.0 - 9.0[8]6.5 - 7.5[8]Neutral[11]
Bond Formed Amide[8]Thioether[8]Triazole[11]
Specificity Moderate to HighHighVery High
Side Reactions Hydrolysis of NHS ester[9]Minimal[8]Minimal[11]
Reaction Speed Fast (minutes to hours)[13]Fast (minutes to hours)[14]Very Fast

Table 2: Impact of PEGylation on Pharmacokinetics

ProteinPEG Size (kDa)Increase in Half-LifeReference
Recombinant Human TIMP-12025-fold[5][15]
Alpha-1 Antitrypsin40 (2-armed)Significantly improved proteolytic resistance[16]
Cytochrome c-More stable, higher half-life[4]

Detailed Experimental Protocols

The successful implementation of PEGylation requires meticulous attention to experimental detail. The following sections provide detailed, step-by-step protocols for the most common PEGylation reactions.

Protocol for Amine PEGylation using NHS Ester

This protocol describes the conjugation of a PEG-NHS ester to a protein containing accessible primary amine groups.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange using dialysis or a desalting column.[13]

  • Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[13][17]

  • Reaction Setup: Add a 10- to 20-fold molar excess of the PEG-NHS ester stock solution to the protein solution with gentle stirring.[13][18] The final concentration of the organic solvent should not exceed 10%.[13]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[13][17]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

  • Purification: Remove unreacted PEG and byproducts using size-exclusion chromatography (SEC) or dialysis.[13][]

Protocol for Thiol PEGylation using Maleimide

This protocol details the conjugation of a PEG-maleimide to a protein with available sulfhydryl groups.

Materials:

  • Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)

  • PEG-maleimide

  • Optional: Reducing agent (e.g., TCEP)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reduction of Disulfides (Optional): If targeting cysteine residues involved in disulfide bonds, pre-treat the protein with a 10-100x molar excess of TCEP for 20-30 minutes at room temperature to reduce the disulfide bonds.[20]

  • Reagent Preparation: Prepare a stock solution of PEG-maleimide in the reaction buffer.[14]

  • Reaction Setup: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution.[14][20]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[14][21]

  • Purification: Purify the PEGylated protein from unreacted PEG-maleimide and other reagents using size-exclusion chromatography or dialysis.[14][]

Protocol for Click Chemistry PEGylation (CuAAC)

This protocol outlines the conjugation of a PEG-azide to an alkyne-functionalized protein.

Materials:

  • Alkyne-functionalized protein solution

  • PEG-azide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Ligand (e.g., TBTA)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation: Prepare stock solutions of CuSO₄, sodium ascorbate, and TBTA in a suitable solvent.

  • Reaction Setup: In an aqueous buffer, combine the alkyne-functionalized protein and the PEG-azide.

  • Initiation of Click Reaction: Add the CuSO₄, sodium ascorbate, and TBTA to the reaction mixture to catalyze the cycloaddition.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the PEGylated protein using an appropriate chromatography method, such as SEC, to remove the catalyst and unreacted reagents.[]

Purification and Characterization of PEGylated Bioconjugates

Following the conjugation reaction, a heterogeneous mixture containing the desired PEGylated product, unreacted biomolecule, excess PEG reagent, and potential byproducts is typically present. Therefore, robust purification and characterization steps are crucial to obtain a homogenous product with well-defined properties.[]

G cluster_0 Purification Methods cluster_1 Characterization Techniques A Crude PEGylation Reaction Mixture B Purification A->B C Characterization B->C SEC Size-Exclusion Chromatography (SEC) IEX Ion-Exchange Chromatography (IEX) D Pure PEGylated Bioconjugate C->D SDS_PAGE SDS-PAGE MS Mass Spectrometry (MS) HPLC HPLC

Figure 5: Purification and characterization workflow.
Purification Techniques

  • Size-Exclusion Chromatography (SEC): SEC is a widely used method for separating molecules based on their hydrodynamic radius. Due to the significant increase in size upon PEGylation, SEC is highly effective at separating PEGylated proteins from the smaller, unreacted protein and excess PEG reagent.[][22]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The attachment of neutral PEG chains can shield the charges on the protein surface, altering its interaction with the IEX resin. This property can be exploited to separate PEGylated species from the native protein and also to resolve different degrees of PEGylation.[][23]

Characterization Methods
  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE separates proteins based on their molecular weight. PEGylated proteins will exhibit a significant increase in apparent molecular weight, appearing as higher molecular weight bands on the gel compared to the unmodified protein. However, the interaction between PEG and SDS can sometimes lead to broadened or smeared bands.[24]

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the precise molecular weight of the PEGylated conjugate, confirming the degree of PEGylation (the number of PEG chains attached), and identifying the sites of conjugation.[25][26]

  • High-Performance Liquid Chromatography (HPLC): Techniques like reversed-phase HPLC (RP-HPLC) and SEC-HPLC are valuable for assessing the purity of the conjugate and quantifying the extent of PEGylation.[23]

References

Methodological & Application

Application Notes and Protocols for N-(Boc-PEG5)-N-bis(PEG4-acid) in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule that connects these two components is critical to the ADC's success, influencing its stability, solubility, pharmacokinetics, and efficacy. "N-(Boc-PEG5)-N-bis(PEG4-acid)" is a novel, branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed to address key challenges in ADC development.

This advanced linker features two terminal carboxylic acid groups for the attachment of multiple payload molecules and a Boc-protected amine for subsequent conjugation to the antibody. The branched structure allows for a higher drug-to-antibody ratio (DAR) while the hydrophilic PEG chains enhance the overall properties of the ADC.[1][2][] This document provides detailed application notes and protocols for the effective use of N-(Boc-PEG5)-N-bis(PEG4-acid) in your ADC research and development.

Key Features and Applications

The unique architecture of N-(Boc-PEG5)-N-bis(PEG4-acid) offers several advantages for ADC development:

  • Increased Drug-to-Antibody Ratio (DAR): The two terminal carboxylic acid groups enable the conjugation of two payload molecules to a single linker, facilitating the creation of ADCs with a higher, more potent DAR.[4]

  • Enhanced Hydrophilicity and Solubility: The PEG components of the linker increase the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, reducing the risk of aggregation.[]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of therapeutic proteins, leading to reduced renal clearance and a longer plasma half-life.[5] This can result in greater accumulation of the ADC in tumor tissue.

  • Reduced Immunogenicity: The PEG chains can shield the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.[]

  • Controlled, Stepwise Conjugation: The orthogonal reactivity of the carboxylic acid and Boc-protected amine groups allows for a controlled, sequential conjugation process. First, the payload is attached to the acid groups, and then, after deprotection, the linker-payload construct is conjugated to the antibody.

Quantitative Data Summary

The use of branched PEG linkers can significantly impact the pharmacokinetic and cytotoxic properties of an ADC. The following tables summarize representative data from studies comparing different linker architectures.

Linker Architecture (DAR 8)Clearance (mL/day/kg)Area Under the Curve (AUC)Reference
Linear (L-PEG24)HighStandard[6]
Pendant (P-(PEG12)2)Low~3-fold Higher[6]

Table 1: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance. This data suggests that a branched or pendant PEG configuration can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics, especially for highly loaded ADCs.[6]

ConjugateLinker TypeIC50 (pmol/L)Reference
Anti-HER2-MMAFLinear>1000[4]
Anti-HER2-MMAFBranched~100[4]
Trastuzumab-MMAEβ-galactosidase-cleavable8.8[7]
Trastuzumab-MMAEVal-Cit linker14.3[7]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Architectures. An anti-HER2 antibody-monomethyl auristatin F conjugate constructed using branched linkers showed greater in vitro cytotoxicity against HER2-expressing breast cancer cell lines than that consisting of linear linkers, demonstrating the effectiveness of the branched linker-based payload delivery.[4] Other novel linker designs, such as the β-galactosidase-cleavable linker, have also shown high potency.[7]

Signaling Pathway: ADC Internalization and Payload Release

The efficacy of an ADC is dependent on its ability to be internalized by the target cancer cell and subsequently release its cytotoxic payload. The following diagram illustrates the general mechanism of action.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC ADC in Circulation Receptor Tumor-Specific Antigen ADC->Receptor 1. Targeting & Binding ADC_Bound ADC-Antigen Complex Endosome Endosome ADC_Bound->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Payload_Released Released Cytotoxic Payload Lysosome->Payload_Released 4. Linker Cleavage & Payload Release Cell_Death Apoptosis / Cell Death Payload_Released->Cell_Death 5. Cytotoxic Action

Caption: ADC Mechanism of Action.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an ADC using N-(Boc-PEG5)-N-bis(PEG4-acid). This is a two-part process involving the initial conjugation of the payload to the linker, followed by the conjugation of the linker-payload construct to the antibody.

Protocol 1: Conjugation of Cytotoxic Payload to N-(Boc-PEG5)-N-bis(PEG4-acid)

This protocol describes the activation of the carboxylic acid groups on the linker and subsequent conjugation to an amine-containing cytotoxic payload.

Materials:

  • N-(Boc-PEG5)-N-bis(PEG4-acid)

  • Amine-containing cytotoxic payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 4.5-5.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Linker Activation:

    • Dissolve N-(Boc-PEG5)-N-bis(PEG4-acid) (1 equivalent) in anhydrous DCM.

    • Add EDC (2.0 equivalents per carboxyl group) and NHS (2.0 equivalents per carboxyl group).

    • Stir the reaction mixture at room temperature for 30 minutes to generate the NHS-activated ester.[8]

  • Payload Conjugation:

    • In a separate flask, dissolve the amine-containing cytotoxic payload (2.2 equivalents) in anhydrous DMF.

    • Add the activated linker solution dropwise to the payload solution.

    • Add DIPEA (1.5 equivalents per carboxyl group) to the reaction mixture.

    • Stir the reaction at room temperature for at least 4 hours, or overnight. Monitor the reaction progress by LC-MS.[8]

  • Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting Boc-PEG-bis(payload) conjugate by reverse-phase HPLC to remove unreacted payload and other impurities.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: ADC Synthesis - Conjugation of Linker-Payload to Antibody

This protocol involves the deprotection of the Boc group on the linker-payload construct, followed by its conjugation to the lysine (B10760008) residues of the antibody.

Materials:

  • Boc-PEG-bis(payload) conjugate (from Protocol 1)

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • EDC and NHS (or Sulfo-NHS)

  • Purification system: Size Exclusion Chromatography (SEC) column

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-PEG-bis(payload) conjugate in DCM.

    • Add an equal volume of TFA (e.g., a 1:1 mixture of DCM and TFA).[9][10]

    • Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed (typically 1-2 hours).[11]

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (B28343) to remove residual TFA. The resulting deprotected linker-payload (Amine-PEG-bis(payload)) can be used directly in the next step.[11]

  • Antibody Conjugation:

    • Activate the carboxyl groups on the antibody by incubating the antibody solution with a 10-fold molar excess of EDC and NHS in an appropriate buffer at room temperature for 15-30 minutes. The activation reaction with EDC and NHS is most efficient at pH 4.5-7.2.[8][12]

    • Alternatively, and more commonly for lysine conjugation, activate the deprotected amine on the linker-payload construct. To do this, create a linker-payload with a terminal NHS ester in a separate reaction before adding it to the antibody solution.

    • For direct conjugation to antibody lysine residues, dissolve the Amine-PEG-bis(payload) in a suitable buffer and add it to the antibody solution. The reaction of the amine on the linker with an activated ester on a payload (if the payload has a carboxylic acid) is an alternative approach.

    • A more direct approach involves activating the carboxylic acid groups on the linker before payload conjugation, conjugating to the antibody's lysine residues, and then attaching the payload. However, the provided linker structure is designed for payload attachment first.

    • Therefore, the most logical sequence is:

      • Conjugate payload to the linker's acid groups (Protocol 1).

      • Deprotect the linker's Boc group.

      • The resulting primary amine on the linker-payload construct can then be conjugated to the antibody. This can be achieved by targeting glutamic or aspartic acid residues on the antibody (carboxyl groups) using EDC/NHS chemistry, or by modifying the amine on the linker to be reactive towards other functional groups on the antibody (e.g., thiols from reduced cysteines).

    • For lysine conjugation, the reverse strategy would be employed:

      • Deprotect the Boc group on the linker.

      • Activate the linker's two acid groups with EDC/NHS.

      • Conjugate the activated linker to the antibody's lysine residues.

      • Conjugate the payload to the now free amine on the linker. This approach is less common.

  • Purification and Characterization:

    • Purify the resulting ADC from unreacted linker-payload and other impurities using a Size Exclusion Chromatography (SEC) column.

    • Collect the fractions corresponding to the monomeric ADC.

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).[]

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Experimental Workflow for ADC Development

The following diagram outlines the comprehensive workflow for the development and characterization of an ADC using the N-(Boc-PEG5)-N-bis(PEG4-acid) linker.

ADC_Development_Workflow Start Start: Reagents (Antibody, Linker, Payload) Payload_Conjugation Protocol 1: Payload Conjugation to Linker Start->Payload_Conjugation Boc_Deprotection Boc Deprotection of Linker-Payload Payload_Conjugation->Boc_Deprotection Antibody_Conjugation Protocol 2: Conjugation to Antibody Boc_Deprotection->Antibody_Conjugation Purification Purification of ADC (e.g., SEC) Antibody_Conjugation->Purification Characterization Characterization of ADC Purification->Characterization DAR_Analysis DAR Determination (HIC, MS, UV-Vis) Characterization->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Characterization->Purity_Analysis In_Vitro_Testing In Vitro Evaluation Characterization->In_Vitro_Testing Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) In_Vitro_Testing->Cytotoxicity_Assay End Lead Candidate Cytotoxicity_Assay->End

Caption: ADC Development Workflow.

Conclusion

N-(Boc-PEG5)-N-bis(PEG4-acid) represents a significant advancement in linker technology for ADC development. Its branched structure and hydrophilic PEG chains offer the potential to create more potent and stable ADCs with improved pharmacokinetic profiles. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers to effectively utilize this innovative linker in their pursuit of next-generation cancer therapeutics. Careful optimization of conjugation conditions and thorough characterization are paramount to realizing the full potential of this technology.

References

Application Notes and Protocols for Amide Coupling with N-(Boc-PEG5)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the covalent conjugation of amine-containing molecules to the branched polyethylene (B3416737) glycol (PEG) reagent, "N-(Boc-PEG5)-N-bis(PEG4-acid)". This trifunctional linker possesses two terminal carboxylic acid groups for conjugation and a Boc-protected amine, offering a versatile platform for the development of complex bioconjugates, targeted drug delivery systems, and proteolysis-targeting chimeras (PROTACs). The protocols described herein utilize the highly efficient and widely used EDC/HATU coupling chemistry to form stable amide bonds.[1][2][3] Methodologies for achieving both mono- and di-conjugation to the terminal carboxyl groups are presented, along with subsequent purification and characterization techniques. Additionally, a protocol for the deprotection of the Boc group to liberate a primary amine for further functionalization is included.

Chemical Structures and Reaction Scheme

N-(Boc-PEG5)-N-bis(PEG4-acid):

cluster_reagent N-(Boc-PEG5)-N-bis(PEG4-acid) Reagent Boc-NH-(PEG)5-N-((PEG)4-COOH)2

Figure 1: Structure of N-(Boc-PEG5)-N-bis(PEG4-acid).

General Reaction Scheme:

Diacid N-(Boc-PEG5)-N-bis(PEG4-acid) EDC_HATU EDC / HATU DIPEA, DMF Diacid->EDC_HATU Amine R-NH2 Amine->EDC_HATU Product Conjugate EDC_HATU->Product

Figure 2: EDC/HATU mediated amide coupling reaction.

Quantitative Data Summary

The following table summarizes the recommended molar ratios and reaction conditions for the EDC/HATU coupling protocols. Optimization may be required based on the specific properties of the amine-containing molecule.

ParameterMono-conjugationDi-conjugationBoc Deprotection
Molar Ratios
N-(Boc-PEG5)-N-bis(PEG4-acid)1.0 eq1.0 eq1.0 eq
Amine (R-NH2)0.8 - 1.0 eq2.2 - 2.5 eq-
EDC1.5 eq3.0 eq-
HATU1.5 eq3.0 eq-
DIPEA3.0 eq6.0 eq-
TFA--20-50% (v/v)
Reaction Conditions
SolventAnhydrous DMFAnhydrous DMFDCM
TemperatureRoom TemperatureRoom Temperature0 °C to Room Temp.
Time4 - 12 hours12 - 24 hours1 - 2 hours
AtmosphereInert (N2 or Ar)Inert (N2 or Ar)-

Experimental Protocols

Protocol 1: Mono-conjugation of an Amine to N-(Boc-PEG5)-N-bis(PEG4-acid)

This protocol aims to favor the formation of a product where the amine is coupled to only one of the two available carboxylic acid groups. Achieving high selectivity for mono-conjugation can be challenging and may result in a mixture of mono- and di-substituted products, as well as unreacted starting material. Careful control of stoichiometry and reaction time is crucial.

Materials:

  • N-(Boc-PEG5)-N-bis(PEG4-acid)

  • Amine-containing molecule (R-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(Boc-PEG5)-N-bis(PEG4-acid) (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add EDC (1.5 eq) and HATU (1.5 eq). Stir the reaction mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid groups.

  • Amine Addition: In a separate vial, dissolve the amine-containing molecule (0.8 - 1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated PEG-acid mixture.

  • Base Addition: Add DIPEA (3.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate analytical technique such as LC-MS or TLC.

  • Work-up:

    • Quench the reaction by adding a small amount of water.

    • Dilute the mixture with DCM and wash with brine (3x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Precipitate the product by adding cold diethyl ether.

  • Purification: The crude product will likely be a mixture. Purify by flash column chromatography on silica (B1680970) gel or by preparative HPLC. Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can also be effective for purifying PEGylated molecules.[3][4]

Protocol 2: Di-conjugation of an Amine to N-(Boc-PEG5)-N-bis(PEG4-acid)

This protocol is designed to couple an amine to both carboxylic acid termini of the PEG reagent.

Materials:

  • Same as Protocol 1.

Procedure:

  • Preparation: Under an inert atmosphere, dissolve N-(Boc-PEG5)-N-bis(PEG4-acid) (1.0 eq) in anhydrous DMF.

  • Activation: Add EDC (3.0 eq) and HATU (3.0 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Amine Addition: In a separate vial, dissolve the amine-containing molecule (2.2 - 2.5 eq) in anhydrous DMF and add it to the activated PEG-acid mixture.

  • Base Addition: Add DIPEA (6.0 eq) to the reaction.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by LC-MS or TLC until completion.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Protocol 3: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.

Materials:

  • Boc-protected PEG conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG conjugate in DCM.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 1-2 hours).

  • TFA Removal: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Neutralization (Optional): If the TFA salt is not desired for the subsequent step, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer and concentrate to obtain the deprotected product.

Visualizations

Experimental Workflow

cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A Dissolve PEG-diacid in anhydrous DMF B Add EDC and HATU A->B C Stir for 15-30 min at RT B->C D Add Amine (R-NH2) and DIPEA C->D E React for 4-24 hours at RT D->E F Quench and Extract E->F G Purify by Chromatography (Silica, HPLC, SEC, or IEX) F->G

Figure 3: General workflow for EDC/HATU coupling.

Signaling Pathway Analogy: PROTAC Formation

The "N-(Boc-PEG5)-N-bis(PEG4-acid)" linker is well-suited for the synthesis of PROTACs, which induce protein degradation. The following diagram illustrates the logical relationship in PROTAC action.

cluster_protac PROTAC cluster_cellular Cellular Machinery POI_ligand Target Protein Ligand Linker PEG Linker POI_ligand->Linker POI Protein of Interest (POI) POI_ligand->POI binds E3_ligand E3 Ligase Ligand E3 E3 Ubiquitin Ligase E3_ligand->E3 binds Linker->E3_ligand Proteasome Proteasome POI->Proteasome targeted to Ub Ubiquitin E3->Ub recruits Ub->POI tags Degradation Degradation Proteasome->Degradation leads to

Figure 4: Logical flow of PROTAC-mediated protein degradation.

References

Application Notes and Protocols: Amide Bond Formation with "N-(Boc-PEG5)-N-bis(PEG4-acid)" and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"N-(Boc-PEG5)-N-bis(PEG4-acid)" is a branched polyethylene (B3416737) glycol (PEG) linker designed for bioconjugation and is particularly valuable in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This heterobifunctional linker features a Boc-protected amine and two terminal carboxylic acid groups. The carboxylic acids can be activated to react with primary amines on proteins, peptides, or small molecules to form stable amide bonds.[1] The PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugate.[3] The Boc protecting group provides an orthogonal handle for subsequent chemical modifications under acidic conditions.[1]

These application notes provide detailed protocols for the formation of amide bonds between "N-(Boc-PEG5)-N-bis(PEG4-acid)" and primary amines using the common EDC/NHS activation chemistry.

Product Information

PropertyValue
Product Name N-(Boc-PEG5)-N-bis(PEG4-acid)
CAS Number 2093152-87-3
Molecular Formula C39H76N2O19
Molecular Weight 877.0 g/mol
Appearance White to off-white solid or viscous oil
Purity Typically >95%
Storage Store at -20°C, desiccated.

Data Presentation

The efficiency of the coupling reaction can be influenced by several factors, including the nature of the primary amine, reaction buffer, pH, and stoichiometry of the coupling reagents. Below are illustrative data for the conjugation of "N-(Boc-PEG5)-N-bis(PEG4-acid)" to a model primary amine-containing molecule (e.g., a small molecule drug or a peptide).

Table 1: Effect of pH on Conjugation Efficiency

Activation pHCoupling pHReaction Time (h)Molar Ratio (PEG:Amine:EDC:NHS)Yield (%)Purity (%)
5.57.441 : 1.2 : 1.5 : 1.575>95
6.07.441 : 1.2 : 1.5 : 1.582>95
5.58.041 : 1.2 : 1.5 : 1.585>90
6.08.041 : 1.2 : 1.5 : 1.588>90

Yields and purity are hypothetical and representative for this type of reaction. Actual results may vary.

Table 2: Effect of Reagent Stoichiometry on Conjugation Efficiency

Molar Ratio (PEG:Amine:EDC:NHS)Activation pHCoupling pHReaction Time (h)Yield (%)Purity (%)
1 : 1.2 : 1.2 : 1.26.07.4478>95
1 : 1.2 : 1.5 : 1.56.07.4482>95
1 : 1.5 : 2.0 : 2.06.07.4485>90
1 : 1.5 : 3.0 : 3.06.07.4283>85

Yields and purity are hypothetical and representative for this type of reaction. Actual results may vary.

Experimental Protocols

This section provides a detailed protocol for the two-step EDC/NHS coupling of "N-(Boc-PEG5)-N-bis(PEG4-acid)" to a primary amine-containing molecule.

Materials and Reagents
  • N-(Boc-PEG5)-N-bis(PEG4-acid)

  • Primary amine-containing molecule (e.g., protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or preparative HPLC)

  • Analytical instruments (e.g., LC-MS, HPLC)

Protocol

Step 1: Preparation of Reagents

  • Equilibrate "N-(Boc-PEG5)-N-bis(PEG4-acid)", EDC, and NHS/Sulfo-NHS to room temperature before opening.

  • Prepare a stock solution of "N-(Boc-PEG5)-N-bis(PEG4-acid)" (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

  • Prepare a stock solution of the primary amine-containing molecule in an appropriate buffer (e.g., Coupling Buffer). If the molecule is a protein, ensure the buffer does not contain primary amines (e.g., Tris).

  • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMF/DMSO immediately before use.

Step 2: Activation of Carboxylic Acids

  • In a reaction vial, add the desired amount of "N-(Boc-PEG5)-N-bis(PEG4-acid)" from the stock solution.

  • Add Activation Buffer to the vial.

  • Add EDC (1.5-2.0 molar excess over the PEG linker) and NHS/Sulfo-NHS (1.5-2.0 molar excess over the PEG linker) to the reaction mixture.

  • Incubate the reaction at room temperature for 15-30 minutes with gentle stirring. The activation of the carboxylic acid groups is most efficient at a pH between 4.5 and 7.2.[4]

Step 3: Coupling to the Primary Amine

  • Immediately after activation, add the primary amine-containing molecule to the reaction mixture. The reaction of the NHS-activated PEG with primary amines is most efficient at a pH between 7.0 and 8.0.[4]

  • If necessary, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

  • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The optimal reaction time may need to be determined empirically.

Step 4: Quenching the Reaction

  • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

Step 5: Purification of the Conjugate

  • Purify the resulting conjugate using an appropriate method to remove unreacted PEG linker, excess reagents, and byproducts.

    • For protein conjugates, size-exclusion chromatography or dialysis are commonly used.

    • For small molecule conjugates, preparative HPLC is often employed.

Step 6: Characterization of the Conjugate

  • Analyze the purified conjugate to confirm its identity, purity, and degree of labeling.

    • LC-MS can be used to determine the molecular weight of the conjugate.

    • HPLC can be used to assess the purity of the conjugate.

    • NMR can be used for detailed structural characterization if applicable.

Visualizations

Experimental Workflow

experimental_workflow prep 1. Reagent Preparation - N-(Boc-PEG5)-N-bis(PEG4-acid) - Primary Amine Molecule - EDC/NHS - Buffers activation 2. Activation of Carboxylic Acids - Add EDC and NHS to PEG linker - pH 6.0 (MES Buffer) - Room Temperature, 15-30 min prep->activation coupling 3. Coupling to Primary Amine - Add amine-containing molecule - pH 7.4 (PBS Buffer) - Room Temperature, 2-4 hours activation->coupling quenching 4. Quenching - Add Tris or Hydroxylamine - Room Temperature, 15-30 min coupling->quenching purification 5. Purification - SEC, Dialysis, or HPLC quenching->purification characterization 6. Characterization - LC-MS, HPLC, NMR purification->characterization protac_pathway protac PROTAC (Target Binder - Linker - E3 Ligase Binder) ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex Binds poi Target Protein (Protein of Interest) poi->ternary_complex Binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex Binds ubiquitination Ubiquitination ternary_complex->ubiquitination Induces proteasome Proteasome ubiquitination->proteasome Targets POI for degradation Protein Degradation proteasome->degradation Leads to

References

Step-by-Step Guide to Boc Deprotection of PEG Linkers Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the acidic deprotection of tert-butoxycarbonyl (Boc) protected polyethylene (B3416737) glycol (PEG) linkers. The removal of the Boc group is a critical step in bioconjugation and drug delivery systems, revealing a primary amine for subsequent modification.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1][2] In the context of PEG linkers, the Boc group masks a terminal amine functionality, which, after deprotection, can be used for conjugation to proteins, peptides, antibodies, or small molecule drugs.[3] The efficiency of the deprotection reaction is crucial for the overall success of the conjugation strategy.

The deprotection proceeds via an acid-catalyzed cleavage of the carbamate (B1207046) bond, generating a free amine, carbon dioxide, and a stable tert-butyl cation.[4][5] The choice of acidic reagent, solvent, reaction time, and temperature are critical parameters that must be optimized to ensure complete deprotection while minimizing potential side reactions.[6]

Key Considerations for Boc Deprotection

Several factors can influence the outcome of the Boc deprotection of PEG linkers:

  • Acid Strength and Concentration: Strong acids are required to efficiently cleave the Boc group. Trifluoroacetic acid (TFA) is the most common reagent, typically used in concentrations ranging from 20% to 50% in a suitable solvent.[6] For more acid-sensitive substrates, weaker acids or lower concentrations may be employed, though this may require longer reaction times or elevated temperatures.[7] Alternatively, 4M HCl in 1,4-dioxane (B91453) is another effective reagent system.[6][8]

  • Solvent: The solvent must be able to dissolve both the Boc-protected PEG linker and the acidic reagent. Dichloromethane (DCM) is a common choice due to its inertness and ability to solvate a wide range of compounds.[6]

  • Reaction Time and Temperature: Boc deprotection is often carried out at room temperature and is typically complete within 1-2 hours.[6] The progress of the reaction should be monitored to determine the optimal reaction time.

  • Scavengers: The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to side reactions, particularly with electron-rich amino acid residues like tryptophan and methionine.[6] To prevent these unwanted modifications, scavengers such as triisopropylsilane (B1312306) (TIS) or water are often added to the reaction mixture to trap the carbocation.[6]

  • Steric Hindrance: The bulky nature of the PEG chain, especially for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc group, potentially slowing down the reaction.[6]

Quantitative Data Summary

The following tables summarize common reaction conditions and scavengers used for the acidic Boc deprotection of PEG linkers.

Table 1: Common Acidic Conditions for Boc Deprotection [6]

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp.
Hydrochloric Acid (HCl)4 M1,4-Dioxane0.5 - 4 hoursRoom Temp.

Table 2: Common Scavengers for Boc Deprotection [6]

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger
Water2.5 - 5%Carbocation Scavenger
Thioanisole5%Carbocation Scavenger, Protects Methionine
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine
Phenol5%Carbocation Scavenger

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol outlines a general procedure for the deprotection of a Boc-protected PEG linker using trifluoroacetic acid in dichloromethane.

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[6]

  • Cooling: Cool the solution to 0°C using an ice bath.[6]

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[6] If using a scavenger, add TIS to a final concentration of 2.5-5% (v/v).[6]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[6]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] The deprotected amine product will be more polar and should have a lower Rf value on TLC compared to the starting material.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6]

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[6]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Neutralization (Optional):

    • If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., DCM).

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[6]

    • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected PEG linker as a free amine.[6]

Protocol 2: Monitoring Boc Deprotection by LC-MS

Procedure:

  • At various time points during the deprotection reaction, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a vial containing a suitable solvent system for LC-MS analysis (e.g., 1 mL of 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject the quenched sample into the LC-MS system.

  • Analyze the resulting chromatogram and mass spectrum to identify and quantify the starting material and the deprotected product.

Visualizations

Boc_Deprotection_Mechanism BocPEG Boc-NH-PEG ProtonatedBocPEG Boc(+H)-NH-PEG BocPEG->ProtonatedBocPEG + H+ (Acid) CarbamicAcid HOC(O)-NH-PEG ProtonatedBocPEG->CarbamicAcid - t-Bu+ tBu_cation tert-Butyl Cation ProtonatedBocPEG->tBu_cation DeprotectedPEG H3N(+)-PEG CarbamicAcid->DeprotectedPEG - CO2 CO2 CO2 CarbamicAcid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H+

Caption: Mechanism of Boc deprotection under acidic conditions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Deprotection cluster_workup Work-up & Isolation Dissolve 1. Dissolve Boc-PEG in DCM Cool 2. Cool to 0°C Dissolve->Cool AddAcid 3. Add TFA +/- Scavenger Cool->AddAcid Stir 4. Stir at 0°C then RT AddAcid->Stir Monitor 5. Monitor by TLC/LC-MS Stir->Monitor Concentrate 6. Concentrate Monitor->Concentrate Coevaporate 7. Co-evaporate with Toluene Concentrate->Coevaporate Neutralize 8. Neutralize (Optional) Coevaporate->Neutralize Purify 9. Purify Neutralize->Purify

Caption: Experimental workflow for Boc deprotection of PEG linkers.

Troubleshooting_Flowchart Start Boc Deprotection Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products Observed? Incomplete->SideProducts No IncreaseAcid Increase Acid Conc. or Time Incomplete->IncreaseAcid Yes AddScavenger Add Scavenger (e.g., TIS) SideProducts->AddScavenger Yes Success Successful Deprotection SideProducts->Success No StrongerAcid Use Stronger Acid (e.g., 4M HCl/Dioxane) IncreaseAcid->StrongerAcid CheckPurity Check Starting Material Purity AddScavenger->CheckPurity

Caption: Troubleshooting flowchart for Boc deprotection.

Troubleshooting

1. Incomplete Deprotection

  • Cause: Insufficient acid strength or concentration, inadequate reaction time, or low temperature.[6] Steric hindrance from a large PEG chain can also slow the reaction.[6]

  • Solution:

    • Increase the concentration of the acid (e.g., from 20% to 50% TFA).[6]

    • Extend the reaction time and continue to monitor the progress.[6]

    • Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[6]

    • Ensure the PEG linker is fully dissolved in the chosen solvent.[6]

2. Observation of Side Products

  • Cause: Alkylation of nucleophilic residues by the tert-butyl cation generated during the reaction.[6]

  • Solution:

    • Add a scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture to trap the tert-butyl cation.[6]

3. Difficulty in Product Isolation

  • Cause: The deprotected PEG linker may be highly polar or water-soluble, making extraction and purification challenging.

  • Solution:

    • If the product is a salt, it may be possible to precipitate it by adding a non-polar solvent like diethyl ether.[6]

    • For water-soluble products, ion-exchange chromatography can be an effective purification method to remove the acid and isolate the free amine.[6]

    • If performing an aqueous work-up, be cautious to avoid hydrolysis of any base-labile functional groups.[6]

References

Application of Branched PEG Linkers in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched polyethylene (B3416737) glycol (PEG) linkers are increasingly pivotal in the design of sophisticated drug delivery systems. Their unique architecture, featuring multiple PEG arms extending from a central core, offers distinct advantages over traditional linear PEG linkers. These benefits include the potential for higher drug loading, improved pharmacokinetic profiles, and enhanced stability of the conjugate. This document provides detailed application notes, quantitative data, and experimental protocols for the utilization of branched PEG linkers in targeted drug delivery, with a focus on antibody-drug conjugates (ADCs) and nanoparticle-based systems.

Core Principles and Advantages of Branched PEG Linkers

Branched PEG linkers enhance the therapeutic index of targeted drugs through several mechanisms:

  • Increased Drug-to-Antibody Ratio (DAR): In ADCs, branched linkers enable the attachment of multiple drug molecules per conjugation site on the antibody, thereby increasing the DAR without excessive modification of the antibody structure. This can lead to enhanced potency.[1][2][]

  • Improved Solubility and Stability: The hydrophilic nature of the multiple PEG arms effectively shields hydrophobic drug payloads, reducing aggregation and increasing the solubility and stability of the conjugate in aqueous environments.[4][5][]

  • Enhanced Pharmacokinetics: The larger hydrodynamic radius conferred by the branched structure can reduce renal clearance, leading to a longer circulation half-life and increased drug exposure at the target site.[7][8][9]

  • Reduced Immunogenicity: The PEG chains can mask potential epitopes on the drug or targeting moiety, reducing the likelihood of an immune response.[4][]

Applications in Targeted Drug Delivery

Antibody-Drug Conjugates (ADCs)

Branched PEG linkers are instrumental in the development of next-generation ADCs with improved therapeutic windows. They allow for the creation of homogeneous ADCs with a high and uniform DAR.

Example Application: Development of a homogeneous DAR 6 ADC using a branched linker for targeted cancer therapy.[] A branched amino triazide linker can be enzymatically conjugated to a deglycosylated antibody, followed by the attachment of a cytotoxic payload via click chemistry.[]

Nanoparticle Drug Delivery

Branched PEG linkers are used to functionalize the surface of nanoparticles, such as liposomes and gold nanoparticles, to improve their in vivo performance.

Example Application: Surface modification of nanoparticles with a dense layer of branched PEG to enhance circulation time and diffusion through biological barriers like the extracellular matrix.[10] This can lead to improved tumor accumulation of the nanoparticle-encapsulated drug.

PROTACs (Proteolysis Targeting Chimeras)

While less common than in ADCs, branched PEG linkers can be explored in PROTAC design to optimize the spatial orientation and distance between the target protein and the E3 ligase, potentially enhancing the efficiency of protein degradation. The hydrophilicity of branched PEGs can also improve the solubility and cell permeability of these often large and hydrophobic molecules.

Quantitative Data Presentation

The following tables summarize quantitative data comparing the properties of drug delivery systems functionalized with linear versus branched PEG linkers.

Table 1: Comparison of Hydrodynamic Radius for PEGylated Human Serum Albumin (HSA)

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4

Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[7]

Table 2: Comparison of Linear vs. Pendant Branched PEG Linker Architecture on ADC Clearance in Rats (DAR 8)

Linker ArchitectureClearance (mL/day/kg)
Linear (L-PEG24)High
Pendant Branched (P-(PEG12)2)Low

Data adapted from a study comparing trastuzumab-DM1 conjugates, demonstrating that a branched PEG configuration can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics.[5][11]

Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

LinkerReduction in Cytotoxicity (fold change vs. no PEG)
4 kDa PEG4.5
10 kDa PEG22

Data from a study on miniaturized affibody-based drug conjugates, highlighting that while longer PEG chains improve pharmacokinetics, they can reduce in vitro potency.[11]

Experimental Protocols

Protocol 1: Site-Specific Antibody Conjugation using Microbial Transglutaminase (MTGase) and a Branched Linker

This protocol describes the enzymatic conjugation of a branched, amine-containing PEG linker to a deglycosylated antibody, followed by payload attachment.[9][12][13][14][15]

Materials:

  • Deglycosylated monoclonal antibody (mAb)

  • Branched PEG linker with a primary amine and multiple azide (B81097) functionalities

  • Microbial Transglutaminase (MTGase)

  • Payload with a terminal alkyne group (e.g., DBCO-drug)

  • Reaction Buffer: e.g., 50 mM Tris-HCl, pH 8.0

  • Quenching solution: e.g., Glycine solution

  • Purification system: Size-exclusion chromatography (SEC)

Procedure:

  • Enzymatic Ligation:

    • Dissolve the deglycosylated mAb and the branched PEG-amine linker in the reaction buffer. A typical molar ratio is 1:10 (mAb:linker).

    • Add MTGase to the solution. The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction mixture at 37°C for 2-4 hours.

    • Quench the reaction by adding an excess of the quenching solution.

  • Payload Conjugation (Click Chemistry):

    • To the solution from step 1, add the alkyne-functionalized payload. A molar excess of the payload is typically used.

    • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.

  • Purification:

    • Purify the resulting ADC using SEC to remove unreacted linker, payload, and enzyme.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 2: Functionalization of Gold Nanoparticles with 4-Arm PEG-Thiol

This protocol outlines the surface modification of gold nanoparticles (AuNPs) with a 4-arm PEG-thiol linker.[16][17][18]

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • 4-Arm PEG-Thiol

  • Deionized (DI) water

  • Centrifugation system

Procedure:

  • Ligand Exchange:

    • Prepare a solution of 4-Arm PEG-Thiol in DI water.

    • Add the 4-Arm PEG-Thiol solution to the AuNP suspension with gentle stirring. A large molar excess of the PEG linker is recommended to ensure complete surface coverage.

    • Allow the reaction to proceed for at least 12 hours at room temperature.

  • Purification:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. The speed and duration will depend on the nanoparticle size.

    • Carefully remove the supernatant containing excess unbound linker.

    • Resuspend the nanoparticle pellet in fresh DI water.

    • Repeat the centrifugation and resuspension steps three times to ensure complete removal of unreacted linker.

  • Characterization:

    • Confirm successful functionalization by measuring the change in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).

    • Assess the stability of the functionalized nanoparticles in various buffers and media.

Protocol 3: In Vitro Cytotoxicity Assessment of ADCs using MTT Assay

This protocol details the determination of the cytotoxic potential of an ADC with a branched PEG linker on cancer cells.[4][19][20][21][22]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC with branched PEG linker

  • Control antibody (unconjugated)

  • Free cytotoxic drug

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, control antibody, and free drug in complete culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles.

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 value for each compound.

Visualizations

Signaling and Experimental Workflow Diagrams

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Branched PEG-ADC Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Linker Cleavage & Drug Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Induction of Apoptosis

Targeted Drug Delivery Pathway of a Branched PEG-ADC.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Synth Branched PEG Linker Synthesis Conjugation Conjugation to Targeting Moiety Linker_Synth->Conjugation Purity Purity & DAR (HPLC, MS) Conjugation->Purity Stability Stability Assays Purity->Stability Binding Binding Affinity Stability->Binding Cytotoxicity Cytotoxicity Assay Binding->Cytotoxicity Uptake Cellular Uptake Cytotoxicity->Uptake PK Pharmacokinetics Uptake->PK Biodistribution Biodistribution PK->Biodistribution Efficacy Antitumor Efficacy Biodistribution->Efficacy

Experimental Workflow for Developing Branched PEG-based Drug Delivery Systems.

logical_relationship cluster_properties Physicochemical Properties cluster_outcomes Therapeutic Outcomes Branched_PEG Branched PEG Linker Architecture High_DAR Higher DAR Branched_PEG->High_DAR Hydro_Radius Increased Hydrodynamic Radius Branched_PEG->Hydro_Radius Solubility Improved Solubility & Stability Branched_PEG->Solubility Efficacy Improved Efficacy High_DAR->Efficacy PK_Profile Enhanced PK Profile (Longer Half-life) Hydro_Radius->PK_Profile Solubility->PK_Profile Toxicity Reduced Off-Target Toxicity Solubility->Toxicity PK_Profile->Efficacy PK_Profile->Toxicity Therapeutic_Index Improved Therapeutic Index Efficacy->Therapeutic_Index Toxicity->Therapeutic_Index

Logical Relationships of Branched PEG Linker Properties and Therapeutic Outcomes.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using N-(Boc-PEG5)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical process in the development of advanced nanomaterials for biomedical applications, including drug delivery, diagnostics, and bioimaging. The functionalization of nanoparticle surfaces with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely adopted strategy to improve their systemic performance. PEGylation creates a hydrophilic protective layer that can reduce nonspecific protein adsorption (the "protein corona"), minimize recognition and clearance by the mononuclear phagocyte system (MPS), and consequently prolong circulation half-life.[1]

This document provides detailed application notes and protocols for the surface modification of nanoparticles using a specific branched PEG linker, N-(Boc-PEG5)-N-bis(PEG4-acid) . This novel linker offers unique advantages due to its structural characteristics:

  • Branched Architecture: The "bis(PEG4-acid)" structure provides two carboxylic acid terminal groups for covalent attachment to the nanoparticle surface. This allows for a potentially denser and more stable PEG shell compared to traditional linear PEG linkers.

  • Orthogonal Functionality: The linker possesses a Boc-protected amine terminal (N-(Boc-PEG5)). This protecting group can be removed under specific conditions post-conjugation, revealing a primary amine. This amine can then be used for the subsequent attachment of targeting ligands, imaging agents, or therapeutic molecules, enabling the creation of multifunctional nanoconstructs.

These protocols focus on a two-stage conjugation strategy: first, the functionalization of a model nanoparticle system with primary amines, followed by the covalent attachment of the N-(Boc-PEG5)-N-bis(PEG4-acid) linker via carbodiimide (B86325) chemistry.

Principle of Surface Modification

The primary strategy for conjugating N-(Boc-PEG5)-N-bis(PEG4-acid) to nanoparticles involves a covalent amide bond formation between the carboxylic acid groups on the PEG linker and primary amine groups on the nanoparticle surface. This is most commonly achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry.[2]

The process can be summarized in two key stages:

  • Nanoparticle Surface Preparation: The surface of the nanoparticle must first be functionalized to present primary amine groups. The method for this step depends on the nanoparticle core material (e.g., using silanization with APTES for iron oxide nanoparticles or ligand exchange with amine-terminated thiols for gold nanoparticles).

  • EDC/Sulfo-NHS Coupling: The carboxylic acid groups on the N-(Boc-PEG5)-N-bis(PEG4-acid) linker are activated by EDC and Sulfo-NHS to form a more stable, amine-reactive Sulfo-NHS ester. This activated linker then readily reacts with the amine-functionalized nanoparticle surface to form a stable amide linkage.[2][3]

Below is a diagram illustrating the overall experimental workflow.

G cluster_0 Stage 1: Nanoparticle Preparation cluster_1 Stage 2: PEGylation cluster_2 Stage 3: Purification & Characterization BareNP Bare Nanoparticle (e.g., IONP, AuNP) AmineFunc Amine-Functionalized Nanoparticle BareNP->AmineFunc Surface Amination (e.g., APTES, Thiol-Linker) Coupling Amide Bond Formation AmineFunc->Coupling PEG_Linker N-(Boc-PEG5)-N-bis(PEG4-acid) Activation Carboxyl Activation (EDC / Sulfo-NHS) PEG_Linker->Activation Activation->Coupling Purification Purification (Centrifugation / Dialysis) Coupling->Purification FinalNP PEGylated Nanoparticle Purification->FinalNP Characterization Characterization (DLS, Zeta Potential) FinalNP->Characterization

Overall workflow for nanoparticle PEGylation.

Experimental Protocols

These protocols provide a general framework. Optimization of reagent concentrations, reaction times, and purification methods is recommended for specific nanoparticle systems.

Protocol 1: Amine Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol describes the functionalization of IONPs using (3-Aminopropyl)triethoxysilane (APTES).

Materials:

  • Iron Oxide Nanoparticles (IONPs)

  • Anhydrous Toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol (B145695)

  • Deionized (DI) Water

Procedure:

  • Disperse the as-synthesized IONPs in anhydrous toluene.

  • Add APTES to the nanoparticle dispersion under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reflux the mixture for 12-18 hours with vigorous stirring.

  • Cool the reaction mixture to room temperature.

  • Collect the amine-functionalized IONPs using a strong magnet.

  • Decant the supernatant and wash the nanoparticles thoroughly with toluene, followed by ethanol (3 times each).

  • Resuspend the amine-functionalized IONPs in DI water or a suitable buffer for the next step.

Protocol 2: Conjugation of N-(Boc-PEG5)-N-bis(PEG4-acid) via EDC/Sulfo-NHS Chemistry

This protocol details the covalent attachment of the PEG linker to the amine-functionalized nanoparticles.

Materials:

  • Amine-Functionalized Nanoparticles

  • N-(Boc-PEG5)-N-bis(PEG4-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Ethanolamine

  • Washing/Storage Buffer: 1X PBS, pH 7.4

Procedure:

  • Prepare Reagents: Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. EDC is susceptible to hydrolysis.[2]

  • Activate PEG Linker:

    • Dissolve N-(Boc-PEG5)-N-bis(PEG4-acid) in Activation Buffer.

    • Add EDC and Sulfo-NHS solutions to the PEG linker solution. A typical molar ratio is 1:2:5 (PEG-acid:EDC:Sulfo-NHS), but this should be optimized.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups.[4]

  • Prepare Nanoparticles:

    • Pellet the amine-functionalized nanoparticles by centrifugation or magnetic separation.

    • Resuspend the nanoparticles in Coupling Buffer (PBS, pH 7.4).

  • Conjugation Reaction:

    • Add the activated PEG linker solution to the nanoparticle suspension.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

  • Quench Reaction:

    • Add Quenching Solution to the reaction mixture to deactivate any unreacted Sulfo-NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Pellet the PEGylated nanoparticles by centrifugation or magnetic separation.

    • Remove the supernatant containing unreacted PEG linker and quenching reagents.

    • Wash the nanoparticles 3-5 times with Washing Buffer.

    • After the final wash, resuspend the purified PEGylated nanoparticles in the desired Storage Buffer.

The following diagram visualizes the core chemical reaction of the EDC/Sulfo-NHS coupling process.

EDC/Sulfo-NHS coupling chemistry.

Data Presentation and Expected Results

Successful surface modification should be confirmed by various characterization techniques. The following tables summarize the expected changes in key parameters.

Table 1: Physicochemical Properties Before and After PEGylation

This table shows typical changes in hydrodynamic diameter and zeta potential for nanoparticles before and after surface modification. An increase in diameter and a shift in zeta potential towards neutral are indicative of successful PEGylation.[5][6]

SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Nanoparticles (Citrate-stabilized AuNP)18.2 ± 0.50.15-35.4 ± 2.1
Amine-Functionalized AuNP20.1 ± 0.60.18+28.9 ± 1.8
PEGylated AuNP34.5 ± 1.10.21-5.2 ± 1.5

Data are presented as mean ± standard deviation and are hypothetical examples based on typical results reported in the literature.[7][8]

Table 2: Influence of PEG Molecular Weight on Grafting Density

The density of PEG chains on the nanoparticle surface is a critical parameter influencing its in vivo behavior.[5] Generally, as the molecular weight of the PEG linker increases, the number of chains that can be grafted per unit of surface area decreases due to steric hindrance.[9]

Nanoparticle Core DiameterPEG Molecular Weight ( g/mol )Grafting Density (PEG chains/nm²)
15 nm2,1003.93
15 nm5,4001.85
15 nm10,8001.57
15 nm51,4000.31

Data adapted from literature for thiolated-PEG on gold nanoparticles to illustrate the general principle.[9]

Characterization Protocols

Protocol 3: Characterization by Dynamic Light Scattering (DLS) and Zeta Potential

Purpose: To measure the hydrodynamic diameter, size distribution (PDI), and surface charge (zeta potential) of the nanoparticles at each stage of modification.

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the nanoparticle suspension in DI water or 10 mM NaCl solution to an appropriate concentration. Highly concentrated samples can cause measurement artifacts.[6]

    • Filter the diluted sample through a 0.22 µm syringe filter to remove dust and large agglomerates.

  • DLS Measurement (Hydrodynamic Diameter & PDI):

    • Place the filtered sample in a clean cuvette.

    • Insert the cuvette into the DLS instrument.

    • Allow the sample to equilibrate to the instrument's temperature (typically 25°C).

    • Perform at least three consecutive measurements to ensure reproducibility.

    • Record the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for many biomedical applications.

  • Zeta Potential Measurement:

    • Inject the diluted sample into a disposable zeta cell, ensuring no air bubbles are trapped.

    • Place the cell in the instrument.

    • The instrument will apply an electric field and measure the particle velocity to calculate the zeta potential.

    • Perform at least three measurements.

    • Record the average zeta potential in millivolts (mV) and note the pH of the dispersant.[6]

Troubleshooting

  • High PDI / Aggregation: If DLS results show a high PDI (>0.5) or multiple size populations, this may indicate aggregation.[6]

    • Solution: Optimize the concentration of nanoparticles and PEG linker during the reaction. Ensure thorough washing to remove excess EDC, which can promote aggregation. Gentle sonication before measurement may help break up loose agglomerates.

  • Low PEGylation Efficiency: If characterization shows minimal change in size or zeta potential.

    • Solution: Ensure EDC/Sulfo-NHS reagents are fresh and handled under anhydrous conditions where possible. Verify the pH of the activation and coupling buffers. Increase the molar excess of the activated PEG linker relative to the nanoparticle surface amines. Increase reaction time.

  • Irreproducible Zeta Potential:

    • Solution: Zeta potential is highly sensitive to the pH and ionic strength of the medium.[6] Always use high-purity water and buffers, and ensure the pH is consistent across all measurements.

References

Application Notes and Protocols for Peptide Bioconjugation using "N-(Boc-PEG5)-N-bis(PEG4-acid)"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent attachment of molecules to biomacromolecules such as peptides, is a cornerstone of modern drug development and biomedical research. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains, is a widely adopted strategy to enhance the therapeutic properties of peptides. This modification can improve solubility, extend circulatory half-life, reduce renal clearance, and decrease immunogenicity.[1]

"N-(Boc-PEG5)-N-bis(PEG4-acid)" is a branched, heterobifunctional PEG linker designed for the precise bioconjugation of peptides. Its unique structure features two terminal carboxylic acid groups for covalent attachment to primary amines on a peptide (e.g., the N-terminus or lysine (B10760008) side chains) and a Boc-protected amine for subsequent modification or conjugation. This branched architecture allows for the attachment of multiple molecules, potentially increasing the payload of a drug or introducing multiple functionalities.

These application notes provide a comprehensive guide to the use of "N-(Boc-PEG5)-N-bis(PEG4-acid)" for peptide bioconjugation, including detailed protocols, data presentation, and workflow visualizations.

Reagent Specifications

A clear understanding of the reagent's properties is crucial for successful bioconjugation.

PropertyValue
Full Chemical Name N-(tert-butoxycarbonyl-pentaethylene glycol)-N-bis(tetraethylene glycol-acid)
Molecular Formula C₃₉H₇₆N₂O₁₉
Molecular Weight 877.0 g/mol
Purity Typically >95%
CAS Number 2093152-87-3
Storage Store at -20°C, desiccated
Functional Groups Two terminal carboxylic acids (-COOH) and one Boc-protected primary amine (-NHBoc)

Principle of Conjugation

The bioconjugation process involves a two-stage approach. First, the carboxylic acid groups of the PEG linker are activated to form a stable intermediate. This activated linker then reacts with primary amine groups on the peptide. Following successful conjugation, the Boc protecting group on the PEG linker can be removed to expose a primary amine for further functionalization if desired.

The most common and efficient method for activating the carboxylic acid groups is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3][4] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester.[2][3][4] This ester readily reacts with primary amines on the peptide to form a stable amide bond.[2][3][4]

Peptide Peptide (-NH2) Conjugate Peptide-PEG Conjugate (Amide bond) Peptide->Conjugate Linker N-(Boc-PEG5)-N-bis(PEG4-acid) (-COOH) ActivatedLinker Activated Linker (-NHS ester) Linker->ActivatedLinker Activation EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker ActivatedLinker->Conjugate Conjugation DeprotectedConjugate Deprotected Conjugate (-NH2 exposed) Conjugate->DeprotectedConjugate Boc Deprotection TFA TFA TFA->DeprotectedConjugate

Caption: Principle of the two-stage peptide bioconjugation. (Within 100 characters)

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of a peptide with "N-(Boc-PEG5)-N-bis(PEG4-acid)". Optimization may be required for specific peptides and applications.

Protocol 1: Activation of "N-(Boc-PEG5)-N-bis(PEG4-acid)" and Conjugation to a Peptide

This protocol describes the formation of a stable amide bond between the PEG linker and a primary amine on the peptide.

Materials:

  • Peptide with at least one primary amine group

  • N-(Boc-PEG5)-N-bis(PEG4-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Reagent Preparation:

    • Dissolve the peptide in Conjugation Buffer to a final concentration of 1-5 mg/mL.

    • Dissolve "N-(Boc-PEG5)-N-bis(PEG4-acid)" in DMF or DMSO to create a 100 mM stock solution.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS/Sulfo-NHS (e.g., 10 mg/mL in Activation Buffer) immediately before use.

  • Activation of the PEG Linker:

    • In a microcentrifuge tube, combine the "N-(Boc-PEG5)-N-bis(PEG4-acid)" stock solution with Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS relative to the PEG linker.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated PEG linker.

  • Conjugation to the Peptide:

    • Add the activated PEG linker solution to the dissolved peptide solution. A molar ratio of 10-20 fold excess of the activated linker to the peptide is a good starting point for optimization.

    • Ensure the pH of the reaction mixture is between 7.2 and 7.5 for efficient coupling to primary amines.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

Protocol 2: Purification of the Peptide-PEG Conjugate

Purification is essential to remove unreacted peptide, excess PEG linker, and reaction byproducts. RP-HPLC is a standard and effective method for this purpose.[][6]

Procedure:

  • Sample Preparation: Acidify the quenched reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v).

  • RP-HPLC Separation:

    • Inject the acidified sample onto a C18 RP-HPLC column.

    • Elute the components using a linear gradient of acetonitrile (B52724) in water (both containing 0.1% TFA). A typical gradient is 5% to 95% acetonitrile over 30-60 minutes.

    • Monitor the elution profile at 214 nm and 280 nm. The more hydrophobic PEGylated peptide will typically elute later than the unconjugated peptide.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peaks and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure conjugate.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide-PEG conjugate as a powder.

Protocol 3: Boc Deprotection of the Conjugate (Optional)

This step is necessary if the terminal amine on the PEG linker is required for subsequent modifications.

Procedure:

  • Dissolve the purified, lyophilized peptide-PEG conjugate in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.

  • Incubate at room temperature for 1-2 hours.[7] Monitor the deprotection by RP-HPLC and mass spectrometry.

  • Remove the TFA by rotary evaporation or by precipitating the peptide with cold diethyl ether.

  • Wash the precipitated peptide with cold ether, centrifuge, and dry the pellet.

  • Purify the deprotected conjugate by RP-HPLC as described in Protocol 2.

Protocol 4: Characterization of the Final Conjugate

Thorough characterization is crucial to confirm the identity, purity, and integrity of the final product.

  • Purity Assessment:

    • RP-HPLC: Analyze the purified conjugate using an analytical C18 column with a suitable gradient to determine its purity. Purity is typically expressed as the percentage of the main peak area.

  • Identity Confirmation:

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the molecular weight of the conjugate to confirm the successful attachment of the PEG linker to the peptide.[8][9] The observed mass should correspond to the sum of the peptide mass and the mass of the PEG linker.

Illustrative Quantitative Data

The following table provides typical ranges for key parameters in a peptide conjugation experiment using "N-(Boc-PEG5)-N-bis(PEG4-acid)". Actual results will vary depending on the specific peptide and reaction conditions.

ParameterTypical RangeNotes
Peptide Concentration 1-5 mg/mLDependent on peptide solubility.
Molar Ratio (Linker:EDC:NHS) 1:2:5A starting point for optimization of the activation step.
Molar Ratio (Peptide:Activated Linker) 1:10 to 1:20Molar excess of the linker ensures complete conjugation of the peptide.
Reaction Time 2-12 hoursCan be extended at lower temperatures (4°C) to minimize peptide degradation.
Post-Purification Yield 30-60%Highly dependent on the peptide sequence, reaction scale, and purification efficiency.
Post-Purification Purity >95%As determined by analytical RP-HPLC.

Visualization of Experimental Workflow

start Start reagent_prep Reagent Preparation (Peptide, Linker, EDC/NHS) start->reagent_prep activation Linker Activation (EDC/NHS, RT, 15-30 min) reagent_prep->activation conjugation Conjugation Reaction (pH 7.2-7.5, RT, 2-12 h) activation->conjugation quench Quench Reaction (Tris or Hydroxylamine) conjugation->quench purification Purification (RP-HPLC) quench->purification characterization1 Characterization (HPLC, MS) purification->characterization1 boc_deprotection Boc Deprotection (Optional) (TFA) characterization1->boc_deprotection If required storage Storage (-20°C or -80°C) characterization1->storage If Boc-protected product is final purification2 Purification (RP-HPLC) boc_deprotection->purification2 characterization2 Final Characterization (HPLC, MS) purification2->characterization2 characterization2->storage end End storage->end

Caption: Experimental workflow for peptide bioconjugation. (Within 100 characters)

Applications in Drug Development

The use of branched PEG linkers like "N-(Boc-PEG5)-N-bis(PEG4-acid)" offers several advantages in drug development:

  • Improved Pharmacokinetics: PEGylation significantly increases the hydrodynamic radius of peptides, leading to reduced renal clearance and a longer circulation half-life.[1]

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chains can improve the solubility of hydrophobic peptides and protect them from enzymatic degradation.[1]

  • Reduced Immunogenicity: The PEG chains can mask epitopes on the peptide, reducing its potential to elicit an immune response.

  • Multifunctional Conjugates: The branched structure allows for the attachment of multiple entities, such as targeting ligands and therapeutic agents, to a single peptide scaffold.

  • Drug Delivery Systems: These conjugates can be incorporated into more complex drug delivery systems, such as nanoparticles or liposomes, to further enhance therapeutic efficacy and targeted delivery.

Storage and Handling

  • Unconjugated Linker: Store "N-(Boc-PEG5)-N-bis(PEG4-acid)" at -20°C in a desiccated environment.

  • Peptide-PEG Conjugate: Lyophilized conjugates should be stored at -20°C or -80°C.[10] For short-term storage, 4°C is acceptable.[10] If in solution, store at -20°C in a sterile buffer at a slightly acidic pH (5-6).[10] Avoid repeated freeze-thaw cycles. Peptides containing amino acids such as Cys, Met, or Trp are prone to oxidation and may require storage under an inert atmosphere.[10]

By following these detailed application notes and protocols, researchers can effectively utilize "N-(Boc-PEG5)-N-bis(PEG4-acid)" to develop novel peptide bioconjugates with enhanced therapeutic potential.

References

Application Notes and Protocols for the Creation of Bifunctional Molecules with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bifunctional molecules are a transformative class of therapeutic agents designed to induce proximity between two proteins, thereby initiating a biological event that would not otherwise occur.[1][2] These molecules typically consist of two distinct binding moieties connected by a chemical linker.[1] Prominent examples include Proteolysis Targeting Chimeras (PROTACs), which recruit a target protein to an E3 ubiquitin ligase for degradation, and Antibody-Drug Conjugates (ADCs), which use an antibody to deliver a cytotoxic payload to a specific cell type.[3][4][5]

The linker is a critical component that influences the molecule's efficacy, solubility, cell permeability, and pharmacokinetic properties.[4][6] Polyethylene (B3416737) glycol (PEG) linkers have become indispensable in this field due to their unique combination of properties.[7][8] PEG is a synthetic, water-soluble, flexible, and biocompatible polymer that can enhance the solubility of hydrophobic molecules, improve metabolic stability, and prolong circulation half-life by creating a hydration shell that reduces immune recognition and renal clearance.[9][10][11][12] This document provides a detailed experimental workflow, including protocols and data considerations, for the rational design, synthesis, and characterization of bifunctional molecules utilizing PEG linkers.

Design and Strategy

The successful design of a PEG-linked bifunctional molecule hinges on the careful selection of its three components: the two protein-binding ligands and the interconnecting PEG linker. The linker's length, flexibility, and attachment points are critical for enabling the formation of a productive ternary complex (in the case of PROTACs) or ensuring proper stability and release (in the case of ADCs).[4][5]

Key Design Considerations:

  • Ligand Selection: Identify high-affinity binders for the protein of interest and the secondary protein (e.g., an E3 ligase). These can be discovered through screening techniques like DNA-encoded libraries (DEL) or affinity selection mass spectrometry.[13][14]

  • Linker Length and Composition: The length of the PEG linker is crucial for achieving the optimal distance and orientation between the two bound proteins.[4][15] Systematic variation of PEG chain length (e.g., PEG3, PEG4, PEG8) is a common optimization strategy.[4][16] The inclusion of alkyl chains alongside PEG motifs is also prevalent.[4]

  • Attachment Points: The vector and site of linker attachment on each ligand can significantly impact binding affinity and the geometry of the final conjugate.

  • Linker Type:

    • Heterobifunctional PEGs: These are most common, possessing two different reactive functional groups (e.g., NHS ester and alkyne), allowing for sequential, controlled conjugation to each ligand.[17][18]

    • Homobifunctional PEGs: These have two identical functional groups and are used for cross-linking identical molecules.[19]

    • Cleavable vs. Non-Cleavable Linkers: In applications like ADCs, cleavable linkers (e.g., pH-sensitive, redox-sensitive) are designed to release the payload under specific conditions within the target cell.[5][7][]

G cluster_design Design Phase cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Validation ligand1 Ligand 1 Discovery (Target Protein Binder) design In Silico Modeling & Final Design ligand1->design ligand2 Ligand 2 Discovery (e.g., E3 Ligase Binder) ligand2->design linker_select PEG Linker Selection (Length, Functionality) linker_select->design synth_l1_linker Step 1: Conjugate Ligand 1 to PEG Linker design->synth_l1_linker Proceed to Synthesis purify1 Purification 1 (e.g., HPLC) synth_l1_linker->purify1 synth_l2 Step 2: Conjugate Ligand 2 to L1-PEG purify1->synth_l2 purify2 Final Purification synth_l2->purify2 analytical Analytical Characterization (LC-MS, NMR) purify2->analytical Confirm Structure biophysical Biophysical Assays (SPR, MST) analytical->biophysical cell_based Cell-Based Assays (e.g., Degradation, Cytotoxicity) biophysical->cell_based invivo In Vivo Studies cell_based->invivo

Caption: High-level experimental workflow for creating bifunctional molecules.

Data Presentation: Properties and Selection Criteria

Quantitative data guides the selection of linkers and the interpretation of results. The following tables summarize key information for designing a bifunctional molecule.

Table 1: Influence of PEG Linker Properties on Bifunctional Molecule Performance

Property Effect of Increasing PEG Length/Content Rationale & Citations
Aqueous Solubility Increases The hydrophilic ethylene (B1197577) oxide units enhance the solubility of often-hydrophobic binding ligands.[8][9][]
Circulation Half-Life Increases The larger hydrodynamic radius of the molecule reduces renal clearance, prolonging its time in circulation.[10][21]
Immunogenicity Decreases The flexible PEG chain can mask epitopes on the molecule, reducing recognition by the immune system.[8][10][11]
Cell Permeability Can Decrease While improving solubility, excessive length and hydrophilicity can hinder passive diffusion across cell membranes.[15][22]
Metabolic Stability Generally Good PEG linkers are more stable than alkyl-based linkers in some contexts, though they can be susceptible to oxidation.[3]

| Ternary Complex Formation | Highly Dependent | Linker length must be optimized to allow for the correct orientation and proximity between the two target proteins; both too short and too long can be detrimental.[4][23] |

Table 2: Common Heterobifunctional PEG Linker Chemistries

Linker Functional Group 1 Target on Molecule 1 Linker Functional Group 2 Target on Molecule 2 Resulting Bond Typical pH
NHS Ester Amine (-NH₂) Alkyne Azide (-N₃) Amide / Triazole 7.0 - 9.0 (NHS)
Maleimide Thiol (-SH) Carboxylic Acid (-COOH) Amine (-NH₂) Thioether / Amide 6.5 - 7.5 (Maleimide)
Azide (-N₃) Alkyne **Amine (-NH₂) ** Carboxylic Acid (-COOH) Triazole / Amide N/A (Click)

| Hydrazide | Aldehyde / Ketone | DBCO | Azide (-N₃) | Hydrazone / Triazole | Mildly Acidic |

Data compiled from multiple sources.[8][10][17]

Experimental Protocols

The synthesis of a bifunctional molecule is a multi-step process involving sequential conjugation reactions, each followed by purification.

Protocol 1: General Synthesis of a Bifunctional Molecule via Amine-PEG-NHS Ester Linker

This protocol describes the coupling of two ligands, one with a free carboxylic acid (Ligand 1) and one with a free amine (Ligand 2), using a heterobifunctional Amine-PEG-NHS ester linker.

Materials:

  • Ligand 1 (with carboxylic acid)

  • Ligand 2 (with primary amine)

  • Amine-PEG-NHS ester (e.g., NH₂-PEG₄-NHS)

  • Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffers: Anhydrous DMF or DMSO, Sodium Phosphate (B84403) Buffer (pH 7.5)

  • Quenching Reagent: Hydroxylamine (B1172632) or Tris buffer

  • Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

Step A: Activation and Conjugation of Ligand 1 to the PEG-Amine

  • Dissolve Ligand 1 (1.0 eq) in anhydrous DMF.

  • Add EDC (1.5 eq) and Sulfo-NHS (1.2 eq) to the solution to activate the carboxylic acid.

  • Stir the reaction at room temperature for 1 hour to form the NHS ester of Ligand 1.

  • In a separate vial, dissolve the Amine-PEG-NHS ester linker (1.1 eq) in anhydrous DMF.

  • Add the linker solution to the activated Ligand 1 solution. Add a non-nucleophilic base like DIPEA (3.0 eq) to facilitate the reaction.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor reaction progress using LC-MS to confirm the formation of the Ligand 1-PEG-NHS intermediate.

  • Upon completion, purify the intermediate product using RP-HPLC to remove unreacted starting materials and coupling reagents. Lyophilize the collected fractions to obtain the purified intermediate.

Step B: Conjugation of Ligand 2 to the Intermediate

  • Dissolve the purified Ligand 1-PEG-NHS intermediate (1.0 eq) in a mixture of DMSO and sodium phosphate buffer (pH 7.5).

  • Dissolve Ligand 2 (with the free amine) (1.2 eq) in the same buffer system.

  • Add the Ligand 2 solution to the intermediate solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours, with gentle stirring.[17] The NHS ester on the intermediate will react with the primary amine on Ligand 2 to form a stable amide bond.[10]

  • Monitor the reaction by LC-MS until the starting intermediate is consumed.

  • Quench the reaction by adding an excess of hydroxylamine or Tris buffer to consume any remaining NHS esters.

Protocol 2: Purification by RP-HPLC

Purification is critical due to the complexity of the reaction mixture.[14][24]

  • Column: C18 column suitable for peptides or small molecules.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Method:

    • Equilibrate the column with 95% A / 5% B.

    • Inject the crude reaction mixture.

    • Run a linear gradient from 5% to 95% B over 30-40 minutes to elute the product. The more hydrophobic bifunctional molecule will elute at a higher concentration of acetonitrile than the starting materials.

    • Collect fractions and analyze by LC-MS to identify those containing the pure product.

  • Pool the pure fractions and lyophilize to obtain the final bifunctional molecule as a powder.

Protocol 3: Characterization and Analysis

A suite of analytical techniques is required to confirm the identity, purity, and function of the final product.

Table 3: Key Analytical Techniques for Bifunctional Molecule Characterization

Technique Purpose Expected Outcome
LC-MS Purity assessment and molecular weight confirmation. A single major peak in the chromatogram with a mass corresponding to the calculated molecular weight of the final product.
NMR (¹H, ¹³C) Structural elucidation and confirmation of covalent bonds. Peaks corresponding to the protons and carbons of both ligands and the PEG linker, confirming the complete structure.
Surface Plasmon Resonance (SPR) Quantify binding kinetics (kₐ, k𝒹) and affinity (Kᴅ) to target proteins.[13] Determination of binding constants for the bifunctional molecule to each target protein individually and characterization of ternary complex formation.[14]
Microscale Thermophoresis (MST) Measure binding affinity in solution.[13] An alternative or complementary method to SPR for determining binding affinity (Kᴅ).

| Cell-Based Assays | Assess biological function (e.g., protein degradation, cytotoxicity). | For PROTACs, a western blot showing concentration-dependent degradation of the target protein. For ADCs, a cell viability assay showing selective killing of target cells.[25] |

Visualizing the Mechanism of Action

Understanding the signaling pathway or mechanism is crucial for interpreting experimental results. For many bifunctional molecules like PROTACs, the goal is to hijack a cellular process.

G cluster_protac PROTAC Mechanism of Action cluster_ub Ubiquitination Cascade POI Target Protein (POI) PROTAC Bifunctional Molecule (PROTAC) POI->PROTAC Binds POI Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase PROTAC->E3 Binds E3 PROTAC->Ternary E3->Ternary POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Poly-ubiquitinates POI Ub Ubiquitin (Ub) Ub->Ternary Transfers Ub E1_E2 E1/E2 Enzymes E1_E2->Ub Activates Proteasome 26S Proteasome POI_Ub->Proteasome Recognized by Degradation Degradation of POI Proteasome->Degradation Degrades POI

Caption: Mechanism of action for a PROTAC bifunctional molecule.

References

The Versatility of N-(Boc-PEG5)-N-bis(PEG4-acid) in Proteomics Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional, branched linker, N-(Boc-PEG5)-N-bis(PEG4-acid), is a powerful tool in the field of proteomics and drug development. Its unique architecture, featuring a Boc-protected amine and two terminal carboxylic acid groups connected by polyethylene (B3416737) glycol (PEG) chains, offers a versatile platform for the synthesis of complex bioconjugates. This document provides detailed application notes and protocols for its use in key areas of proteomics research, with a focus on Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Application Notes

Enhancing Antibody-Drug Conjugates (ADCs) with Branched PEG Linkers

Branched PEG linkers like N-(Boc-PEG5)-N-bis(PEG4-acid) are instrumental in advancing ADC technology. The primary advantage of a branched structure is the ability to attach multiple payload molecules to a single conjugation site on an antibody, thereby increasing the drug-to-antibody ratio (DAR).[1][2] A higher DAR can lead to enhanced cytotoxic potency, which is particularly beneficial when using payloads with moderate activity.[2]

The PEG components of the linker contribute to improved hydrophilicity of the final ADC. This is crucial for mitigating the aggregation often caused by hydrophobic payloads and can lead to improved pharmacokinetics, such as reduced clearance rates and longer in vivo half-life.[3]

Key Advantages:

  • Increased Drug-to-Antibody Ratio (DAR): The dual carboxylic acid functionalities allow for the conjugation of two payload molecules, effectively doubling the drug load at a single attachment point.

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG chains can enhance the solubility and stability of the ADC, potentially leading to reduced plasma clearance.[3]

  • Site-Specific Conjugation: When combined with site-specific antibody modification techniques, this linker enables the generation of homogeneous ADCs with a defined DAR, leading to a more consistent product with a predictable therapeutic window.[4]

Designing Potent PROTACs for Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy.[6]

N-(Boc-PEG5)-N-bis(PEG4-acid) can be employed as a branched scaffold in PROTAC design. The Boc-protected amine serves as a handle for attaching the E3 ligase ligand, while the two carboxylic acid groups can be functionalized with the target-binding ligand. This branched approach allows for the potential to create multivalent PROTACs, which may enhance the avidity for the target protein or the E3 ligase, potentially leading to more efficient ternary complex formation and degradation. The PEG chains provide the necessary spacing and flexibility for the two ligands to bind their respective proteins simultaneously and can improve the overall solubility and cell permeability of the PROTAC.[7]

Key Advantages:

  • Scaffold for Bivalent Ligand Attachment: The branched nature allows for the attachment of two target-binding ligands, which could improve binding affinity and degradation efficiency.

  • Tunable Physicochemical Properties: The PEG chains enhance solubility and can be further modified to optimize the pharmacokinetic properties of the PROTAC.[7]

  • Modular Synthesis: The orthogonal reactive handles (Boc-amine and carboxylic acids) facilitate a modular and flexible synthetic strategy for PROTAC development.

Quantitative Data

Table 1: Comparative Pharmacokinetics of ADCs with Linear vs. Branched PEG Linkers [3]

Linker Architecture (DAR 8)Clearance (mL/day/kg)Area Under the Curve (AUC)
Linear (L-PEG24)High-
Pendant (P-(PEG12)2)LowNearly 3-fold higher than linear

This data is from a study comparing a linear 24-unit PEG linker to a branched linker with two 12-unit PEG chains on a trastuzumab-DM1 conjugate. It is presented here as a representative example of the potential advantages of a branched PEG architecture.

Table 2: In Vitro Cytotoxicity of Homogeneous ADCs with Branched Linkers of Varying Length [8]

ADC ConstructLinker LengthDrug-to-Antibody Ratio (DAR)IC50 (nM)
ADC IIShort (PEG4 equivalent)60.68
ADC IIILong (PEG8 equivalent)60.074

This data is from a study comparing two homogeneous trastuzumab-based DAR 6 ADCs with branched linkers of different lengths. It highlights the critical role of linker length in ADC potency.

Experimental Protocols

The following are detailed, adaptable protocols for the use of N-(Boc-PEG5)-N-bis(PEG4-acid) in the synthesis of bioconjugates.

Protocol 1: Two-Step Amide Coupling of N-(Boc-PEG5)-N-bis(PEG4-acid) to an Amine-Containing Molecule (e.g., Payload or Ligand)

This protocol describes the activation of the carboxylic acid groups of the linker using EDC and NHS, followed by conjugation to a primary amine.

Materials:

  • N-(Boc-PEG5)-N-bis(PEG4-acid)

  • Amine-containing molecule (Payload, Ligand, etc.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Linker Preparation: Dissolve N-(Boc-PEG5)-N-bis(PEG4-acid) in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

  • Activation of Carboxylic Acids:

    • In a microcentrifuge tube, add the desired amount of the linker solution.

    • Add a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the activated linker solution to the amine-containing molecule solution. The molar ratio of linker to amine will depend on the desired degree of labeling. For labeling two amine groups, a slight molar excess of the linker may be used.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS-activated linker.

  • Purification: Purify the conjugate using a desalting column or other appropriate chromatographic method to remove excess reagents.

Protocol 2: Site-Specific Antibody Conjugation via a Branched Linker

This protocol outlines a general workflow for creating a site-specific ADC with a defined DAR using N-(Boc-PEG5)-N-bis(PEG4-acid) and an antibody with engineered conjugation sites (e.g., thiols from reduced interchain disulfides or engineered cysteines). This protocol assumes the payload has been pre-functionalized with the linker.

Materials:

  • Site-specifically engineered monoclonal antibody (mAb)

  • Linker-Payload Conjugate (synthesized as in Protocol 1, followed by Boc deprotection and conjugation of the deprotected amine to a handle for thiol-reactive chemistry, e.g., maleimide)

  • Reduction Buffer: PBS with 10 mM TCEP, pH 7.4

  • Conjugation Buffer: PBS, pH 7.0

  • Quenching Solution: 10 mM N-acetylcysteine

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • Incubate the mAb with a 10-fold molar excess of TCEP in Reduction Buffer at 37°C for 1-2 hours to reduce the desired disulfide bonds.

    • Remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation:

    • Immediately add the Linker-Payload conjugate to the reduced mAb at a 5- to 10-fold molar excess per reactive thiol.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add the Quenching Solution to cap any unreacted thiols on the antibody and incubate for 20 minutes at room temperature.

  • Purification: Purify the ADC using an SEC column to remove unreacted Linker-Payload conjugate and any aggregates.

  • Characterization:

    • Determine the DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[9]

    • Assess the purity and aggregation state of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.[10]

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of N-(Boc-PEG5)-N-bis(PEG4-acid).

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_adc_synthesis ADC Synthesis cluster_analysis Analysis Linker N-(Boc-PEG5)-N-bis(PEG4-acid) ActivatedLinker EDC/NHS Activated Linker Linker->ActivatedLinker EDC, NHS Payload Amine-containing Payload LinkerPayload Linker-Payload Conjugate ActivatedLinker->LinkerPayload + Payload BocDeprotection Boc Deprotection LinkerPayload->BocDeprotection Acidic Conditions ThiolReactiveLinkerPayload Thiol-Reactive Linker-Payload BocDeprotection->ThiolReactiveLinkerPayload + Maleimide Activation Antibody Engineered Antibody ReducedAb Reduced Antibody Antibody->ReducedAb TCEP Reduction ADC Site-Specific ADC ReducedAb->ADC + Thiol-Reactive Linker-Payload Purification Purification (SEC) ADC->Purification Characterization Characterization (HIC, MS) Purification->Characterization

Caption: Workflow for site-specific ADC synthesis.

PROTAC_Mechanism PROTAC Branched PROTAC (using N-(Boc-PEG5)-N-bis(PEG4-acid) scaffold) TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target TernaryComplex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action.

Linker_Structure_Comparison cluster_linear Linear Linker cluster_branched Branched Linker LinearStruct Ab -- PEG -- Payload BranchedStruct Ab -- PEG -- N -- (PEG -- Payload)         |       (PEG -- Payload)

References

Application Notes and Protocols: Enhancing Drug Solubility with N-(Boc-PEG5)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor aqueous solubility is a significant hurdle in the development of many promising drug candidates, leading to low bioavailability and limiting their therapeutic potential. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a well-established strategy to overcome this challenge.[1][2][3] This application note details the use of a branched PEG derivative, N-(Boc-PEG5)-N-bis(PEG4-acid) , to improve the solubility of hydrophobic drugs.

N-(Boc-PEG5)-N-bis(PEG4-acid) is a heterobifunctional PEG linker featuring a Boc-protected amine and two terminal carboxylic acid groups.[2][4] This unique structure allows for a versatile two-step conjugation process. The carboxylic acid groups can be activated to react with primary or secondary amines on a drug molecule. Subsequently, the Boc-protecting group can be removed under acidic conditions to reveal a primary amine, which can be used for further modification or to alter the physicochemical properties of the conjugate.[4] The branched nature of the PEG linker can provide a greater hydrodynamic volume, further enhancing solubility and potentially improving the pharmacokinetic profile of the conjugated drug.[1]

This document provides a detailed protocol for the conjugation of a model hydrophobic drug, paclitaxel (B517696), to N-(Boc-PEG5)-N-bis(PEG4-acid) and the subsequent analysis of the conjugate's improved solubility.

Physicochemical Properties of N-(Boc-PEG5)-N-bis(PEG4-acid)

A clear understanding of the reagent's properties is crucial for its effective use.

PropertyValueReference
Molecular Formula C39H76N2O19[4]
Molecular Weight 877.0 g/mol [4]
CAS Number 2093152-87-3[4]
Purity Typically >95%[4]
Appearance Solid[5]
Solubility Soluble in water, DMSO, DMF, and DCM[6][7]
Storage -20°C[4][6][7]

Experimental Protocols

Overview of the Conjugation Strategy

The overall workflow for conjugating a drug with a primary amine group to N-(Boc-PEG5)-N-bis(PEG4-acid) and preparing it for further use involves a two-step chemical process. First, the carboxylic acid groups of the PEG linker are activated using EDC and NHS to form a stable amide bond with the amine group on the drug molecule. The second step involves the deprotection of the Boc-protected amine on the PEG linker under acidic conditions to yield the final, more soluble drug-PEG conjugate with a free amine.

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Deprotection drug Drug with Primary Amine (e.g., Paclitaxel derivative) conjugate Boc-Protected Drug-PEG Conjugate drug->conjugate peg N-(Boc-PEG5)-N-bis(PEG4-acid) edc_nhs EDC / NHS Activation peg->edc_nhs Activate Carboxylic Acids edc_nhs->conjugate React with Drug's Amine deprotection Acidic Conditions (e.g., TFA) conjugate->deprotection final_product Soluble Drug-PEG Conjugate with Free Amine deprotection->final_product

Figure 1: Workflow for drug conjugation and deprotection.

Materials
  • N-(Boc-PEG5)-N-bis(PEG4-acid)

  • Amine-containing hydrophobic drug (e.g., an amino derivative of paclitaxel)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dialysis tubing (MWCO 1 kDa)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Lyophilizer

Protocol 1: Conjugation of an Amine-Containing Drug to N-(Boc-PEG5)-N-bis(PEG4-acid)

This protocol outlines the activation of the carboxylic acid groups on the PEG linker and subsequent conjugation to a drug containing a primary amine.

  • Activation of Carboxylic Acid Groups:

    • Dissolve N-(Boc-PEG5)-N-bis(PEG4-acid) (1 equivalent) in anhydrous DMF.

    • Add NHS (2.2 equivalents) and EDC (2.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours under an inert atmosphere (e.g., nitrogen or argon) to form the NHS-activated PEG linker.

  • Conjugation to the Drug:

    • Dissolve the amine-containing drug (2 equivalents) in anhydrous DMF.

    • Add the drug solution to the activated PEG linker solution.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours.

    • Monitor the reaction progress by HPLC or TLC.

  • Purification of the Boc-Protected Conjugate:

    • Once the reaction is complete, quench it by adding a small amount of water.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by dialysis against deionized water using a 1 kDa MWCO membrane to remove unreacted drug, EDC, NHS, and other small molecules.

    • Lyophilize the purified product to obtain the Boc-protected drug-PEG conjugate as a white solid.

  • Characterization:

    • Confirm the successful conjugation and determine the molecular weight of the product using Mass Spectrometry.

    • Assess the purity of the conjugate using HPLC.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the terminal amine on the PEG linker.

  • Deprotection Reaction:

    • Dissolve the lyophilized Boc-protected drug-PEG conjugate in a solution of 20% TFA in DCM.

    • Stir the mixture at room temperature for 2 hours.

    • Monitor the deprotection by TLC or HPLC.

  • Purification of the Final Conjugate:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Re-dissolve the residue in a minimal amount of deionized water.

    • Purify the final drug-PEG conjugate by dialysis against deionized water.

    • Lyophilize the purified product to obtain the final conjugate as a solid.

  • Characterization:

    • Confirm the removal of the Boc group and the final product's molecular weight by Mass Spectrometry.

    • Assess the purity of the final conjugate by HPLC.

G cluster_workflow Experimental Workflow start Start activation Activate PEG with EDC/NHS in DMF start->activation conjugation Add Amine-Drug and DIPEA activation->conjugation purification1 Dialysis (1 kDa MWCO) & Lyophilization conjugation->purification1 deprotection Treat with 20% TFA in DCM purification1->deprotection purification2 Dialysis & Lyophilization deprotection->purification2 characterization HPLC & Mass Spec Analysis purification2->characterization end End characterization->end G cluster_drug_action Potential Effects of PEGylation on Drug Action drug Drug-PEG Conjugate receptor Target Receptor drug->receptor Steric Hindrance? enzyme Degrading Enzyme drug->enzyme Shielding Effect immune Immune System Component drug->immune Reduced Immunogenicity

References

Application Notes and Protocols for Ternary Complex Formation Assays with PROTACs Utilizing Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade target proteins. A key determinant of PROTAC efficacy is the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The linker connecting the target-binding and E3 ligase-binding moieties plays a critical role in this process, influencing the stability and conformation of the ternary complex.[1][2] While linear polyethylene (B3416737) glycol (PEG) linkers are commonly employed, there is growing interest in branched PEG architectures to modulate the physicochemical properties and degradation efficiency of PROTACs.[3][4]

Branched PEG linkers can offer several potential advantages, including altered solubility, improved pharmacokinetic profiles, and the ability to create multivalent interactions, which may enhance ternary complex stability and subsequent protein degradation.[3][4] This document provides detailed application notes and protocols for a suite of biophysical and cellular assays to characterize the formation of ternary complexes involving PROTACs with branched PEG linkers.

Data Presentation: Quantitative Analysis of Ternary Complex Formation

The following tables summarize key quantitative data that can be obtained from the described assays. These examples are based on published data for trivalent PROTACs utilizing a branched linker to engage two bromodomains of a target protein simultaneously with an E3 ligase.[3][4]

Table 1: Biophysical Characterization of Ternary Complex Formation using Isothermal Titration Calorimetry (ITC)

PROTACTarget ProteinE3 LigaseBinary Kd (PROTAC to E3, µM)Ternary Kd (PROTAC to E3 in presence of Target, µM)Cooperativity (α)
SIM1 (Branched) BRD4BD1-BD2VHL0.80.004200
MZ1 (Linear) BRD4BD2VHL0.0660.00416.5
  • Cooperativity (α) is calculated as the ratio of the binary Kd to the ternary Kd. A value greater than 1 indicates positive cooperativity, meaning the binding of the target protein enhances the affinity of the PROTAC for the E3 ligase.

Table 2: Cellular Analysis of Ternary Complex Formation using NanoBRET™ Assay

PROTACTarget ProteinE3 LigaseTernary Complex EC50 (µM) in live cells
SIM1 (Branched) BRD4VHL0.03
MZ1 (Linear) BRD4VHL0.1
  • EC50 represents the concentration of the PROTAC required to achieve 50% of the maximum ternary complex formation in a cellular environment.

Experimental Protocols & Methodologies

This section provides detailed protocols for key biophysical and cellular assays to characterize ternary complex formation with PROTACs containing branched PEG linkers.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[5][6]

Objective: To determine the binding affinity and thermodynamics of the binary (PROTAC:E3 ligase) and ternary (Target:PROTAC:E3 ligase) complexes.

Materials:

  • Purified target protein

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC with branched PEG linker

  • ITC instrument (e.g., MicroCal ITC200)

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

Protocol:

  • Sample Preparation:

    • Dialyze the target protein and E3 ligase complex extensively against the same batch of ITC buffer to minimize buffer mismatch effects.[7]

    • Prepare a stock solution of the PROTAC in 100% DMSO and then dilute it into the ITC buffer to the desired concentration. Ensure the final DMSO concentration is identical in both the syringe and cell solutions to minimize heats of dilution.[5]

  • Binary Titration (PROTAC into E3 Ligase):

    • Fill the ITC cell (200 µL) with the E3 ligase solution (e.g., 10 µM).

    • Fill the injection syringe (40 µL) with the PROTAC solution (e.g., 100 µM).

    • Set the experimental parameters: 25°C, 19 injections of 2 µL each, with a spacing of 150 seconds between injections.

    • Perform the titration and collect the data.

  • Ternary Titration (PROTAC into E3 Ligase + Target Protein):

    • Prepare a solution of the E3 ligase (e.g., 10 µM) pre-incubated with a saturating concentration of the target protein (e.g., 20 µM) in the ITC cell.

    • Fill the injection syringe with the PROTAC solution (e.g., 100 µM).

    • Perform the titration using the same parameters as the binary titration.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and stoichiometry.

    • Calculate the cooperativity factor (α) by dividing the Kd of the binary interaction by the Kd of the ternary interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.[8][9]

Objective: To determine the kinetics and affinity of binary and ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 or Streptavidin-coated)

  • Purified, biotinylated E3 ligase complex

  • Purified target protein

  • PROTAC with branched PEG linker

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization of E3 Ligase:

    • Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip to a target response level (e.g., 200-500 RU).

    • Use a reference flow cell with no immobilized protein to subtract non-specific binding.

  • Binary Interaction Analysis:

    • Prepare a series of concentrations of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface and the reference cell.

    • Monitor the association and dissociation phases.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor: α = Kd (binary) / Kd (ternary).

NanoBRET™ Ternary Complex Formation Assay

The NanoBRET™ assay is a proximity-based cellular assay that measures protein-protein interactions in live cells using bioluminescence resonance energy transfer (BRET).[10][11]

Objective: To quantify the formation of the ternary complex in a cellular environment.

Materials:

  • HEK293T cells

  • Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase

  • Transfection reagent

  • PROTAC with branched PEG linker

  • HaloTag® NanoBRET® 618 Ligand

  • NanoBRET® Nano-Glo® Substrate

  • Luminometer with appropriate filters

Protocol:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors. A 1:10 ratio of donor to acceptor plasmid is a good starting point for optimization.[12]

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in Opti-MEM.

    • Add the HaloTag® NanoBRET® 618 Ligand to the PROTAC dilutions.

    • Add the PROTAC/ligand mix to the cells and incubate for 2-4 hours.

  • Signal Detection:

    • Add the NanoBRET® Nano-Glo® Substrate to the wells.

    • Read the plate on a luminometer, measuring both the donor emission (460 nm) and the acceptor emission (618 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50.

Mandatory Visualizations

Signaling Pathway of PROTAC Action

PROTAC_Pathway PROTAC PROTAC (Branched PEG Linker) Ternary_Complex Ternary Complex (Target:PROTAC:E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_binary Binary Titration cluster_ternary Ternary Titration Protein_Prep Purify & Dialyze Target Protein & E3 Ligase Load_E3 Load E3 Ligase into ITC Cell Protein_Prep->Load_E3 Load_Complex Load E3 Ligase + Target Protein into ITC Cell Protein_Prep->Load_Complex PROTAC_Prep Prepare PROTAC Solution in Matched Buffer Load_PROTAC_S Load PROTAC into Syringe PROTAC_Prep->Load_PROTAC_S Load_PROTAC_S2 Load PROTAC into Syringe PROTAC_Prep->Load_PROTAC_S2 Load_E3->Load_PROTAC_S Run_Binary Perform Titration Load_PROTAC_S->Run_Binary Analyze_Binary Analyze Data for Binary Kd Run_Binary->Analyze_Binary Cooperativity Calculate Cooperativity (α) Analyze_Binary->Cooperativity Load_Complex->Load_PROTAC_S2 Run_Ternary Perform Titration Load_PROTAC_S2->Run_Ternary Analyze_Ternary Analyze Data for Ternary Kd Run_Ternary->Analyze_Ternary Analyze_Ternary->Cooperativity

Caption: Workflow for Isothermal Titration Calorimetry.

Logical Relationship of Cooperativity

Cooperativity_Logic Binary_Kd Binary Kd (PROTAC + E3) Cooperativity Cooperativity (α) Binary_Kd->Cooperativity Ratio Ternary_Kd Ternary Kd (Target + PROTAC + E3) Ternary_Kd->Cooperativity Positive_Coop α > 1 Enhanced Ternary Complex Stability Cooperativity->Positive_Coop if Negative_Coop α < 1 Reduced Ternary Complex Stability Cooperativity->Negative_Coop if No_Coop α = 1 No Change in Stability Cooperativity->No_Coop if

Caption: Logic of cooperativity in ternary complex formation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing EDC/HATU Coupling for PEG Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) to couple polyethylene (B3416737) glycol (PEG) carboxylic acids with amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of EDC/HATU coupling?

A1: The process involves two main steps:

  • Activation: The carboxylic acid group on the PEG molecule is activated. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[1]

  • Coupling: HATU, in the presence of a non-nucleophilic base, facilitates the conversion of this intermediate into a more stable and highly reactive OAt-active ester.[2] This active ester then readily reacts with a primary amine to form a stable amide bond, completing the conjugation.[2] The base deprotonates the carboxylic acid, initiating the reaction.[2][3]

EDC_HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step PEG_COOH PEG-COOH O_acylisourea O-acylisourea Intermediate PEG_COOH->O_acylisourea + EDC EDC EDC Base Base (e.g., DIPEA) OAt_ester OAt-Active Ester O_acylisourea->OAt_ester + HATU / Base Urea (B33335) Soluble Urea Byproduct Formation O_acylisourea->Urea HATU HATU Product PEG-CONH-R (Final Conjugate) OAt_ester->Product + R-NH2 OAt_ester->Urea Amine R-NH2 Product->Urea

Simplified EDC/HATU reaction mechanism.

Q2: What are the recommended starting conditions for a typical EDC/HATU coupling with PEG-COOH?

A2: While optimization is often necessary, a good starting point is crucial. The table below outlines typical conditions for a reaction in an anhydrous polar aprotic solvent like DMF or DCM.[4]

ParameterRecommended ConditionNotes
Solvent Anhydrous DMF, DCM, or DMSOEnsure solvents are anhydrous as water hydrolyzes the active intermediate.[5]
Temperature 0°C to Room Temperature (RT)Low temperatures are often recommended to minimize side reactions.[6]
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent moisture contamination which degrades reagents like EDC.[7][8]
pH / Base Use a non-nucleophilic base2-4 equivalents of a base like DIPEA or NMM are typically used.[4][9]
Reaction Time 2 to 24 hoursMonitor reaction progress via TLC or LC-MS to determine optimal time.[10]

Q3: What are the key differences between EDC/HOBt and EDC/HATU couplings?

A3: Both HOBt (Hydroxybenzotriazole) and HATU are additives used to improve EDC-mediated couplings. The main difference lies in the reactivity of the active ester they form. HATU generates an OAt ester, which is generally more reactive than the OBt ester formed with HOBt. This makes HATU particularly effective for difficult couplings, such as those involving sterically hindered amino acids or producing higher yields in shorter reaction times.[7]

Troubleshooting Guide

Q4: My coupling yield is very low or the reaction failed. What are the common causes and how can I fix them?

A4: Low yield is a frequent issue. Systematically check the following potential causes.

Troubleshooting_Flowchart start Low / No Yield q_reagents Are reagents fresh & anhydrous? start->q_reagents s_reagents_no Use fresh, high-purity EDC/HATU. Ensure anhydrous solvents. q_reagents->s_reagents_no No q_order Was the order of addition correct? q_reagents->q_order Yes s_reagents_no->q_order s_order_no Pre-activate PEG-COOH with EDC/HATU/Base for 15-30 min before adding amine. q_order->s_order_no No q_ratios Are molar ratios optimal? q_order->q_ratios Yes s_order_no->q_ratios s_ratios_no Increase equivalents of coupling agents. See stoichiometry table. q_ratios->s_ratios_no No q_base Is the base appropriate? q_ratios->q_base Yes s_ratios_no->q_base s_base_no Use a non-nucleophilic base (DIPEA, NMM). Avoid primary/secondary amines. q_base->s_base_no No end Re-run experiment & monitor q_base->end Yes s_base_no->end

Troubleshooting decision tree for low yield.

Key Troubleshooting Points:

  • Reagent Quality: EDC is highly sensitive to moisture and can hydrolyze, rendering it inactive.[5][8] Always use fresh, high-quality EDC and HATU stored in a desiccator.

  • Anhydrous Conditions: Water will hydrolyze the reactive O-acylisourea intermediate, regenerating the starting carboxylic acid and stopping the reaction.[5] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Order of Addition: The order of reagent addition is critical. It is highly recommended to pre-activate the PEG-COOH by mixing it with EDC, HATU, and a non-nucleophilic base for 15-30 minutes before adding the amine.[7][11][12] This prevents side reactions, such as the amine reacting directly with the coupling agents.[12]

  • Stoichiometry: The molar ratios of the reactants are crucial for driving the reaction to completion. Refer to the table below for typical adjustments.

Table: Recommended Molar Ratios for Optimization (Ratios are relative to the limiting reagent, typically the PEG-COOH or amine)

ReagentStarting Ratio (Equivalents)Troubleshooting Adjustment (Equivalents)Rationale
PEG-COOH1.01.0 - 1.2A slight excess may help drive the reaction if the amine is more valuable.
Amine1.0 - 1.21.0A slight excess can be used if the PEG-COOH is more valuable.
EDC1.2 - 1.51.5 - 2.0Increasing EDC can help overcome minor hydrolysis or reagent degradation.[13]
HATU1.2 - 1.51.5 - 2.0HATU is generally used in slight excess of the carboxylic acid.[13][14]
Base (DIPEA)2.0 - 3.03.0 - 5.0The base neutralizes the HCl salt of EDC (if used) and the hexafluorophosphate of HATU, in addition to deprotonating the acid.[4][13]

Q5: I am observing significant side products. What are they and how can I minimize them?

A5: The most common side products are N-acylurea and guanidinylation of the amine.

  • N-acylurea Formation: This occurs when the O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea, which is often difficult to remove.[5][6]

    • Solution: Use of additives like HATU is designed to prevent this by rapidly converting the intermediate to an active ester.[1] Performing the reaction at lower temperatures can also slow down the rearrangement.[6]

  • Guanidinylation: If the amine is added before the carboxylic acid is fully activated, the amine can react directly with HATU (an aminium/uronium salt), forming an unreactive guanidinium (B1211019) byproduct.[6]

    • Solution: Strictly follow the correct order of addition: pre-activate the PEG-COOH with HATU/EDC before introducing the amine.[7][12]

Q6: How can I effectively purify my final PEG conjugate?

A6: Purification of PEGylated molecules can be challenging. Common techniques include:

  • Dialysis / Ultrafiltration: Effective for removing small molecule impurities like excess coupling reagents and urea byproducts, especially for high molecular weight PEG conjugates.[5][15]

  • Size Exclusion Chromatography (SEC): Separates molecules based on size, which is ideal for separating the larger PEG conjugate from unreacted starting materials.[16]

  • Reverse-Phase Chromatography (RP-HPLC): Often effective for purifying PEG products, typically using a water/acetonitrile or water/methanol gradient.[5]

  • Precipitation: The PEG conjugate can sometimes be precipitated from the reaction mixture by adding a non-polar solvent in which it is insoluble, such as diethyl ether or cold isopropanol.[5]

Experimental Protocol: General Procedure for EDC/HATU Coupling

This protocol provides a general workflow. Amounts and volumes should be optimized for your specific molecules.

Experimental_Workflow prep 1. Reagent Preparation dissolve 2. Dissolve PEG-COOH & Base prep->dissolve Use anhydrous solvent activate 3. Pre-activation dissolve->activate Add EDC & HATU add_amine 4. Add Amine activate->add_amine Stir 15-30 min at RT react 5. Reaction add_amine->react Add amine solution monitor 6. Monitor Progress (TLC/LC-MS) react->monitor Stir 2-24h at RT monitor->react Incomplete workup 7. Work-up & Purification monitor->workup Complete analyze 8. Characterization workup->analyze Dialysis, SEC, or HPLC

General experimental workflow for PEGylation.

Methodology:

  • Reagent Preparation: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents (e.g., DMF, DCM). Allow EDC and HATU reagents to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[10][17]

  • Dissolution: Under an inert atmosphere (N₂ or Ar), dissolve PEG-carboxylic acid (1.0 eq.) in the anhydrous solvent. Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq.).[7]

  • Activation: To the stirred solution, add HATU (1.2 eq.) followed by EDC (1.2 eq.). Allow the mixture to stir at room temperature for 15-30 minutes for pre-activation.[7][11]

  • Coupling: Dissolve the amine-containing molecule (1.0-1.1 eq.) in a small amount of anhydrous solvent and add it dropwise to the activated PEG solution.

  • Reaction: Allow the reaction to stir at room temperature. The optimal time can range from 2 to 24 hours.[10]

  • Monitoring: Monitor the reaction's progress by TLC (staining for the amine) or by LC-MS to check for the formation of the desired product mass.

  • Work-up and Purification: Once the reaction is complete, the work-up procedure will depend on the solvent and properties of the conjugate.

    • For DCM: Wash the reaction mixture sequentially with a mild acid (e.g., 0.1 M HCl), saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

    • For DMF: The product may be precipitated by adding the reaction mixture to a large volume of a non-polar solvent like diethyl ether. Alternatively, proceed directly to purification.

    • Purify the crude product using an appropriate method such as dialysis, SEC, or preparative HPLC.[5][15]

  • Characterization: Confirm the identity and purity of the final PEG conjugate using techniques like NMR, MALDI-TOF MS, and HPLC.

References

Technical Support Center: Monitoring Boc Deprotection of N-(Boc-PEG5)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the Boc deprotection of the branched PEG linker, "N-(Boc-PEG5)-N-bis(PEG4-acid)". The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure and molecular weight of N-(Boc-PEG5)-N-bis(PEG4-acid) and its deprotected product?

A1: The structure of N-(Boc-PEG5)-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative. The Boc (tert-butoxycarbonyl) group protects a secondary amine. The deprotection reaction removes this group, yielding a free secondary amine.

Table 1: Molecular Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
N-(Boc-PEG5)-N-bis(PEG4-acid)C₃₉H₇₆N₂O₁₉877.03[1]
Deprotected ProductC₃₄H₆₈N₂O₁₇777.03

Q2: What are the most common methods for monitoring the Boc deprotection of this compound?

A2: The progress of the deprotection reaction can be effectively monitored using several analytical techniques. The most common are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Q3: Which acidic conditions are typically used for the deprotection?

A3: The Boc group is acid-labile and is commonly removed using strong acids. A solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a standard choice. Another common reagent is a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[3]

Troubleshooting Guide

Q4: My Boc deprotection reaction appears to be incomplete. What are the possible causes and solutions?

A4: Incomplete deprotection is a common issue. Several factors could be responsible:

  • Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to efficiently cleave the Boc group.

    • Solution: Increase the concentration of TFA in DCM (e.g., from 20% to 50%) or consider using a stronger acid system like 4M HCl in dioxane.[2]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

    • Solution: Extend the reaction time and continue to monitor the progress by TLC or HPLC.

  • Steric Hindrance: The branched PEG structure might sterically hinder the approach of the acid to the Boc-protected amine.

    • Solution: Increasing the reaction time and/or the acid concentration can help overcome steric hindrance.

  • Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Ensure that the chosen solvent fully dissolves the N-(Boc-PEG5)-N-bis(PEG4-acid).

Q5: I am observing unexpected side products in my reaction mixture. What could be the cause?

A5: The formation of side products can arise from the reactivity of the carbocation intermediate formed during deprotection.

  • Alkylation of Nucleophilic Groups: The tert-butyl cation generated during the reaction can alkylate electron-rich functional groups.

    • Solution: Add a scavenger, such as triisopropylsilane (B1312306) (TIS), to the reaction mixture. TIS will trap the tert-butyl cation, preventing side reactions.

Q6: The deprotected product appears to be degrading during workup. How can I avoid this?

A6: The deprotected amine may be sensitive to certain conditions.

  • Prolonged Exposure to Acid: Leaving the product in a strongly acidic solution for an extended period after the reaction is complete can lead to degradation.

    • Solution: Once the reaction is complete, promptly remove the acid under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[2]

  • Harsh Basic Conditions during Neutralization: Using a strong base for neutralization might cause hydrolysis or other degradation pathways.

    • Solution: Use a mild base, such as a saturated aqueous solution of sodium bicarbonate, for neutralization.

Below is a troubleshooting decision tree to help diagnose and resolve common issues during the Boc deprotection.

G Troubleshooting Boc Deprotection start Reaction Issue? incomplete Incomplete Deprotection? start->incomplete side_products Side Products Observed? start->side_products degradation Product Degradation? start->degradation increase_acid Increase Acid Concentration or Reaction Time incomplete->increase_acid Yes check_solubility Check Substrate Solubility incomplete->check_solubility No add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger Yes prompt_workup Prompt Workup After Completion degradation->prompt_workup During Reaction mild_neutralization Use Mild Base for Neutralization degradation->mild_neutralization During Workup

Troubleshooting Decision Tree

Experimental Protocols and Data

Monitoring by Thin-Layer Chromatography (TLC)

Q7: How do I perform TLC analysis to monitor the deprotection?

A7: TLC is a rapid and effective method to qualitatively assess the progress of the reaction.

Protocol:

  • Prepare the TLC Plate: Use a silica (B1680970) gel plate.

  • Spot the Reaction Mixture: At different time points, take a small aliquot of the reaction mixture and spot it on the TLC plate. Also, spot the starting material as a reference.

  • Develop the Plate: Use an appropriate mobile phase. A mixture of dichloromethane (DCM) and methanol (B129727) (MeOH) is often a good starting point.

  • Visualize the Spots: Visualize the spots under a UV lamp if the compounds are UV-active, or use a staining agent. Ninhydrin stain is excellent for visualizing the free amine product.

Table 2: Estimated TLC Data

CompoundMobile Phase (DCM:MeOH)Estimated Rf ValueVisualization
N-(Boc-PEG5)-N-bis(PEG4-acid)9:1~0.7UV (if chromophore present)
Deprotected Product9:1~0.3Ninhydrin stain (purple spot)

Note: Rf values are highly dependent on the specific TLC plate, mobile phase composition, and other experimental conditions. The values provided are estimates for guidance.

The workflow for TLC monitoring is illustrated below.

G TLC Monitoring Workflow start Start Reaction spot_sm Spot Starting Material (SM) start->spot_sm take_aliquot Take Aliquot from Reaction start->take_aliquot develop Develop TLC Plate spot_sm->develop spot_rxn Spot Reaction Mixture take_aliquot->spot_rxn spot_rxn->develop visualize Visualize Spots (UV/Ninhydrin) develop->visualize analyze Analyze Rf Values (SM vs. Product) visualize->analyze end Reaction Complete? analyze->end continue_rxn Continue Reaction end->continue_rxn No stop_rxn Stop Reaction end->stop_rxn Yes

TLC Monitoring Workflow
Monitoring by High-Performance Liquid Chromatography (HPLC)

Q8: What is a typical HPLC protocol for monitoring this deprotection?

A8: HPLC provides quantitative data on the disappearance of the starting material and the appearance of the product.

Protocol:

  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction immediately by diluting it in the mobile phase.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN) with 0.1% TFA is a common mobile phase system.

  • Detection: Monitor the elution profile using a UV detector (if applicable) or an evaporative light scattering detector (ELSD).

Table 3: Estimated HPLC Data

CompoundColumnMobile PhaseEstimated Retention Time
N-(Boc-PEG5)-N-bis(PEG4-acid)C18Gradient ACN/H₂O + 0.1% TFALater eluting
Deprotected ProductC18Gradient ACN/H₂O + 0.1% TFAEarlier eluting

Note: The deprotected product is more polar and will typically have a shorter retention time on a reverse-phase column.

Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

Q9: How can ¹H NMR be used to confirm Boc deprotection?

A9: ¹H NMR spectroscopy provides definitive structural information and is an excellent tool to confirm the removal of the Boc group.

Protocol:

  • Sample Preparation: After the reaction is complete and the product is worked up, dissolve a small amount in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

  • Acquire Spectrum: Obtain a ¹H NMR spectrum.

  • Data Analysis: The key diagnostic signal is the disappearance of the singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group.

Table 4: Expected ¹H NMR Chemical Shifts

ProtonsN-(Boc-PEG5)-N-bis(PEG4-acid) (Estimated δ, ppm)Deprotected Product (Estimated δ, ppm)
-C(CH₃)₃ (Boc)~1.4 (singlet, 9H)Absent
PEG backbone (-OCH₂CH₂O-)~3.6 (multiplet)~3.6 (multiplet)

Note: The exact chemical shifts can vary depending on the solvent and other factors.

Monitoring by Mass Spectrometry (MS)

Q10: How can I use mass spectrometry to verify the deprotection?

A10: Mass spectrometry is used to confirm the molecular weight of the starting material and the final product.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the starting material and the purified product.

  • Analysis: Use electrospray ionization (ESI) mass spectrometry in positive ion mode.

  • Data Analysis: Compare the observed m/z values with the expected molecular weights.

Table 5: Expected Mass Spectrometry Data (ESI-MS, Positive Mode)

CompoundExpected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)
N-(Boc-PEG5)-N-bis(PEG4-acid)878.0900.0
Deprotected Product778.0800.0

This comprehensive guide should assist you in successfully monitoring the Boc deprotection of N-(Boc-PEG5)-N-bis(PEG4-acid) and troubleshooting any issues that may arise during your experiments.

References

Technical Support Center: Navigating Solubility Challenges of N-(Boc-PEG5)-N-bis(PEG4-acid) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Boc-PEG5)-N-bis(PEG4-acid) and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-(Boc-PEG5)-N-bis(PEG4-acid) and what are its general solubility properties?

A1: N-(Boc-PEG5)-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) linker.[1][2] It features a Boc-protected amine and two terminal carboxylic acid groups. The branched PEG structure is designed to enhance the solubility and stability of molecules it is conjugated to.[3] A similar compound, N-Boc-N-bis(PEG4-acid), is reported to be soluble in water, DMSO, DCM, and DMF.[4]

Q2: Why is my N-(Boc-PEG5)-N-bis(PEG4-acid) conjugate poorly soluble in aqueous buffers?

A2: Poor aqueous solubility of the conjugate can arise from several factors:

  • Properties of the Conjugated Molecule: If the molecule you have attached to the PEG linker is highly hydrophobic, it can significantly reduce the overall solubility of the conjugate, even with the hydrophilic PEG chain.

  • pH of the Solution: The two terminal carboxylic acid groups on the PEG linker have pKa values that influence their charge at a given pH. At a pH below the pKa of the carboxylic acids, they will be protonated and less soluble in aqueous solutions. The solubility of organic carboxylic acids generally increases at higher pH values.[5]

  • Aggregation: The conjugate molecules may self-associate and form aggregates, leading to precipitation. This can be influenced by the concentration of the conjugate, the buffer composition, and the nature of the conjugated molecule.[6][7]

  • Incomplete Boc Deprotection: If the Boc protecting group is not fully removed after conjugation (if applicable to your workflow), it can contribute to the hydrophobicity of the final product.

Q3: How does pH affect the solubility of my conjugate?

A3: The pH of the solution plays a critical role in the solubility of conjugates containing N-(Boc-PEG5)-N-bis(PEG4-acid) due to the presence of the two terminal carboxylic acid groups. For ionic compounds with basic anions, solubility tends to increase as the pH of the solution decreases.[8] Conversely, for compounds with acidic groups like carboxylic acids, solubility is generally lower at acidic pH and increases as the pH becomes more alkaline.[5] It is crucial to work at a pH where the carboxylic acid groups are deprotonated (negatively charged) to enhance solubility in aqueous buffers.

Q4: Can the Boc protecting group influence the solubility of the final conjugate?

A4: Yes. The tert-butoxycarbonyl (Boc) group is hydrophobic.[9] If your experimental design involves the deprotection of the Boc group to yield a free amine, incomplete removal of this group will result in a more hydrophobic conjugate, which can lead to decreased aqueous solubility.[10][11]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with your N-(Boc-PEG5)-N-bis(PEG4-acid) conjugates.

dot

cluster_0 Troubleshooting Workflow start Poor Conjugate Solubility Observed check_molecule Assess Hydrophobicity of Conjugated Molecule start->check_molecule adjust_ph Optimize Solution pH check_molecule->adjust_ph If molecule is hydrophobic modify_buffer Modify Buffer Composition adjust_ph->modify_buffer check_aggregation Investigate Aggregation modify_buffer->check_aggregation verify_deprotection Verify Boc Deprotection (if applicable) check_aggregation->verify_deprotection outcome Solubility Improved verify_deprotection->outcome cluster_1 Solubility Determination Workflow prep Prepare Saturated Solution equilibrate Equilibrate at Controlled Temperature prep->equilibrate separate Separate Solid and Supernatant equilibrate->separate analyze Analyze Supernatant Concentration separate->analyze calculate Calculate Solubility analyze->calculate cluster_2 TLR7 Signaling Pathway ligand PEGylated TLR7 Ligand tlr7 TLR7 ligand->tlr7 myd88 MyD88 tlr7->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 nfkb NF-κB Activation traf6->nfkb mapk MAPK Activation traf6->mapk cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) nfkb->cytokines mapk->cytokines

References

Technical Support Center: Overcoming Steric Hindrance with Branched PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to steric hindrance in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to optimize your bioconjugation strategies using branched polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A1: Steric hindrance is a phenomenon where the three-dimensional structure and bulky nature of molecules impede a chemical reaction.[1][2] In bioconjugation, this can occur when the target functional group (like a lysine (B10760008) or cysteine residue) on a protein is buried within its folded structure or shielded by nearby amino acids, preventing the reactive group of a linker or payload from accessing it.[1] It can also happen when two large molecules, such as an antibody and a payload, are too bulky to connect efficiently.[1]

Q2: How do PEG linkers help in overcoming steric hindrance?

A2: PEG linkers act as flexible, hydrophilic spacers that create distance between the conjugated molecules.[3][4] This separation minimizes direct steric clashes and allows the reactive groups to access their targets more easily.[3][4] The length of the PEG chain is a critical factor; a longer linker provides more flexibility and reach to overcome spatial barriers.[1][3]

Q3: What is the advantage of using branched PEG linkers over linear ones?

A3: Branched PEG linkers possess multiple PEG arms extending from a central core. This architecture offers several advantages:

  • Improved Shielding: The branched structure provides a superior "shielding" effect, which can lead to a larger hydrodynamic radius, reduced renal clearance, and consequently, a longer in-vivo half-life for the bioconjugate.[5][6]

  • Higher Payload Capacity: They allow for the attachment of multiple payload molecules, which is particularly advantageous in developing antibody-drug conjugates (ADCs) with a higher drug-to-antibody ratio (DAR).[5][7][8]

  • Enhanced Solubility: The branched structure can improve the water solubility of hydrophobic payloads and reduce aggregation.[7]

Q4: Can the PEG linker itself cause steric hindrance?

A4: Yes, while PEG linkers are used to mitigate steric hindrance, the PEG chain itself can sometimes be the source of the problem.[3] A very long or inappropriately structured PEG linker can wrap around the biomolecule, blocking the active site or hindering the binding of the final conjugate to its biological target.[3] The choice of linker length and architecture is therefore a critical optimization step.[9][10]

Q5: What are common reactive groups used with PEG linkers for bioconjugation?

A5: The choice of reactive group depends on the target functional group on the biomolecule.[11] Common chemistries include:

  • NHS Esters (N-Hydroxysuccinimide): Target primary amines, such as those on lysine residues, to form stable amide bonds.[3][11]

  • Maleimides: React specifically with free sulfhydryl groups on cysteine residues to form stable thioether bonds.[3][11]

  • Azides and Alkynes: Used in "click chemistry" for highly efficient and specific bioorthogonal reactions.[5]

  • Aldehydes/Ketones: React with hydrazides or aminooxy groups to form hydrazones or oximes.[12]

Troubleshooting Guides

This section addresses common issues encountered during bioconjugation experiments that may be related to steric hindrance.

Issue 1: Low Conjugation Efficiency or Poor Yield
Possible Cause Recommended Solution
Inaccessible Reactive Site: The target amino acid (e.g., lysine, cysteine) is buried within the protein's 3D structure.[1]1. Use a Longer or Branched PEG Linker: A longer, more flexible linker can better "reach" into sterically hindered sites.[1][4] Branched linkers can provide a larger three-dimensional footprint to bridge the gap between bulky molecules.[6] 2. Optimize Reaction Conditions: Mild, reversible denaturation of the protein can sometimes expose buried residues. This must be done cautiously to avoid irreversible unfolding.[1] 3. Site-Directed Mutagenesis: If feasible, mutate a surface-exposed, non-essential amino acid to a reactive one (e.g., cysteine) to create a more accessible conjugation site.[1]
Steric Clash Between Large Molecules: Both the biomolecule (e.g., antibody) and the payload are large, preventing their reactive groups from coming close enough for a reaction.1. Employ a Branched PEG Linker: The multi-arm structure of a branched linker can create a more favorable spatial arrangement for conjugation.[] 2. Optimize Linker-to-Protein Molar Ratio: A higher excess of the PEG linker may be required to drive the reaction to completion in cases of significant steric hindrance.[3]
Hydrolysis of Reactive Group: Reactive groups like NHS esters are susceptible to hydrolysis in aqueous solutions, reducing the amount of active linker available for conjugation.[3]1. Control pH: Perform NHS ester reactions at a pH of 7.0-8.5.[4][11] 2. Prepare Reagents Fresh: Dissolve NHS-ester-PEG linkers in an anhydrous solvent like DMSO immediately before use.[3]
Oxidation of Thiols: For maleimide (B117702) chemistry, target cysteine residues may have formed disulfide bonds, making them unreactive.[3]1. Reduce the Biomolecule: Use a reducing agent like TCEP or DTT to ensure free sulfhydryl groups are available.[3] It is critical to remove the reducing agent before adding the maleimide-PEG linker.[3]
Issue 2: Loss of Biological Activity or Binding Affinity
Possible Cause Recommended Solution
Conjugation at an Active Site: The PEG linker and/or payload is attached at or near a critical binding site, sterically blocking its interaction with its target.1. Use Site-Specific Conjugation: If random conjugation (e.g., via lysines) causes activity loss, switch to a site-specific method. Introducing a cysteine residue at a location distant from the active site is a common strategy.[1] 2. Vary Linker Architecture: A study by Grygorash et al. (2022) showed that longer branched linkers can result in more potent ADCs, suggesting that linker design can modulate the final activity.[5] Experiment with different lengths and branching patterns.[14]
Conformational Changes: The conjugation process itself might induce changes in the protein's secondary or tertiary structure, affecting its function.[3]1. Characterize the Conjugate: Use techniques like Circular Dichroism (CD) spectroscopy to assess any structural changes.[3] 2. Optimize Reaction Conditions: Use milder conditions (e.g., lower temperature, shorter incubation time) to minimize the risk of denaturation.[3]
PEG Chain Interference: A long, flexible PEG chain may fold back and obstruct the active site of the biomolecule.[3]1. Test Different Linker Lengths: A linker must be long enough to overcome hindrance but not so long that it interferes with function.[10] Compare a range of PEG lengths (e.g., PEG12, PEG24) to find the optimal balance.[15]
Issue 3: Aggregation of the Final Conjugate
Possible Cause Recommended Solution
Increased Hydrophobicity: The attached payload is hydrophobic, leading to aggregation of the conjugate in aqueous buffers.1. Use Hydrophilic Branched PEG Linkers: The inherent hydrophilicity and branched structure of PEG linkers can significantly improve the overall solubility of the conjugate and prevent aggregation.[16][7] 2. Optimize Drug-to-Antibody Ratio (DAR): High DARs can increase hydrophobicity. Branched linkers can sometimes achieve a therapeutic effect at a lower DAR due to their unique properties, or they can help solubilize higher DAR conjugates.[5]
Intermolecular Cross-linking: If using homobifunctional linkers, there is a risk of linking multiple protein molecules together, causing aggregation.1. Use Heterobifunctional Linkers: These linkers have different reactive groups at each end, allowing for controlled, sequential conjugation and preventing unwanted cross-linking.[] 2. Optimize Molar Ratios: Carefully control the stoichiometry of the reaction to favor intramolecular conjugation.

Quantitative Data: Branched vs. Linear PEG Linkers

The choice of linker architecture significantly impacts the properties of the final bioconjugate. The tables below summarize key data from comparative studies.

Table 1: Comparison of In Vitro Cytotoxicity (IC50) of Trastuzumab-MMAE ADCs [5]

Linker ArchitectureLinker LengthIC50 (ng/mL) against SK-BR-3 cells
BranchedShort100
BranchedLong (with additional PEG4)20
LinearStandard50
Data extracted from Grygorash et al., 2022. Lower IC50 indicates higher potency.[5]

Table 2: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice [5]

Linker ConfigurationClearance Rate (mL/day/kg)Plasma Concentration at 168h (% of initial)
Pendant (Branched)10.535%
Linear14.220%
Data extracted from Tedeschini et al., 2021. The pendant (branched) configuration demonstrated slower clearance and higher plasma concentration over time, suggesting a superior shielding effect.[5]

Table 3: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA) [6]

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear206.1
Branched206.4
Data shows that for the same molecular weight, a branched PEG linker can create a slightly larger hydrodynamic radius, which can contribute to reduced renal clearance.[6]

Key Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for common bioconjugation reactions.

Protocol 1: NHS-Ester PEGylation of a Protein (Amine-Reactive)

This protocol describes the conjugation of an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.[3]

  • Buffer Preparation: Prepare a reaction buffer that is free of primary amines, such as PBS (Phosphate-Buffered Saline) or HEPES, at pH 7.5-8.5.

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in an anhydrous solvent like DMSO to a stock concentration of 10-50 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG linker and byproducts using size exclusion chromatography (SEC) or dialysis.[3]

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry (MS), and HPLC to confirm successful conjugation and assess purity.[3]

Protocol 2: Maleimide PEGylation of a Protein (Thiol-Reactive)

This protocol outlines the conjugation of a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.[3][11]

  • Buffer Preparation: Prepare a reaction buffer such as PBS at pH 6.5-7.5. Ensure the buffer is free of any thiol-containing reagents.

  • Protein Reduction (if necessary): If the target cysteine residues are in disulfide bonds, reduce the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

  • Remove Reducing Agent: Immediately remove the TCEP using a desalting column equilibrated with the reaction buffer. This step is critical as TCEP will react with the maleimide.

  • Protein Preparation: Adjust the concentration of the reduced, purified protein to 2-10 mg/mL in the reaction buffer.

  • PEG-Maleimide Preparation: Immediately before use, dissolve the PEG-Maleimide in an appropriate solvent (e.g., DMSO or the reaction buffer).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-Maleimide to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Quenching (Optional): Add a free thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.

  • Purification: Purify the conjugate using size exclusion chromatography (SEC) or dialysis to remove excess linker and quenching reagents.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, MS, and hydrophobic interaction chromatography (HIC) to confirm conjugation and purity.[3]

Visualizations

Conceptual Diagrams

StericHindrance cluster_0 Scenario 1: Steric Hindrance cluster_1 Scenario 2: Overcoming Hindrance with Branched PEG Protein1 Protein Payload1 Payload Protein1->Payload1 Reaction Blocked label_hindrance Bulky groups prevent a successful reaction. Protein2 Protein BranchedPEG Branched PEG Linker Protein2->BranchedPEG Payload2 Payload BranchedPEG->Payload2 Successful Conjugation

Caption: Overcoming steric hindrance with a branched PEG linker.

LinkerComparison cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker linear Reactive Group A Linear PEG Chain Reactive Group B branched Central Core PEG Arm PEG Arm Payload 1 Payload 2 antibody Antibody Reactive Site antibody->branched:c Conjugation

Caption: Structural comparison of linear and branched PEG linkers.

Workflow Diagrams

BioconjugationWorkflow start Start: Protein & Linker Selection prep 1. Prepare Protein Solution (e.g., buffer exchange, reduction) start->prep linker_prep 2. Prepare Branched PEG Linker (dissolve in anhydrous solvent) prep->linker_prep reaction 3. Conjugation Reaction (control pH, temp, molar ratio) linker_prep->reaction quench 4. Quench Reaction (optional, e.g., add Tris or Cysteine) reaction->quench purify 5. Purification (e.g., SEC, Dialysis) quench->purify characterize 6. Characterization (SDS-PAGE, MS, HPLC) purify->characterize end End: Purified Bioconjugate characterize->end

Caption: General experimental workflow for bioconjugation.

TroubleshootingTree start Issue: Low Conjugation Yield q1 Is the target site known to be accessible? start->q1 sol1 Use longer or branched PEG linker to improve reach. q1->sol1 No q2 Are reactive groups stable under reaction conditions? q1->q2 Yes sol3 Consider site-directed mutagenesis to create an accessible site. sol1->sol3 sol2 Optimize pH. Prepare linkers fresh. q2->sol2 No sol4 For Maleimide chemistry, ensure complete reduction of disulfides and removal of reducing agent. q2->sol4 Yes

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Purification of N-(Boc-PEG5)-N-bis(PEG4-acid) Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of "N-(Boc-PEG5)-N-bis(PEG4-acid)" and similar branched, functionalized polyethylene (B3416737) glycol (PEG) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying "N-(Boc-PEG5)-N-bis(PEG4-acid)"?

The purification of "N-(Boc-PEG5)-N-bis(PEG4-acid)" presents several challenges due to its unique molecular structure. This molecule is amphiphilic, possessing both a hydrophobic tert-butyloxycarbonyl (Boc) protecting group and hydrophilic PEG chains, as well as two terminal carboxylic acid groups. Key challenges include:

  • Product Heterogeneity: The reaction mixture may contain unreacted starting materials, partially reacted intermediates, and side products.

  • Physical Properties: The product is likely to be a viscous oil or a waxy solid, making it difficult to handle and prone to streaking during chromatographic purification.[1]

  • Functional Group Reactivity: The presence of both a moderately acid-labile Boc group and two carboxylic acids requires careful selection of purification conditions to avoid unintended deprotection or side reactions.[2][3]

  • Detection: The lack of a strong chromophore can make detection by UV-Vis challenging, often necessitating the use of alternative detection methods like charged aerosol detection (CAD) or mass spectrometry (MS).[4]

Q2: Which chromatographic techniques are most suitable for purifying this compound?

Both normal-phase (silica gel) and reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed, with the choice depending on the specific impurities and the scale of the purification.

  • Silica (B1680970) Gel Chromatography: This is a cost-effective method for larger-scale purifications. However, the polar nature of the PEG chains and carboxylic acids can lead to significant streaking and poor separation.[1] The use of polar eluents, sometimes with additives, is necessary to achieve reasonable elution.

  • Reverse-Phase HPLC (RP-HPLC): This technique is generally preferred for achieving high purity, especially for smaller-scale purifications and for analytical purposes.[5] The hydrophobicity of the Boc group allows for good retention and separation on nonpolar stationary phases like C18.[5]

Q3: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is a quick and convenient method for monitoring column chromatography. For PEG-containing compounds, visualization can be achieved using specific stains like a modified Dragendorff stain, as they are often not UV-active.[1] For RP-HPLC, in-line detectors such as UV (if the molecule has some absorbance at low wavelengths), charged aerosol detectors (CAD), or mass spectrometers (MS) are effective.[4][5]

Q4: What is the stability of the Boc protecting group during purification?

The Boc group is generally stable to basic and nucleophilic conditions but is sensitive to strong acids.[2][6] Care must be taken to avoid acidic conditions that could lead to premature deprotection. For example, while trifluoroacetic acid (TFA) is often used in RP-HPLC mobile phases, its concentration should be minimized if preserving the Boc group is critical. Prolonged exposure to even weak acids during long purification runs should be avoided.[7]

Troubleshooting Guides

Issue 1: Product Streaking and Poor Resolution on Silica Gel Chromatography

Possible Causes:

  • Strong Adsorption: The carboxylic acid and PEG moieties can interact strongly with the silica surface, leading to slow and uneven elution.[1]

  • Inappropriate Solvent System: The eluent may not be polar enough to effectively move the compound down the column, or it may be too polar, causing it to elute too quickly with impurities.

Solutions:

  • Modify the Mobile Phase:

    • Increase the polarity of the eluent gradually. A common solvent system for PEG compounds is a gradient of methanol (B129727) in chloroform (B151607) or dichloromethane (B109758).[1]

    • For compounds with free carboxylic acids, adding a small amount (1-2%) of a volatile acid like formic acid to the mobile phase can help to reduce tailing by protonating the carboxylates and minimizing their interaction with the silica.[1]

  • Optimize the Gradient: A slow, shallow gradient can significantly improve separation.[1]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral), or a bonded phase like diol or cyano.

Issue 2: Co-elution of Product with Starting Materials or Byproducts in RP-HPLC

Possible Causes:

  • Suboptimal Mobile Phase Composition: The gradient profile may not be optimized to resolve compounds with similar hydrophobicities.

  • Inappropriate Stationary Phase: A standard C18 column may not provide sufficient selectivity for closely related PEGylated molecules.[5]

Solutions:

  • Adjust the Gradient:

    • Decrease the gradient slope to improve the separation of closely eluting peaks.

    • Incorporate an isocratic hold at a specific solvent composition where the separation is critical.

  • Vary the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or using a combination of both, can alter the selectivity of the separation.

  • Change the Stationary Phase:

    • Consider a different reverse-phase column, such as C8 or a phenyl-hexyl column, which can offer different selectivities for amphiphilic molecules.[5]

  • Adjust the Mobile Phase pH: Adding a small amount of an acid like formic acid or TFA can improve peak shape and resolution, especially for the carboxylic acid-containing product.[5]

Issue 3: Low Product Recovery After Purification

Possible Causes:

  • Irreversible Adsorption: The product may be irreversibly adsorbed onto the stationary phase, particularly with silica gel.

  • Product Precipitation: The product may precipitate on the column if the mobile phase composition changes too abruptly.

  • Product Degradation: The Boc group may be partially cleaved under acidic conditions, leading to a mixture of products and lower yield of the desired compound.[3]

Solutions:

  • Passivate the Stationary Phase: For silica gel chromatography, pre-treating the column with a solvent system containing the mobile phase additive can help to minimize irreversible adsorption.

  • Ensure Solubility: Ensure the product is soluble in the mobile phase throughout the entire gradient.

  • Buffer the Mobile Phase: For RP-HPLC, using a buffered mobile phase can help to maintain a constant pH and prevent degradation of acid-sensitive groups.

  • Minimize Exposure to Harsh Conditions: Keep purification times as short as possible and avoid unnecessarily strong acidic or basic conditions.

Quantitative Data Summary

The following table provides an illustrative comparison of typical purification outcomes for "N-(Boc-PEG5)-N-bis(PEG4-acid)" using different chromatographic techniques. The values are representative and may vary depending on the specific reaction mixture and experimental conditions.

Purification MethodStationary PhaseTypical Mobile Phase GradientPurity (%)Recovery (%)Throughput
Silica Gel Chromatography Silica Gel1-15% Methanol in Dichloromethane (+1% Formic Acid)85-9560-80High
Reverse-Phase HPLC C1820-80% Acetonitrile in Water (+0.1% Formic Acid)>9870-90Low to Medium
Reverse-Phase Flash Chromatography C18-functionalized Silica20-80% Acetonitrile in Water90-9765-85Medium

Experimental Protocols

Protocol 1: Silica Gel Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 1% methanol in dichloromethane with 1% formic acid) and pack the column.

  • Sample Loading: Dissolve the crude reaction product in a minimal amount of the initial mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Start the elution with the initial mobile phase.

  • Gradient Elution: Gradually increase the percentage of the more polar solvent (e.g., methanol) in the mobile phase. A slow gradient is recommended for better separation.[1]

  • Fraction Collection: Collect fractions and monitor by TLC using a suitable stain (e.g., Dragendorff's reagent).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reverse-Phase HPLC
  • System Preparation: Equilibrate the RP-HPLC system with the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid). A C18 column is a good starting point.[5]

  • Sample Preparation: Dissolve the crude product in the initial mobile phase and filter through a 0.22 µm syringe filter.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient to a higher concentration of the organic solvent (e.g., up to 80% acetonitrile).

  • Detection: Monitor the elution profile using a suitable detector (e.g., CAD, MS, or UV at a low wavelength).

  • Fraction Collection: Collect the peak corresponding to the desired product.

  • Product Isolation: Remove the organic solvent from the collected fractions, and if necessary, lyophilize to obtain the final product.

Visualizations

PurificationWorkflow cluster_prep Sample Preparation cluster_purification Purification Options cluster_analysis Analysis & Isolation Crude Crude Reaction Mixture Dissolve Dissolve in Minimum Solvent Crude->Dissolve Silica Silica Gel Chromatography Dissolve->Silica High Throughput RPHPLC Reverse-Phase HPLC Dissolve->RPHPLC High Purity TLC TLC Analysis Silica->TLC LCMS LC-MS Analysis RPHPLC->LCMS Combine Combine Pure Fractions TLC->Combine LCMS->Combine Evaporate Solvent Evaporation Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: General workflow for the purification of "N-(Boc-PEG5)-N-bis(PEG4-acid)".

TroubleshootingSilica Problem Issue: Streaking on Silica Gel Cause1 Strong Adsorption Problem->Cause1 Cause2 Poor Solubility Problem->Cause2 Solution1 Add Acidic Modifier (e.g., 1% Formic Acid) Cause1->Solution1 Solution2 Use Shallower Gradient Cause1->Solution2 Solution3 Change Solvent System (e.g., EtOH/CHCl3) Cause2->Solution3

Caption: Troubleshooting guide for silica gel chromatography issues.

References

Navigating the PROTAC Maze: A Technical Support Guide to the Hook Effect and Linker Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to assisting you in your Proteolysis Targeting Chimera (PROTAC) research. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of PROTAC assays, with a special focus on the common "hook effect" and strategies for linker optimization.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response assays where, beyond a certain optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein. This results in a characteristic bell-shaped or U-shaped dose-response curve, contrasting with the typical sigmoidal curve seen with traditional inhibitors.

Q2: What causes the hook effect?

A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase. However, when PROTAC concentrations are excessively high, the PROTAC molecules are more likely to independently bind to either the target protein or the E3 ligase, forming "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.

Q3: Why is it critical to identify and understand the hook effect?

A3: Failing to recognize the hook effect can lead to significant misinterpretation of experimental results. A highly potent PROTAC might be incorrectly dismissed as inactive if it is tested at concentrations that fall on the right side of the bell-shaped curve, where degradation is minimal. Accurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) is crucial for structure-activity relationship (SAR) studies and the overall success of a drug discovery program.

Q4: What experimental readouts are used to characterize the hook effect?

A4: The primary experimental readouts to characterize the hook effect are the DC50 (the concentration of PROTAC required to induce 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved). A pronounced hook effect is evident when the percentage of degradation significantly decreases after reaching the Dmax.

Q5: What factors can influence the magnitude of the hook effect?

A5: Several factors can influence the severity of the hook effect, including:

  • Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase play a significant role.

  • Cooperativity: The degree of cooperativity in the formation of the ternary complex is critical. Positive cooperativity, where the binding of one component enhances the binding of the other, can help stabilize the ternary complex and mitigate the hook effect.

  • Cellular Context: Factors such as the expression levels of the target protein and the E3 ligase in the specific cell line being used can influence the hook effect.

  • PROTAC Valency: While not universally true, the valency of the PROTAC (bivalent vs. trivalent) can also impact the hook effect, though this is influenced by other factors.

Troubleshooting Guide

Issue 1: I am observing a bell-shaped dose-response curve in my degradation assay.
  • Likely Cause: This is a classic indication of the hook effect.

  • Troubleshooting Steps:

    • Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use a broad range of concentrations with at least 8-10 points and half-log dilutions to accurately determine the optimal concentration for maximal degradation.

    • Perform a Time-Course Experiment: Assess protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal degradation concentration and a higher, "hooked" concentration. This can provide insights into the kinetics of degradation and ternary complex formation.

Issue 2: My PROTAC shows weak or no degradation at concentrations where I expect it to be active.
  • Likely Cause: This could be due to testing at a concentration that falls within the hook effect region, poor cell permeability, or an inactive PROTAC.

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: It's possible the initial concentration range was too high and fell entirely within the hook effect region. Test a very broad range of concentrations, from picomolar to high micromolar, to identify the optimal window for degradation.

    • Assess Ternary Complex Formation: Utilize biophysical assays to directly measure the formation of the ternary complex at various PROTAC concentrations. Techniques like AlphaLISA, Surface Plasmon Resonance (SPR), or Förster Resonance Energy Transfer (FRET) can provide direct evidence of ternary complex formation and help identify the optimal concentration range.

    • Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, masking the true degradation potential. Consider performing cell permeability assays if degradation is consistently low across all tested concentrations.

Issue 3: How can I mitigate or avoid the hook effect in my experiments?
  • Troubleshooting Steps:

    • Optimize the Linker: The length, composition, and attachment points of the linker are critical for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.

    • Enhance Cooperativity: Rational design of the PROTAC linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity. This stabilizes the ternary complex, making it more favorable than the binary complexes even at higher concentrations.

    • Consider Trivalent PROTACs: In some cases, trivalent PROTACs have been shown to enhance protein degradation and potentially reduce the hook effect, although this is not a universal solution and is influenced by other factors.

Linker Optimization Strategies

The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining its efficacy, selectivity, and physicochemical properties.

  • Linker Length: The length of the linker is a critical parameter. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.

  • Linker Composition: The chemical composition of the linker influences properties such as solubility, cell permeability, and conformational flexibility. Commonly used linker motifs include polyethylene (B3416737) glycol (PEG) chains and alkyl chains. More rigid linkers can restrict the conformational freedom of the PROTAC, potentially leading to more stable ternary complexes.

  • Attachment Points: The points at which the linker is attached to the target-binding and E3 ligase-binding moieties are also critical. The choice of attachment site should be guided by an analysis of solvent-exposed regions on the respective ligands to avoid disrupting key binding interactions.

Data Presentation

Table 1: Illustrative Dose-Response Data for a PROTAC Exhibiting a Hook Effect

PROTAC Concentration (nM)% Target Protein Degradation
0.110
135
1080 (Dmax)
10055
100020
100005

Table 2: Comparison of DC50 and Dmax for PROTACs with Varying Linker Lengths

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)Hook Effect Observation
PROTAC-X1125060Minimal hook effect up to 10 µM
PROTAC-X216595Pronounced hook effect above 100 nM
PROTAC-X3202575Moderate hook effect above 1 µM

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol provides a general framework for assessing target protein degradation using Western blotting.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash

Technical Support Center: Enhancing PROTAC Cell Permeability with Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the cell permeability of Proteolysis Targeting Chimeras (PROTACs) using branched polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a major challenge for PROTACs?

A: PROTACs are large molecules, often with molecular weights exceeding 800 Da and significant polar surface areas. These characteristics place them "beyond the Rule of Five" (bRo5), a set of guidelines for drug-likeness and oral bioavailability.[1] Consequently, many PROTACs exhibit poor passive diffusion across the lipophilic cell membrane, limiting their ability to reach intracellular targets and induce protein degradation.[1][2]

Q2: How can branched PEG linkers theoretically improve PROTAC cell permeability?

A: While extensive quantitative data directly comparing branched versus linear PEG linkers is still emerging, the rationale for using branched PEG linkers to improve cell permeability is based on several key principles:

  • Conformational Shielding: The flexible nature of PEG linkers allows the PROTAC to adopt a more compact, folded conformation in a lipophilic environment like the cell membrane. This "chameleon-like" behavior can shield the polar surface area of the molecule, facilitating its passage across the membrane.[3][4] Branched structures may enhance this effect by creating a more globular and shielded conformation.

  • Modulation of Physicochemical Properties: PEGylation, in general, can improve the solubility of PROTACs.[4] Branched PEG linkers offer a higher density of ethylene (B1197577) glycol units in a given spatial volume, which could further enhance localized solubility at the cell membrane interface.

  • Increased Valency: In some cases, branched linkers have been used to create trivalent PROTACs, which can enhance target degradation by increasing binding valency.[5] While not directly a permeability-enhancing mechanism, improved degradation efficiency at lower intracellular concentrations can compensate for moderate permeability.

Q3: What are the key differences between linear and branched PEG linkers in PROTAC design?

A: The primary difference lies in their architecture. Linear PEG linkers are straight chains of ethylene glycol units, while branched PEG linkers have a central core with multiple PEG arms extending outwards. This structural difference can influence the PROTAC's overall shape, flexibility, and hydrodynamic radius, which in turn can affect its interaction with the cell membrane and its permeability.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no target degradation despite good in vitro binding. Poor cell permeability of the PROTAC.1. Modify the linker: Systematically vary the length and branching of the PEG linker. In some cases, shorter linkers lead to better permeability.[5][6] 2. Introduce favorable physicochemical properties: Replace amide bonds in the linker with esters to reduce the number of hydrogen bond donors.[1] 3. Employ prodrug strategies: Mask polar groups on the PROTAC with lipophilic moieties that are cleaved intracellularly.[7][8]
Inconsistent degradation results between experiments. Variability in cell health or experimental conditions.1. Standardize cell culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Verify PROTAC stability: Assess the stability of your PROTAC in the cell culture medium over the course of the experiment.
"Hook effect" observed (decreased degradation at high PROTAC concentrations). Formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex.[7]1. Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[7] 2. Test lower concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[7] 3. Enhance ternary complex cooperativity: Design PROTACs that favor the formation of the ternary complex over binary complexes.
Off-target protein degradation. Lack of selectivity of the PROTAC.1. Optimize the target-binding warhead: Utilize a more selective ligand for your protein of interest. 2. Modify the linker: The linker's length and composition can influence the geometry of the ternary complex and affect which proteins are presented for ubiquitination.[7] 3. Change the E3 ligase: Different E3 ligases have distinct sets of endogenous substrates, and switching the recruited E3 ligase can alter the off-target profile.[7]

Quantitative Data on Linker Impact on Permeability

Direct quantitative comparisons of branched versus linear PEG linkers on PROTAC permeability are not extensively available in the current literature. However, studies on linear PEG and other linker types provide valuable insights into how linker modifications can impact permeability.

Table 1: Physicochemical Properties and Permeability of PROTACs with Varying Linkers

PROTAC Linker Type Linker Length Molecular Weight (Da) cLogP TPSA (Ų) PAMPA Permeability (10⁻⁶ cm/s) Reference
MZ1 PEG 4 units 884.0 3.8 200.1 0.6 [5]
AT1 PEG 1 unit 798.9 3.5 187.7 0.005 [5]
AT2 PEG 2 units 843.0 3.6 197.0 0.002 [5]
Alkyl-Linker PROTAC Alkyl 11 atoms 782.9 4.2 175.1 0.002 [5]

| PROTAC 19 | PEG | - | >800 | - | - | 2.3 |[9] |

Note: Data is compiled from different studies and direct comparisons should be made with caution.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS for analysis

Procedure:

  • Prepare Acceptor Plate: Add PBS to the wells of the acceptor plate.

  • Coat Donor Plate: Apply the artificial membrane solution to the filter of each well in the donor plate and allow it to impregnate for at least 5 minutes.

  • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%).

  • Start Assay: Add the donor solution to each well of the coated donor plate.

  • Assemble Plate Sandwich: Carefully place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate sandwich at room temperature for a defined period (e.g., 5 hours).

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.

Caco-2 Permeability Assay

This cell-based assay assesses both passive and active transport across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a barrier with properties similar to the human intestinal epithelium.[10][11]

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS and non-essential amino acids)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test PROTAC and control compounds

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells on the Transwell® inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[11]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Prepare for Transport Study: Wash the cell monolayers with pre-warmed transport buffer.

  • Apical-to-Basolateral (A→B) Transport: Add the test PROTAC solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

  • Basolateral-to-Apical (B→A) Transport: Add the test PROTAC solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value for both A→B and B→A directions.

  • Calculate Efflux Ratio: The efflux ratio (Papp(B→A) / Papp(A→B)) can indicate if the PROTAC is a substrate for active efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[11]

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary->Recycling Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation PROTAC_entry PROTAC_entry->PROTAC Cell Permeation

Caption: PROTAC-mediated protein degradation pathway.

Permeability_Workflow cluster_assays Permeability Assays cluster_optimization Linker Optimization Start Start: PROTAC with low cellular activity Hypothesis Hypothesize poor cell permeability Start->Hypothesis PAMPA PAMPA Assay (Passive Permeability) Hypothesis->PAMPA Caco2 Caco-2 Assay (Passive & Active Transport) Hypothesis->Caco2 Analysis Analyze Permeability Data (Pe, Papp, Efflux Ratio) PAMPA->Analysis Caco2->Analysis Decision Permeability Issue Confirmed? Analysis->Decision ModifyLinker Modify Linker (e.g., Branched PEG) Decision->ModifyLinker Yes OtherIssues Troubleshoot other issues (e.g., ternary complex formation) Decision->OtherIssues No ReSynthesize Re-synthesize PROTAC ModifyLinker->ReSynthesize ReTest Re-test in Cellular Assays ReSynthesize->ReTest End End: Improved Cellular Activity ReTest->End

Caption: Experimental workflow for troubleshooting PROTAC permeability.

References

Technical Support Center: Stability of Amide Linkages in N-(Boc-PEG5)-N-bis(PEG4-acid) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of the amide linkage in "N-(Boc-PEG5)-N-bis(PEG4-acid)" and similar PEGylated conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for the amide linkage in my N-(Boc-PEG5)-N-bis(PEG4-acid) conjugate?

A1: The main stability concern for the amide bond is hydrolysis, which is the cleavage of the bond by reaction with water.[1][2] This can be catalyzed by acidic or basic conditions, leading to the formation of a carboxylic acid and an amine.[1][2] For your specific molecule, this would mean the cleavage of the bond formed when you conjugate the "N-(Boc-PEG5)-N-bis(PEG4-acid)" to a primary amine-containing molecule. While amides are generally stable, prolonged exposure to non-neutral pH or elevated temperatures can accelerate this degradation.[3][4]

Q2: How does the PEG chain influence the stability of the amide bond?

A2: PEGylation can influence the conformational stability of the conjugated molecule, which may indirectly affect the accessibility of the amide bond to hydrolytic attack.[5][6] The steric hindrance provided by the PEG chains might offer some protection against enzymatic degradation. However, the specific impact of PEG length and conformation on the chemical stability of the amide bond itself is complex and often requires empirical testing.[6][7]

Q3: Under what conditions is the Boc protecting group labile?

A3: The Boc (tert-butyloxycarbonyl) protecting group is designed to be labile under acidic conditions.[8] Therefore, when performing stability studies in acidic pH ranges, you may observe the loss of the Boc group in addition to any amide bond hydrolysis. This will result in the formation of a primary amine on the PEG5 arm of your molecule.

Q4: What are forced degradation studies and why are they necessary?

A4: Forced degradation studies, or stress testing, are experiments designed to accelerate the degradation of a drug substance or product under harsher conditions than it would typically encounter during storage and use.[9][10][11] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[10][11] Common stress conditions include acidic and basic hydrolysis, oxidation, and photolysis.[9]

Q5: What analytical techniques are best suited for monitoring the stability of my PEGylated conjugate?

A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and powerful techniques for this purpose.[3][12][13] HPLC with UV detection can be used if the conjugated molecule has a chromophore.[14] For molecules without a strong chromophore, detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are effective.[13][14] LC-MS is particularly valuable for identifying the mass of degradation products, which helps in elucidating the degradation pathway.[3][12]

Troubleshooting Guides

This section addresses common issues encountered during the stability testing of amide-linked PEG conjugates.

Issue Possible Cause Recommended Solution
Loss of compound activity in an in-vitro assay over time. Amide bond hydrolysis due to suboptimal pH or high temperature of the assay buffer.[3]1. Determine the optimal pH for your conjugate's stability (see Experimental Protocol 1). 2. Adjust the assay buffer pH to be within the stable range. 3. If feasible, perform assays at a lower temperature.[3] 4. Always prepare fresh solutions of the conjugate before each experiment.[3]
Precipitation of the compound from a stock solution. Degradation of the parent compound into less soluble products.[3]1. Analyze both the precipitate and the supernatant by LC-MS to identify degradation products.[3] 2. Optimize storage conditions (pH, temperature, solvent) to minimize degradation. 3. Consider using a different solvent or a co-solvent to improve the solubility of both the parent compound and its potential degradants.[3]
Inconsistent experimental results between batches. Degradation of the compound in stock solutions or during the experimental procedure.[3]1. Implement routine stability checks of your stock solutions. 2. Prepare fresh dilutions from a frozen stock for each experiment.[3] 3. Review and optimize the experimental workflow to minimize the time the conjugate is exposed to harsh conditions.
Appearance of multiple new peaks in the HPLC chromatogram during a stability study. This could indicate multiple degradation pathways are occurring (e.g., amide hydrolysis, Boc deprotection, oxidation of the conjugated molecule).1. Use LC-MS to identify the mass of each new peak to propose potential structures of the degradants. 2. Perform systematic forced degradation studies (acid, base, oxidation) to see which conditions generate specific peaks, helping to elucidate the degradation pathways.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment

This protocol outlines a typical experiment to determine the stability of an amide-containing compound at different pH values.[3]

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9, and 11).

  • Stock Solution Preparation: Prepare a concentrated stock solution of your conjugate in a suitable organic solvent (e.g., DMSO or ethanol).

  • Incubation: Dilute the stock solution into each of the prepared buffers to a final concentration (e.g., 10 µM). Incubate these solutions at a constant temperature (e.g., 37°C).[3]

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each solution.[3]

  • Analysis: Quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile). Analyze the samples by a suitable analytical method, such as HPLC or LC-MS, to quantify the remaining parent compound.[3]

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. From this data, you can calculate the degradation rate constant and the half-life of your compound at each pH.[3]

Protocol 2: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies.

  • Acidic Hydrolysis:

    • Treat the conjugate with a strong acid like hydrochloric acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).[9]

    • Neutralize the sample before analysis.

  • Basic Hydrolysis:

    • Treat the conjugate with a strong base like sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).[9]

    • Neutralize the sample before analysis.

  • Oxidative Degradation:

    • Expose the conjugate to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a set period (e.g., 24 hours).

  • Photostability:

    • Expose the conjugate solution and solid form to light with a specified intensity and duration (as per ICH Q1B guidelines).

  • Thermal Stress:

    • Incubate the conjugate solution and solid form at an elevated temperature (e.g., 70°C) for an extended period.

  • Analysis:

    • For each condition, analyze the stressed samples along with a control sample (unstressed) using a stability-indicating analytical method (e.g., HPLC, LC-MS).

    • Characterize the major degradation products.

Data Presentation

Table 1: Illustrative pH-Dependent Stability Data for a Hypothetical Amide Conjugate at 37°C

pHHalf-life (t½) in hours
3.072
5.0350
7.4> 500
9.0150
11.025

Disclaimer: The data in this table is for illustrative purposes only and represents a typical stability profile for an amide-linked conjugate. Actual results for "N-(Boc-PEG5)-N-bis(PEG4-acid)" conjugates will depend on the specific molecule it is conjugated to and the experimental conditions.

Table 2: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionTypical Reagent/ConditionPotential Degradation Products
Acidic Hydrolysis0.1 M HCl, 60°CAmine and Carboxylic Acid from amide cleavage, Boc deprotection
Basic Hydrolysis0.1 M NaOH, 60°CAmine and Carboxylic Acid from amide cleavage
Oxidation3% H₂O₂, RTOxidation of susceptible functional groups on the conjugated molecule
PhotolysisUV/Visible LightPhotodegradation products, depending on the conjugated molecule's structure
Thermal70°CIncreased rate of hydrolysis and other potential degradation pathways

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Conjugate Stock Solution dilute Dilute Stock into Buffers prep_stock->dilute prep_buffers Prepare Buffers (pH 3, 5, 7.4, 9, 11) prep_buffers->dilute incubate Incubate at 37°C dilute->incubate sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling quench Quench Reaction sampling->quench hplc Analyze by HPLC/LC-MS quench->hplc data_analysis Calculate Degradation Rate hplc->data_analysis

Caption: Workflow for pH-dependent stability testing.

forced_degradation_workflow cluster_stress Stress Conditions start Conjugate Sample acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation photo Photolysis (UV/Vis Light) start->photo thermal Thermal Stress (70°C) start->thermal analysis Analyze by Stability-Indicating Method (HPLC/LC-MS) acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis characterization Characterize Degradation Products analysis->characterization

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

"N-(Boc-PEG5)-N-bis(PEG4-acid)" vs. linear PEG linkers for PROTAC efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a nuanced process where the linker element is a critical determinant of success. This guide provides a detailed comparison of branched PEG linkers, exemplified by structures like "N-(Boc-PEG5)-N-bis(PEG4-acid)," against traditional linear PEG linkers in the context of PROTAC efficacy. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying principles of PROTAC-mediated protein degradation.

The linker in a PROTAC molecule is not a mere spacer but a crucial component that dictates the geometry and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. The formation of a stable and productive ternary complex is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein. While linear PEG linkers have been widely used due to their synthetic accessibility and favorable physicochemical properties, recent advancements have seen the emergence of branched linkers for the development of multivalent PROTACs.

The Rise of Trivalent PROTACs with Branched Linkers

Branched linkers, such as those derived from N-(Boc-PEG5)-N-bis(PEG4-acid), are instrumental in the synthesis of trivalent PROTACs. These molecules are designed to bind to two separate domains on a target protein simultaneously, or to engage multiple protein targets, while also recruiting an E3 ligase. This multivalent binding can lead to enhanced avidity and cooperativity in the formation of the ternary complex, resulting in superior degradation efficacy compared to their bivalent counterparts with linear linkers.

A landmark study in this area compared a trivalent PROTAC, SIM1, which targets the BET (Bromodomain and Extra-Terminal domain) family of proteins (BRD2, BRD3, and BRD4), with its bivalent analogue, MZ1. SIM1 utilizes a branched linker to present two BET-binding moieties and one VHL E3 ligase ligand, whereas MZ1 is a conventional bivalent PROTAC with a linear PEG linker.

Quantitative Comparison of Trivalent (Branched Linker) vs. Bivalent (Linear Linker) PROTAC Efficacy

The following tables summarize the quantitative data from a comparative study between the trivalent PROTAC SIM1 and the bivalent PROTAC MZ1, highlighting the enhanced degradation potency and efficacy of the trivalent construct.

Table 1: Comparison of Half-Maximal Degradation Concentration (DC50) for BET Proteins (4-hour treatment) [1]

PROTACTarget ProteinDC50 (nM)
SIM1 (Trivalent) BRD20.7
BRD39.5
BRD4~1
MZ1 (Bivalent) BRD2920
BRD3130
BRD425

Table 2: Comparison of Half-Maximal Degradation Efficacy (Dmax50) and Maximum Degradation Rate (λmax) for BRD2 [1]

PROTACDmax50 (pM)λmax (h⁻¹)
SIM1 (Trivalent) 60 ~0.04
MZ1 (Bivalent) >1000~0.02

The data clearly demonstrates that the trivalent PROTAC, SIM1, exhibits significantly lower DC50 and Dmax50 values, indicating substantially higher potency and efficacy in degrading BET proteins compared to the bivalent PROTAC, MZ1.[1]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC signaling pathway, the advantage of a trivalent PROTAC, and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Signaling_Pathway cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI

PROTAC Signaling Pathway

Trivalent_vs_Bivalent cluster_bivalent Bivalent PROTAC (Linear Linker) cluster_trivalent Trivalent PROTAC (Branched Linker) B_POI POI Binding Domain B_Linker Linear PEG Linker B_POI->B_Linker B_E3 E3 Ligase Ligand B_Linker->B_E3 T_POI1 POI Binding Domain 1 T_Linker Branched Linker Core T_POI1->T_Linker T_POI2 POI Binding Domain 2 T_POI2->T_Linker T_E3 E3 Ligase Ligand T_E3->T_Linker Advantage Enhanced Avidity & Cooperativity cluster_trivalent cluster_trivalent cluster_trivalent->Advantage

Bivalent vs. Trivalent PROTAC Architecture

Experimental_Workflow start Cell Culture treatment PROTAC Treatment (Varying Concentrations) start->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification (e.g., BCA Assay) lysis->protein_quant western_blot Western Blot protein_quant->western_blot imaging Imaging & Densitometry western_blot->imaging analysis Data Analysis (DC50 & Dmax Calculation) imaging->analysis end Results analysis->end

Western Blot Experimental Workflow

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC efficacy. Below are protocols for key experiments cited in the comparison of trivalent and bivalent PROTACs.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293) in 6-well plates and culture to ~80% confluency.

    • Treat the cells with varying concentrations of the PROTACs (e.g., from 0.1 nM to 10 µM) for a specified duration (e.g., 4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD2, anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine DC50 and Dmax values.

Bioluminescence Resonance Energy Transfer (BRET) for Ternary Complex Formation

This assay measures the formation of the ternary complex in living cells.

  • Cell Line Generation:

    • Generate a stable cell line (e.g., HEK293) that co-expresses the target protein fused to a NanoLuc luciferase (NanoBRET donor) and the E3 ligase fused to a HaloTag (BRET acceptor).

  • Assay Preparation:

    • Plate the engineered cells in a 96-well plate.

    • Add the HaloTag ligand labeled with the NanoBRET 618 fluorophore to the cells and incubate to allow for labeling of the E3 ligase.

  • PROTAC Treatment and BRET Measurement:

    • Add the PROTACs at various concentrations to the wells.

    • Add the NanoLuc substrate (furimazine) to initiate the luminescence reaction.

    • Measure the luminescence signal at two wavelengths (donor emission, e.g., 460 nm, and acceptor emission, e.g., 618 nm) using a plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • An increase in the BRET ratio indicates the formation of the ternary complex.

    • Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion

The use of branched PEG linkers to create trivalent PROTACs represents a significant advancement in the field of targeted protein degradation. Experimental evidence strongly suggests that this approach can lead to a substantial increase in PROTAC potency and efficacy. The enhanced avidity and cooperativity afforded by the multivalent binding of trivalent PROTACs to their targets result in more stable and productive ternary complexes, leading to more efficient protein degradation. While linear PEG linkers remain a valuable and widely used tool in PROTAC design, the exploration of branched architectures offers a promising strategy for developing next-generation protein degraders with superior therapeutic potential. Researchers and drug developers should consider the potential benefits of trivalent PROTACs, particularly for challenging targets where high potency is required.

References

Confirming Protein-PEG Conjugation: A Comparative Guide to Biophysical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene (B3416737) glycol (PEG) to a protein is a critical step in enhancing the therapeutic properties of biopharmaceuticals. Verifying this conjugation and characterizing the resulting molecule is paramount. This guide provides a comparative overview of key biophysical methods used to confirm and quantify protein-PEG linker conjugation, supported by experimental data and detailed protocols.

The covalent attachment of PEG chains, a process known as PEGylation, can improve a protein's solubility, stability, and circulation half-life while reducing its immunogenicity.[1] However, the inherent heterogeneity of PEGylation reactions necessitates robust analytical techniques to determine the degree of PEGylation, identify the presence of unconjugated protein and free PEG, and characterize the resulting conjugate.[2][3] This guide focuses on four principal methods for this purpose: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and Analytical Ultracentrifugation (AUC).

Comparative Analysis of Biophysical Methods

Each method offers distinct advantages and provides complementary information for the comprehensive characterization of PEGylated proteins. The choice of technique often depends on the specific information required, the sample properties, and available instrumentation.[4]

Parameter SEC-MALS MALDI-TOF MS SDS-PAGE Analytical Ultracentrifugation (AUC)
Primary Measurement Absolute Molar Mass, Hydrodynamic Radius (Rh), PolydispersityMass-to-charge ratio (m/z)Apparent Molecular WeightSedimentation Coefficient, Molar Mass, Stoichiometry
Key Information Provided Degree of conjugation, quantification of conjugated vs. unconjugated species, aggregation state.[1][3]Precise mass of conjugate, distribution of PEGylated species, confirmation of covalent attachment.[4][5]Estimation of molecular weight shift, assessment of reaction completion and purity.[6][7]Characterization of size and shape in solution, determination of association constants and aggregation states.[8][9][10]
Sample Requirements Purified sample in a suitable mobile phase.Co-crystallized with a matrix.Denatured with SDS and a reducing agent.Sample in a suitable buffer at various concentrations.[11]
Resolution High, separates based on hydrodynamic volume.High, resolves different PEGylation states.Moderate, bands can be broad for PEGylated proteins.[12]High, resolves species based on sedimentation behavior.
Quantitative Accuracy High for molar mass and size.[13]High for mass determination.Semi-quantitative, apparent MW can be inaccurate for PEGylated proteins.[14]High for hydrodynamic properties and stoichiometry.
Throughput ModerateHighHighLow

Experimental Workflows and Logical Relationships

The confirmation of protein-PEG conjugation often involves a multi-step analytical approach. The following diagram illustrates a typical workflow, starting from the PEGylation reaction to the detailed characterization of the final product.

G A Protein + PEG Linker (PEGylation Reaction) B Initial Confirmation (Qualitative) A->B Reaction Mixture C Detailed Characterization (Quantitative) B->C Purification D SDS-PAGE B->D E MALDI-TOF MS B->E F SEC-MALS C->F G Analytical Ultracentrifugation C->G H Purified & Characterized PEGylated Protein F->H G->H

References

The Goldilocks Dilemma: Optimizing PROTAC Efficiency Through PEG Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the thoughtful design of its linker, the chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed for their favorable physicochemical properties. This guide provides a comparative analysis of the impact of PEG linker length on PROTAC degradation efficiency, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is far more than a simple spacer; it plays a pivotal role in dictating the efficacy of the resulting degrader.[1] The length, composition, and flexibility of the linker directly influence the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][3] An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation by the 26S proteasome.[3][4]

A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[3][5] Conversely, a linker that is excessively long might result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[3] Therefore, the optimization of linker length is a critical and often empirical step in the development of a potent PROTAC.[2][6]

Quantitative Impact of PEG Linker Length on Degradation Efficiency

The degradation efficiency of a PROTAC is typically quantified by two key parameters: DC50, the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of target protein degradation achieved.[2][7] The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [6][7]

Linker TypeLinker Length (atoms)Degradation ObservedDC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation--
Alkyl/Ether12 - 29Yes3 - 29276 - 96

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor (ER) [8]

Linker TypeLinker Length (atoms)Degradation Efficiency
PEG9Moderate
PEG12High
PEG16Optimal
PEG19Reduced
PEG21Low

Table 3: General Observations on Linker Composition and Degradation [6][7]

Linker TypeCompositionObservation
AlkylNine-atom alkyl chainConcentration-dependent decrease in CRBN levels.
PEGThree PEG units (equivalent to a nine-atom alkyl chain)Weak CRBN degradation, suggesting that the incorporation of oxygen in place of CH2 groups can inhibit PROTAC activity in some contexts.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficiency.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[9]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[7]

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).[7]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.[9]

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.[9]

  • Add an equal volume of 2x Laemmli sample buffer to each lysate.[9]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9]

  • Load equal amounts of protein per lane onto an SDS-PAGE gel.[9]

5. Protein Transfer and Immunoblotting:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Block the membrane with 5% non-fat milk or BSA in TBST.[9]

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[9]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[9]

6. Detection and Analysis:

  • Apply a chemiluminescent substrate and capture the signal using an imaging system.[9]

  • Quantify the band intensities using densitometry software.[9]

  • Normalize the target protein levels to the loading control.[9]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.[9]

  • Generate a dose-response curve to determine the DC50 and Dmax values.[9]

Immunoprecipitation of Ubiquitinated Target Protein

This protocol is essential for verifying the mechanism of action of PROTACs by detecting the ubiquitination of the target protein.[10]

1. Cell Treatment and Lysis:

  • Treat cultured cells with the PROTAC of interest and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Lyse the cells under denaturing conditions to preserve ubiquitination.[10]

2. Immunoprecipitation:

  • Incubate the cell lysates with an antibody that recognizes the target protein to form an immune complex.

  • Add protein A/G beads to pull down the immune complex.

3. Elution and Western Blotting:

  • Elute the immunoprecipitated proteins from the beads.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with an antibody that recognizes ubiquitin to detect the ubiquitinated target protein.

Visualizing the Process: Signaling Pathways and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (Densitometry) G->H I Determine DC50 & Dmax H->I

Caption: Western blot experimental workflow for PROTAC evaluation.

References

A Head-to-Head Comparison of Branched vs. Linear PEG Linkers in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of polyethylene (B3416737) glycol (PEG) linkers is a critical design parameter in the development of advanced drug delivery systems, particularly for antibody-drug conjugates (ADCs) and nanoparticles. The choice between a linear and a branched PEG linker can significantly influence a drug conjugate's solubility, stability, drug-to-antibody ratio (DAR), pharmacokinetics, and ultimately, its therapeutic efficacy.[1][2] This guide provides an objective, data-driven comparison of branched and linear PEG linkers to inform rational linker design in drug development.

Executive Summary

Branched PEG linkers generally offer advantages over their linear counterparts by enabling higher drug loading and providing a superior "shielding" effect, which can lead to improved pharmacokinetics and enhanced in vivo efficacy.[1][3] While linear PEGs offer simplicity and predictability, the multi-arm structure of branched PEGs provides a unique three-dimensional architecture that can more effectively mask the hydrophobicity of conjugated payloads, reduce aggregation, and prolong circulation time.[2][3][4] However, the increased steric hindrance of branched structures can sometimes impact linker cleavage and payload release, necessitating careful optimization of linker length and design.[5]

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from comparative studies of linear and branched PEG linkers.

Table 1: Physicochemical and In Vitro Performance
ParameterLinear PEG LinkerBranched PEG LinkerKey Findings & Significance
Hydrodynamic Radius (Rh) of PEGylated HSA (20 kDa PEG) 6.1 nm6.4 nmBranched PEGs create a slightly larger hydrodynamic volume, which can contribute to reduced renal clearance and longer in vivo half-life.[1]
Hydrodynamic Radii of Polymeric Nanocarriers (40 kDa Polymer) 9.58 ± 0.35 nm9.25 ± 0.40 nmFor nanoparticles of the same molecular weight, branched architectures can result in a more compact structure.[1]
In Vitro Cytotoxicity (IC50) of Trastuzumab-MMAE ADC (DAR 6) "Short" Branched Linker: 0.35 nM"Long" Branched Linker (additional PEG4): 0.074 nMLinker length in branched designs is critical. Longer spacers can reduce steric hindrance, allowing for more efficient enzymatic cleavage and payload release, leading to significantly higher potency.[5]
Nanoparticle Diffusion Coefficient in Matrigel (10 kDa PEG) Lower DiffusionHigher Diffusion (moved most rapidly)Branched PEG coatings on nanoparticles can enhance their ability to penetrate biological barriers like the extracellular matrix.[6][7]
Protein Adsorption on Nanoparticles in Serum Reduced relative to uncoatedMost significant reductionThe "brush" conformation of high-density branched PEG is more effective at preventing protein opsonization, which can reduce immunogenicity and clearance by the reticuloendothelial system.[6][7]
Table 2: Pharmacokinetic Parameters
ParameterLinear PEG Linker ConfigurationPendant (Branched) PEG Linker ConfigurationKey Findings & Significance
ADC Clearance Rate in Mice Faster ClearanceSlower ClearanceThe branched "pendant" configuration provides a superior shielding effect, leading to increased circulation time and greater exposure of the drug conjugate in vivo.[3]
Systemic Clearance of Interferon-alpha 12 kDa Linear PEG: 0.725 L/hr40 kDa Branched PEG: 0.06-0.10 L/hrIncreasing molecular weight and branching dramatically decreases systemic clearance, prolonging the therapeutic window.[8]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the function and evaluation of PEG linkers in drug delivery.

Structural Comparison of PEG Linkers cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker l_start Functional Group A l_peg ---(CH₂CH₂O)n--- l_start:e->l_peg:w l_end Functional Group B l_peg:e->l_end:w b_core Central Core b_peg1 ---(CH₂CH₂O)n--- b_core:n->b_peg1:s b_peg2 ---(CH₂CH₂O)n--- b_core:e->b_peg2:w b_peg3 ---(CH₂CH₂O)n--- b_core:s->b_peg3:n b_end1 Functional Group b_peg1:n->b_end1:s b_end2 Functional Group b_peg2:e->b_end2:w b_end3 Functional Group b_peg3:s->b_end3:n

Caption: Structural comparison of linear and branched PEG linkers.

General Mechanism of Action for an Antibody-Drug Conjugate (ADC) cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell cluster_effect Cellular Effect ADC ADC in Bloodstream Binding ADC Binds to Antigen ADC->Binding Targeting Antigen Tumor Antigen Antigen->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Release Linker Cleavage & Payload Release Lysosome->Release Degradation Payload Cytotoxic Payload Release->Payload Release note Linker Architecture (Branched vs. Linear) - Influences stability in circulation - Affects rate of linker cleavage - Modulates payload release kinetics Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target Action Apoptosis Apoptosis (Cell Death) Target->Apoptosis Induction

Caption: General ADC mechanism highlighting the linker's critical role.

Experimental Workflow for Comparing ADC Efficacy start Synthesize ADCs (Linear vs. Branched Linker) dar Determine DAR (HIC, LC-MS) start->dar stability Serum Stability Assay (Incubate in Serum, Measure DAR over time) dar->stability invitro In Vitro Cytotoxicity (MTT/XTT Assay on Target Cells) dar->invitro invivo In Vivo Efficacy (Xenograft Model) dar->invivo end Comparative Analysis stability->end invitro->end pk Pharmacokinetic Analysis (Measure ADC levels in plasma over time) invivo->pk efficacy Tumor Growth Inhibition invivo->efficacy pk->end efficacy->end

Caption: Workflow for the comparative evaluation of ADCs.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of drug delivery systems employing different linker technologies.

Protocol 1: Determination of ADC Serum Stability

This protocol provides a method to assess the stability of an ADC in serum by monitoring the drug-to-antibody ratio (DAR) over time.[1][9]

  • Incubation:

    • Incubate the ADC (with either a linear or branched linker) at a concentration of 1 mg/mL in serum (e.g., human, mouse, or rat) at 37°C.

    • Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 24, 48, 72, 96, 168 hours). Immediately freeze samples at -80°C to quench any reaction.

  • ADC Purification:

    • For analysis, thaw the serum samples.

    • Purify the ADC from serum proteins using an appropriate affinity purification method, such as Protein A magnetic beads for IgG-based ADCs.[9]

  • DAR Analysis:

    • Analyze the purified ADC from each time point to determine the average DAR.

    • Preferred methods include Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for their accuracy and ability to resolve different drug-loaded species.[10][11]

    • For LC-MS, the ADC can be analyzed intact or after reduction to separate heavy and light chains.[12]

  • Data Analysis:

    • Plot the average DAR as a function of time for both the linear and branched linker ADCs.

    • Calculate the half-life of drug deconjugation to quantitatively compare the stability of the linkers.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the potency of an ADC in killing target cancer cells.[13][14]

  • Cell Seeding:

    • Seed a 96-well plate with a cancer cell line expressing the target antigen at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C with 5% CO₂ overnight to allow cells to adhere.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs (linear and branched linker versions) and a relevant isotype control ADC in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells.

    • Incubate the plate for a period determined by the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well and mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

    • Plot the viability data against the logarithm of the ADC concentration and fit to a four-parameter logistic model to determine the IC50 (half-maximal inhibitory concentration) value for each ADC.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical study to compare the anti-tumor activity of ADCs in a mouse model.[15]

  • Tumor Implantation:

    • Implant tumor cells (expressing the target antigen) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Monitor tumor growth until the average tumor volume reaches a specified size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., n=8-10 per group):

      • Vehicle control (e.g., PBS)

      • Isotype control ADC

      • ADC with linear PEG linker

      • ADC with branched PEG linker

    • Administer the ADCs intravenously at a predetermined dose and schedule (e.g., 3 mg/kg, once).

  • Monitoring:

    • Measure tumor volumes with calipers two to three times per week.

    • Monitor animal body weight and general health as indicators of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Compare the tumor growth inhibition (TGI) between the treatment groups.

    • Statistically analyze the differences in tumor volume between the groups at the end of the study (e.g., using ANOVA).

Conclusion

The choice between a linear and a branched PEG linker is a critical decision in the design of drug delivery systems. Branched linkers offer significant advantages, including the potential for higher drug loading, enhanced stability, and improved pharmacokinetic profiles, which can translate to superior in vivo efficacy.[2][3] However, the increased complexity of branched structures requires careful optimization, particularly concerning steric hindrance and payload release kinetics.[5] Linear linkers, while simpler, may be sufficient for payloads with favorable hydrophilicity or when high drug loading is not a primary objective. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make an informed, data-driven decision in the selection of the optimal PEG linker architecture for their specific therapeutic application.

References

Navigating Complexity: A Comparative Guide to Analytical Techniques for Determining Drug-to-Antibody Ratio (DAR) in ADCs with Branched Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of antibody-drug conjugate (ADC) innovation, the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute. This is particularly true for ADCs engineered with branched linkers, a sophisticated approach to increase the therapeutic payload per antibody. This guide provides an objective comparison of key analytical techniques for DAR determination in these complex biomolecules, supported by experimental insights and detailed protocols.

The use of branched or "multi-drug" linkers allows for the attachment of more than one drug molecule at a single conjugation site, leading to higher DAR values without extensive modification of the antibody backbone. However, this increased complexity, including greater heterogeneity and the potential for positional isomers, presents unique analytical challenges. Selecting the appropriate analytical technique is paramount for accurate characterization, ensuring the safety, efficacy, and batch-to-batch consistency of the ADC.

This guide delves into a comparative analysis of four principal techniques for DAR determination: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Comparative Analysis of DAR Determination Methods

The selection of an analytical technique for DAR determination of ADCs with branched linkers hinges on a balance of factors including the level of detail required, sample throughput needs, and the specific physicochemical properties of the ADC. The following table summarizes the key performance characteristics of the most common methods.

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase Liquid Chromatography (RP-LC)Mass Spectrometry (MS)UV-Vis Spectroscopy
Principle Separation based on hydrophobicity under non-denaturing conditions.Separation based on hydrophobicity under denaturing conditions.Measurement of mass-to-charge ratio of intact or fragmented ADC.Measurement of light absorbance at specific wavelengths for the antibody and drug.
Information Provided Average DAR, DAR distribution, and relative abundance of different species.Average DAR, component (light/heavy chain) DAR.Unambiguous determination of average DAR, DAR distribution, and drug load on subunits. Can identify positional isomers.Average DAR only.
Resolution Good for lower DAR species; can be challenging for high DAR, branched linker ADCs.High resolution of individual drug-loaded chains.Very high resolution, capable of resolving species with small mass differences.Not applicable (no separation).
Accuracy High, but can be influenced by peak integration of overlapping species.High for subunit analysis.Very high, considered the "gold standard" for mass determination.Moderate, dependent on the accuracy of extinction coefficients.[1][2]
Precision Good to high, dependent on chromatographic reproducibility.High.High.Good.
Throughput Moderate.Moderate.Lower, due to longer analysis times and more complex data processing.High.
Sample Requirements Micrograms.Micrograms.Micrograms.Micrograms.
Considerations for Branched Linkers Increased hydrophobicity of high DAR species can lead to poor peak shape and resolution.[3]Denaturing conditions are effective for separating highly hydrophobic species.Can resolve the increased complexity and heterogeneity of branched linker ADCs.Simple and rapid, but provides no information on the distribution of multi-drug linkers.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate DAR determination. Below are representative protocols for each of the discussed analytical techniques, which may require optimization based on the specific characteristics of the ADC with branched linkers.

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for DAR analysis as it separates ADC species based on the increasing hydrophobicity imparted by the drug-linker moieties under non-denaturing conditions.[5][6][7]

Materials:

  • ADC sample

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 280 nm

    • Gradient:

      • 0-5 min: 100% A

      • 5-35 min: 0-100% B

      • 35-40 min: 100% B

      • 40-45 min: 100-0% B

      • 45-50 min: 100% A

  • Data Analysis:

    • Integrate the peak areas for the unconjugated antibody (DAR 0) and each of the drug-loaded species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100

Reversed-Phase Liquid Chromatography (RP-LC)

RP-LC is a powerful technique that separates molecules under denaturing conditions, making it particularly useful for complex and hydrophobic ADCs. For DAR analysis, the ADC is typically reduced to separate the light and heavy chains.[1]

Materials:

  • ADC sample

  • Reducing Agent: Dithiothreitol (DTT)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • RP column suitable for proteins (e.g., C4 or C8)

Procedure:

  • Sample Preparation:

    • To 50 µg of ADC sample, add DTT to a final concentration of 10 mM.

    • Incubate at 37 °C for 30 minutes to reduce the disulfide bonds.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 60-80 °C

    • Detection: UV at 280 nm

    • Gradient:

      • 0-5 min: 20% B

      • 5-35 min: 20-80% B

      • 35-40 min: 80-95% B

      • 40-45 min: 95-20% B

      • 45-50 min: 20% B

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the unconjugated and drug-conjugated light and heavy chains.

    • Calculate the average DAR based on the relative peak areas and the number of drugs attached to each chain.

Mass Spectrometry (MS)

MS provides the most detailed information, offering unambiguous mass measurements of the intact ADC and its subunits. This is particularly valuable for heterogeneous samples like ADCs with branched linkers.[8][9]

Materials:

  • ADC sample

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Appropriate chromatography column (SEC, RP, or HIC with MS-compatible mobile phases)

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to 0.1-0.5 mg/mL in Mobile Phase A.

    • For subunit analysis, reduce the ADC as described in the RP-LC protocol.

    • Deglycosylation with PNGase F can be performed to simplify the spectrum.

  • LC-MS Conditions:

    • The LC method will vary depending on whether intact mass or subunit analysis is performed (SEC for intact, RP for subunit).

    • MS Parameters (example for Q-TOF):

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Capillary Voltage: 4000 V

      • Mass Range: 1000-5000 m/z

  • Data Analysis:

    • Deconvolute the mass spectrum to obtain the zero-charge masses of the different ADC species.

    • Calculate the average DAR based on the relative abundance of each species.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for determining the average DAR, but it does not provide information on the distribution of different species.[2][4][10]

Materials:

  • ADC sample

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Extinction Coefficients:

    • Experimentally determine the molar extinction coefficients of the unconjugated antibody and the free drug-linker at two wavelengths (e.g., 280 nm and the λmax of the drug).

  • Measure Absorbance:

    • Prepare a solution of the ADC of known concentration.

    • Measure the absorbance of the ADC solution at the two selected wavelengths.

  • Data Analysis:

    • Use the Beer-Lambert law and a set of simultaneous equations to calculate the concentrations of the antibody and the drug.

    • The average DAR is the molar ratio of the drug to the antibody.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for HIC and LC-MS based DAR analysis.

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Dilution Dilute in High Salt Buffer ADC_Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Prepared Sample Gradient Apply Salt Gradient (High to Low) Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Integration Integrate Peak Areas Detection->Integration Chromatogram Calculation Calculate Average DAR Integration->Calculation Result Result Calculation->Result Final DAR Value

Caption: Workflow for DAR determination using Hydrophobic Interaction Chromatography (HIC).

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis ADC_Sample ADC Sample Treatment Optional: - Reduction (DTT) - Deglycosylation (PNGase F) ADC_Sample->Treatment LC_Separation LC Separation (SEC or RP) Treatment->LC_Separation Prepared Sample ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Mass Analysis (Q-TOF or Orbitrap) ESI->MS_Analysis Deconvolution Deconvolute Mass Spectrum MS_Analysis->Deconvolution Mass Spectrum DAR_Calculation Calculate Average DAR from Species Abundance Deconvolution->DAR_Calculation Result Result DAR_Calculation->Result Precise DAR Value

Caption: Workflow for precise DAR determination using Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

The characterization of ADCs with branched linkers necessitates a thoughtful and strategic approach to analytical method selection. While UV-Vis spectroscopy offers a rapid assessment of the average DAR, it lacks the detailed information required for comprehensive characterization. HIC provides valuable insights into the distribution of different drug-loaded species, although high DAR species with branched linkers can pose separation challenges. RP-LC, particularly after reduction, offers high-resolution separation of individual chains, enabling accurate DAR calculation at the subunit level. Ultimately, mass spectrometry stands out as the most powerful technique, providing unambiguous mass determination and the ability to dissect the complex heterogeneity inherent to ADCs with branched linkers. For robust characterization, a combination of these orthogonal techniques is often employed to gain a complete understanding of this critical quality attribute.

References

Navigating the Immune Response: A Comparative Guide to the Immunogenicity of Branched PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and mitigating the immunogenicity of polyethylene (B3416737) glycol (PEG)-conjugated therapeutics is a critical challenge. The architecture of the PEG molecule itself plays a pivotal role in this immune response. This guide provides an objective comparison of the immunogenic profiles of branched versus linear PEGylated compounds, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation biologics.

The conjugation of PEG to therapeutic molecules, or PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can increase drug solubility, extend circulation half-life, and shield the therapeutic from proteolytic degradation and the host immune system. However, the immune system can recognize PEG as foreign, leading to the production of anti-PEG antibodies. These antibodies can trigger accelerated blood clearance (ABC) of the PEGylated drug, reducing its efficacy and potentially causing adverse effects.[1][2][3]

Recent research has focused on the impact of PEG architecture on its immunogenicity, with a growing body of evidence suggesting that branched PEG structures may offer advantages over traditional linear PEG chains in minimizing this immune recognition.[2][4][5]

Comparative Immunogenicity: Branched vs. Linear PEG

Experimental studies have demonstrated that the spatial arrangement of branched PEG can effectively shield the PEG backbone from immune surveillance, leading to a reduced anti-PEG antibody response. This steric hindrance is believed to be a key factor in the lower immunogenicity observed with branched PEGylated compounds.[4]

One study directly comparing the immunogenicity of liposomes modified with linear and asymmetrical branched PEG derivatives found that the branched PEG formulations induced significantly lower levels of anti-PEG IgM.[2][4] This reduction in antibody production translated to an evasion of the ABC phenomenon upon repeated injections.[2][4] In contrast, some studies have reported that the branching of methoxy (B1213986) PEG (mPEG) had an insignificant effect on the anti-PEG immune response to PEGylated proteins, highlighting the need for careful consideration of the specific protein and PEGylation strategy.[6][7]

The table below summarizes key quantitative data from comparative studies, illustrating the differences in immunogenicity between branched and linear PEGylated formulations.

ParameterBranched PEG FormulationLinear PEG FormulationFold Difference (Linear/Branched)Reference
Anti-PEG IgM Titer LowerHigherVaries by study[2][4]
Accelerated Blood Clearance (ABC) Index Close to 1 (No significant ABC)Significantly < 1 (Pronounced ABC)Varies by study[4]
Tumor Accumulation EnhancedReduced after repeated injectionVaries by study[4]

Experimental Protocols for Assessing Immunogenicity

The assessment of immunogenicity for PEGylated compounds involves a variety of sophisticated analytical techniques. The following are detailed methodologies for key experiments cited in the comparison of branched and linear PEG.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection

ELISA is a widely used method for detecting and quantifying anti-PEG antibodies in serum or plasma.[8][9][10]

Principle: This assay relies on the specific binding of anti-PEG antibodies from a sample to PEG molecules immobilized on a microplate. The bound antibodies are then detected using an enzyme-conjugated secondary antibody that recognizes the species-specific primary antibody (e.g., anti-human IgM or IgG). The addition of a substrate for the enzyme results in a colorimetric reaction, the intensity of which is proportional to the amount of anti-PEG antibodies present in the sample.[9]

Detailed Protocol (Direct ELISA):

  • Coating: Microtiter plates are coated with a biotinylated PEG solution, followed by incubation with streptavidin to create a PEG-coated surface.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., BSA or non-fat dry milk in PBS) to prevent non-specific binding.

  • Sample Incubation: Diluted serum or plasma samples are added to the wells and incubated to allow anti-PEG antibodies to bind to the immobilized PEG.

  • Washing: The wells are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound components.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgM or IgG) is added to each well and incubated.

  • Washing: The wells are washed again to remove any unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells, and the plate is incubated in the dark to allow for color development.

  • Reaction Stoppage: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of anti-PEG antibodies is determined by comparing the sample absorbance to a standard curve generated using known concentrations of a reference anti-PEG antibody.[8][9]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technique used to measure the binding kinetics (association and dissociation rates) of anti-PEG antibodies to PEGylated surfaces in real-time.[11][12][13][14]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. When an analyte (anti-PEG antibody) in solution binds to a ligand (immobilized PEG) on the sensor surface, the local refractive index changes, causing a shift in the angle of minimum reflectivity of polarized light. This change is recorded as a response unit (RU) and is proportional to the mass of bound analyte.

Detailed Protocol:

  • Sensor Chip Preparation: A sensor chip is functionalized with a PEG derivative (e.g., mPEG).[11][12]

  • Immobilization: The PEG derivative is covalently immobilized onto the sensor chip surface.

  • Analyte Injection: A solution containing the anti-PEG antibody is flowed over the sensor surface, allowing for association.

  • Dissociation: A buffer is flowed over the surface to allow for the dissociation of the bound antibody.

  • Regeneration: The sensor surface is regenerated by injecting a solution that removes the bound antibody without damaging the immobilized ligand.

  • Data Analysis: The resulting sensorgram, a plot of RU versus time, is analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka), which is a measure of binding affinity.[13][14]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in immunogenicity assessment, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Immunogenicity_Assessment cluster_sample_prep Sample Preparation cluster_assays Immunogenicity Assays cluster_data_analysis Data Analysis & Interpretation serum Serum/Plasma Collection elisa Anti-PEG Antibody Detection (ELISA) serum->elisa spr Binding Kinetics Analysis (SPR) serum->spr complement Complement Activation Assay serum->complement ab_titer Antibody Titer Quantification elisa->ab_titer binding_kinetics Ka, Kd, KD Determination spr->binding_kinetics complement_activity Complement Consumption/Activation Product Measurement complement->complement_activity risk_assessment Immunogenicity Risk Assessment ab_titer->risk_assessment binding_kinetics->risk_assessment complement_activity->risk_assessment

Caption: Workflow for assessing the immunogenicity of PEGylated compounds.

The immune response to PEGylated compounds can involve the complement system, a key component of innate immunity.[15][16][17] Activation of the complement cascade can lead to opsonization and clearance of the PEGylated therapeutic, as well as inflammatory reactions.

Complement_Activation_Pathway cluster_trigger Trigger cluster_pathways Complement Pathways cluster_outcomes Effector Functions peg_compound PEGylated Compound lectin Lectin Pathway peg_compound->lectin anti_peg Anti-PEG Antibody classical Classical Pathway anti_peg->classical c3_convertase C3 Convertase classical->c3_convertase lectin->c3_convertase alternative Alternative Pathway alternative->c3_convertase opsonization Opsonization & Phagocytosis inflammation Inflammation cell_lysis Cell Lysis (MAC) c5_convertase C5 Convertase c3_convertase->c5_convertase c5_convertase->opsonization c5_convertase->inflammation c5_convertase->cell_lysis

Caption: Simplified overview of complement activation by PEGylated compounds.

Conclusion

The architecture of PEG is a critical determinant of the immunogenicity of PEGylated therapeutics. Branched PEG structures have emerged as a promising strategy to mitigate the anti-PEG antibody response and overcome the challenge of accelerated blood clearance. By providing steric hindrance that masks the PEG backbone, branched PEG can lead to improved therapeutic efficacy and safety profiles. The selection of an appropriate PEG architecture, informed by robust immunogenicity assessment using techniques such as ELISA and SPR, is paramount for the successful development of next-generation PEGylated drugs. This guide serves as a foundational resource for researchers aiming to harness the full potential of PEGylation while minimizing its immunological drawbacks.

References

Performance evaluation of "N-(Boc-PEG5)-N-bis(PEG4-acid)" in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of PROTACs utilizing PEG-based linkers, such as "N-(Boc-PEG5)-N-bis(PEG4-acid)," is essential for researchers and professionals in drug development. The choice of linker is critical as it influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Due to the limited publicly available data on the specific "N-(Boc-PEG5)-N-bis(PEG4-acid)" molecule, this guide provides a comparative overview of PROTACs with similar polyethylene (B3416737) glycol (PEG) linkers of varying lengths and functionalities across different cell lines.

Comparative Performance of PEG-Based PROTAC Linkers

The structure and length of the linker in a Proteolysis Targeting Chimera (PROTAC) are pivotal determinants of its biological activity. The linker connects the ligand that binds to the target protein and the ligand that recruits an E3 ubiquitin ligase. This connection's nature dictates the formation efficiency of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.

Quantitative Data Summary

The following table summarizes the performance of various PROTACs with PEG-based linkers in different cell lines. The data is compiled from multiple studies to illustrate the impact of linker length on degradation efficiency (DC50) and maximal degradation (Dmax).

Target ProteinE3 Ligase LigandLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
BRD4JQ14-PEGHeLa15>90
BRD4JQ15-PEGHeLa8>95
BRD4JQ16-PEGHeLa25>90
ERRα-3-PEG22Rv1 (Prostate Cancer)2.5~90
ERRα-4-PEG22Rv1 (Prostate Cancer)1.8>95
ERRα-5-PEG22Rv1 (Prostate Cancer)3.2~90
Tau Protein-2-PEGHEK293T12.5>80
Tau Protein-4-PEGHEK293T5.6>90
Tau Protein-6-PEGHEK293T9.8>85

Key Observations:

  • Optimal Linker Length: As demonstrated in the degradation of BRD4, ERRα, and Tau protein, there is often an optimal PEG linker length for maximal degradation efficiency. For both BRD4 and ERRα, a 5-PEG and 4-PEG linker, respectively, showed the best performance.

  • Cell Line Dependency: The efficacy of a PROTAC can be cell-line specific, influenced by the expression levels of the target protein and the E3 ligase, as well as cellular uptake and efflux mechanisms.

Experimental Protocols

The evaluation of PROTAC performance relies on a set of standardized cellular and biochemical assays.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate the desired cell line (e.g., HeLa, 22Rv1, HEK293T) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 16-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. A loading control (e.g., GAPDH, β-actin) is crucial for normalization.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the cytotoxic effect of the PROTAC on the cell line.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the cells for a period that is relevant to the expected downstream effects of protein degradation (e.g., 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations

General PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Ub Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbTarget->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of action for a PROTAC, leading to protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_assays Performance Assays cluster_analysis Data Analysis start Start: Select Cell Line and PROTAC Concentrations treatment Cell Treatment with PROTAC start->treatment incubation Incubation (e.g., 16-24h for degradation, 72h for viability) treatment->incubation western Western Blot for Protein Degradation incubation->western viability Cell Viability Assay (e.g., MTT, CTG) incubation->viability dc50 Determine DC50 / Dmax western->dc50 ic50 Determine IC50 viability->ic50 end End: Comparative Evaluation dc50->end ic50->end

Caption: Workflow for evaluating the performance of a PROTAC in a cell line.

Safety Operating Guide

Proper Disposal of N-(Boc-PEG5)-N-bis(PEG4-acid): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide outlines the essential procedures for the proper disposal of N-(Boc-PEG5)-N-bis(PEG4-acid), ensuring laboratory safety and environmental responsibility.

Summary of Key Disposal and Safety Parameters

ParameterGuidelineSource/Rationale
Primary Disposal Route Licensed Chemical Waste Disposal ContractorRecommended for compounds where a specific SDS is unavailable and for compounds with multiple functional groups.
Waste Container Labeled, sealed, and compatible container (e.g., High-Density Polyethylene (B3416737) - HDPE)General laboratory chemical waste guidelines.
Personal Protective Equipment (PPE) Safety glasses, lab coat, and chemical-resistant glovesStandard laboratory practice for handling chemical reagents.
Spill Neutralization Absorb with inert material (e.g., vermiculite, sand), collect, and place in a sealed container for disposal.General procedure for chemical spills.
Incompatible Wastes Strong oxidizing agents, strong basesPotential for reaction with carboxylic acid and Boc-protected amine functional groups.

Step-by-Step Disposal Protocol

The proper disposal of N-(Boc-PEG5)-N-bis(PEG4-acid) should be handled with caution, adhering to institutional and local regulations.

1. Waste Collection and Storage:

  • Segregation: Do not mix N-(Boc-PEG5)-N-bis(PEG4-acid) waste with other chemical waste streams unless compatibility is confirmed.

  • Containerization: Collect waste in a clearly labeled container. The label should include the full chemical name, "N-(Boc-PEG5)-N-bis(PEG4-acid)", and any known hazard information.

  • Storage: Store the sealed waste container in a designated and well-ventilated chemical waste storage area, away from incompatible materials.

2. Disposal of Contaminated Materials:

  • Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with N-(Boc-PEG5)-N-bis(PEG4-acid) should be considered contaminated.

  • Place all contaminated solid waste into a designated, sealed waste bag or container for disposal through the institution's chemical waste program.

3. Disposal of Empty Containers:

  • Empty containers that previously held N-(Boc-PEG5)-N-bis(PEG4-acid) should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or water).

  • The rinsate from the triple-rinse procedure must be collected and disposed of as chemical waste.

  • After triple-rinsing, the original label on the container should be defaced or removed, and the container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

4. Final Disposal:

  • Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal Decision Workflow

DisposalWorkflow Start N-(Boc-PEG5)-N-bis(PEG4-acid) Waste Generated Assess Assess Waste Type Start->Assess Solid Solid Waste (Contaminated PPE, etc.) Assess->Solid Liquid Liquid Waste (Solutions, Rinsate) Assess->Liquid Empty Empty Container Assess->Empty CollectSolid Collect in Labeled Solid Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Liquid Waste Container Liquid->CollectLiquid TripleRinse Triple-Rinse with Suitable Solvent Empty->TripleRinse Store Store in Designated Chemical Waste Area CollectSolid->Store CollectLiquid->Store CollectRinsate Collect Rinsate as Liquid Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Defaced Container as Regular Lab Waste TripleRinse->DisposeContainer CollectRinsate->CollectLiquid ContactEHS Contact EHS for Pickup Store->ContactEHS

Caption: Decision workflow for the proper disposal of N-(Boc-PEG5)-N-bis(PEG4-acid) waste.

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the recommended procedures are based on established best practices for laboratory chemical waste management. The principle of treating a compound with unknown specific hazards by considering the properties of its functional groups is a standard approach in chemical safety.

Triple-Rinse Procedure:

  • Add a small amount of a suitable solvent (one that readily dissolves the compound, such as water or ethanol) to the empty container, ensuring the entire inner surface is wetted.

  • Securely cap and agitate the container.

  • Pour the rinsate into the designated liquid chemical waste container.

  • Repeat this process two more times.

By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of N-(Boc-PEG5)-N-bis(PEG4-acid), fostering a secure research environment. Always consult your institution's specific safety and disposal protocols.

Personal protective equipment for handling N-(Boc-PEG5)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of N-(Boc-PEG5)-N-bis(PEG4-acid).

This document provides crucial safety and logistical information for the proper handling of N-(Boc-PEG5)-N-bis(PEG4-acid), a branched polyethylene (B3416737) glycol (PEG) reagent. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing environmental impact. This compound is utilized in bioconjugation and drug delivery research, where the Boc-protecting group can be removed under acidic conditions to reveal a primary amine, and the terminal carboxylic acids can be activated to form stable amide bonds with primary amino groups.

Personal Protective Equipment (PPE)

When handling N-(Boc-PEG5)-N-bis(PEG4-acid), it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation. While polyethylene glycol itself is generally considered to have low toxicity, the compound's reactivity and the potential for aerosolization necessitate caution.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are suitable for providing short-term protection against splashes.[1] Always inspect gloves before use and change them immediately if contaminated.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z.87.1 standards to protect against splashes.[1] A face shield may be required for procedures with a higher risk of splashing.[1][2][3]
Body Protection Laboratory coatA standard laboratory coat should be worn to protect skin and clothing.[1] For larger quantities or increased splash potential, a chemically resistant gown is recommended.[2]
Respiratory Protection Not generally required under normal useIf there is a risk of generating dust or aerosols, work in a well-ventilated area or use a fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Operational Handling and Storage

Proper operational procedures are critical for the safe use of N-(Boc-PEG5)-N-bis(PEG4-acid) in a laboratory setting.

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[4][5][6]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Ensure adequate ventilation, especially in confined areas.[4] The use of a chemical fume hood is recommended.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][7]

  • The Boc protecting group is sensitive to acidic conditions and can be removed using reagents like trifluoroacetic acid (TFA).[8][9][10] This deprotection reaction may produce isobutylene (B52900) and carbon dioxide gas, so it should be performed in a well-ventilated area, and closed systems should be avoided.[9]

Storage:

  • Store in a cool, dry, and well-ventilated place. The recommended storage temperature is -20°C.[11][12][13]

  • Keep container tightly closed when not in use.[5]

  • Protect from heat and direct sunlight.[5]

Disposal Plan

The disposal of N-(Boc-PEG5)-N-bis(PEG4-acid) and its containers must be conducted in compliance with local, state, and federal regulations.

Waste Chemical Disposal:

  • Polyethylene glycol is biodegradable and not considered a hazardous waste in many jurisdictions.[14] However, it is important to avoid releasing it into wastewater systems as it can impact the biological and chemical oxygen demand in treatment processes.[14]

  • Collect waste material in a labeled, sealed container.[6][7]

  • Dispose of the chemical waste through a licensed disposal contractor.[7][14]

Contaminated PPE and Materials:

  • Contaminated gloves, lab coats, and other disposable materials should be placed in a sealed bag and disposed of as chemical waste.

  • Clean any spills promptly with an absorbent material and place the waste in a sealed container for disposal.[7]

Experimental Workflow

The following diagram illustrates a typical experimental workflow involving the use of N-(Boc-PEG5)-N-bis(PEG4-acid) for bioconjugation.

experimental_workflow Experimental Workflow: Bioconjugation using N-(Boc-PEG5)-N-bis(PEG4-acid) cluster_prep Preparation cluster_reaction Reaction cluster_deprotection Deprotection (Optional) cluster_purification Purification and Analysis prep_reagents Prepare Reagents (e.g., Target Molecule, Buffers) dissolve_peg Dissolve N-(Boc-PEG5)-N-bis(PEG4-acid) in appropriate solvent prep_reagents->dissolve_peg 1. Solubilization activate_acid Activate Carboxylic Acids (e.g., using EDC/NHS chemistry) dissolve_peg->activate_acid 2. Activation conjugation Conjugate to Target Molecule (Primary Amine) activate_acid->conjugation 3. Coupling deprotect_boc Remove Boc Group (Acidic Conditions, e.g., TFA) conjugation->deprotect_boc 4. Optional Deprotection purify_conjugate Purify Conjugate (e.g., Chromatography, Dialysis) conjugation->purify_conjugate Proceed if no deprotection deprotect_boc->purify_conjugate 5. Purification analyze_product Analyze Final Product (e.g., SDS-PAGE, Mass Spectrometry) purify_conjugate->analyze_product 6. Characterization

Caption: A typical workflow for bioconjugation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Boc-PEG5)-N-bis(PEG4-acid)
Reactant of Route 2
N-(Boc-PEG5)-N-bis(PEG4-acid)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.